Product packaging for 2-(Benzyloxy)-5-chlorobenzoic acid(Cat. No.:CAS No. 52803-75-5)

2-(Benzyloxy)-5-chlorobenzoic acid

Cat. No.: B1274785
CAS No.: 52803-75-5
M. Wt: 262.69 g/mol
InChI Key: ULFLACGIFMTNGR-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5-chlorobenzoic acid is a useful research compound. Its molecular formula is C14H11ClO3 and its molecular weight is 262.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11ClO3 B1274785 2-(Benzyloxy)-5-chlorobenzoic acid CAS No. 52803-75-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-phenylmethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c15-11-6-7-13(12(8-11)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFLACGIFMTNGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80391221
Record name 2-(benzyloxy)-5-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52803-75-5
Record name 2-(benzyloxy)-5-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(Benzyloxy)-5-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 2-(Benzyloxy)-5-chlorobenzoic acid. Due to the specificity of this compound, detailed experimental protocols and biological activity data are not extensively available in public literature. This document consolidates the existing data and presents a generalized experimental workflow for its synthesis and characterization based on established chemical principles.

Chemical and Physical Properties

This compound is a halogenated aromatic carboxylic acid. Its core structure consists of a benzoic acid scaffold substituted with a chloro group at the 5-position and a benzyloxy group at the 2-position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 52803-75-5[1][2][3][4]
Molecular Formula C₁₄H₁₁ClO₃[1][2][4]
Molecular Weight 262.69 g/mol [1][2]
IUPAC Name This compound[2]
SMILES O=C(O)C1=CC(Cl)=CC=C1OCC2=CC=CC=C2[2]
Purity (Typical) ≥95%[2]

Note: Data on melting point, boiling point, and solubility are not consistently reported in publicly available sources.

Proposed Synthesis and Experimental Workflow

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analytical Stage start Starting Materials: - 5-Chlorosalicylic acid - Benzyl bromide - Base (e.g., K₂CO₃) - Solvent (e.g., Acetone) reaction Williamson Ether Synthesis: Reflux reaction mixture start->reaction 1. Combine and Heat workup Aqueous Workup: - Quench with water - Extract with organic solvent - Wash with brine reaction->workup 2. Reaction Completion drying Dry organic layer (e.g., over Na₂SO₄) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration 3. Isolate Crude Product purification Purification: - Recrystallization or - Column Chromatography concentration->purification 4. Purify analysis Characterization: - ¹H NMR, ¹³C NMR - Mass Spectrometry (MS) - Infrared Spectroscopy (IR) - Melting Point Analysis purification->analysis final_product Pure 2-(Benzyloxy)-5- chlorobenzoic acid analysis->final_product Confirm Structure & Purity

Caption: Generalized workflow for the synthesis and characterization of this compound.

Experimental Protocols (Generalized)

The following are generalized methodologies for the key experimental stages outlined in the workflow diagram.

3.1. Synthesis via Williamson Ether Synthesis (Hypothetical Protocol)

  • Reaction Setup: To a solution of 5-chlorosalicylic acid in a suitable polar aprotic solvent (e.g., acetone or DMF), add a slight excess of a base (e.g., potassium carbonate).

  • Addition of Benzylating Agent: While stirring, add a stoichiometric equivalent of benzyl bromide to the mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

  • Isolation: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate in vacuo to yield the crude product.

3.2. Purification by Recrystallization

  • Dissolve the crude this compound in a minimum amount of a suitable hot solvent or solvent system (e.g., ethanol/water or toluene).

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

3.3. Characterization Techniques

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure by analyzing chemical shifts, integration, and coupling patterns.

  • Mass Spectrometry (MS): Analyze the sample to determine its molecular weight and fragmentation pattern, which should correspond to the expected structure of C₁₄H₁₁ClO₃.

  • Infrared (IR) Spectroscopy: Obtain the IR spectrum of the compound. Key expected peaks would include those for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretches of the ether and carboxylic acid, and aromatic C-H and C=C stretches.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the surveyed literature detailing the biological activity or the involvement of this compound in any signaling pathways. Further research would be required to elucidate its pharmacological profile.

For context, a related compound, 2-(acetyloxy)-5-chlorobenzoic acid, has been investigated as a potential apoptotic agent[5]. However, it is crucial to note that the benzyloxy and acetyloxy groups can confer significantly different biological properties.

The logical relationship for investigating the biological activity of a novel compound is outlined in the following diagram.

G compound 2-(Benzyloxy)-5- chlorobenzoic acid screening High-Throughput Screening (HTS) compound->screening 1. Initial Assays hit_id Hit Identification screening->hit_id 2. Identify Active Compounds dose_response Dose-Response Studies hit_id->dose_response 3. Quantify Potency pathway_analysis Signaling Pathway Analysis dose_response->pathway_analysis 4. Elucidate Mechanism target_id Target Identification and Validation pathway_analysis->target_id 5. Confirm Molecular Target

Caption: Logical workflow for the investigation of the biological activity of a chemical compound.

This guide serves as a foundational resource for researchers interested in this compound. While there are gaps in the publicly available data, the information and generalized protocols provided herein offer a solid starting point for further investigation.

References

An In-Depth Technical Guide to 2-(Benzyloxy)-5-chlorobenzoic acid (CAS: 52803-75-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Benzyloxy)-5-chlorobenzoic acid, a halogenated aromatic carboxylic acid of interest in synthetic and medicinal chemistry. This document consolidates available data on its physicochemical properties, synthesis, and potential biological relevance, presenting it in a structured format to support research and development activities.

Core Physicochemical Properties

PropertyValueSource
CAS Number 52803-75-5[1][2][3]
Molecular Formula C₁₄H₁₁ClO₃[1][2][3]
Molecular Weight 262.69 g/mol [1]
IUPAC Name This compound[1]
SMILES O=C(O)C1=CC(Cl)=CC=C1OCC2=CC=CC=C2[1]
Melting Point Not available
Boiling Point Not available
Solubility Not available

Synthesis and Purification

A documented method for the synthesis of this compound involves the benzylation of 5-chlorosalicylic acid. The following experimental protocol is based on a patented synthetic route.

Experimental Protocol: Synthesis of this compound

Materials:

  • 5-chlorosalicylic acid

  • Benzyl chloride

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a reaction flask, dissolve 5-chlorosalicylic acid in N,N-Dimethylformamide (DMF).

  • Addition of Base: Add potassium carbonate to the solution.

  • Benzylation: Add benzyl chloride to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 80°C and stir for 4 hours.

  • Work-up:

    • After cooling to room temperature, add water and ethyl acetate to the reaction mixture.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to yield this compound.

Purification

The primary method for the purification of this compound, as suggested by the synthetic protocol, is recrystallization. A solvent system of ethyl acetate and hexane is effective in yielding a product of higher purity. The purity of the final compound is typically assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Commercial suppliers often report a purity of ≥95%.[1]

Biological and Pharmacological Profile

Currently, there is a significant lack of publicly available data on the specific biological activities, mechanism of action, and pharmacological properties of this compound.

Research on structurally related compounds, such as other substituted benzoic acid derivatives, suggests a wide range of potential biological activities. For instance, various benzoic acid derivatives have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties. However, it is crucial to note that direct extrapolation of these activities to this compound is not scientifically valid without specific experimental evidence.

No studies detailing the interaction of this compound with specific signaling pathways or providing quantitative data such as IC₅₀ or binding affinities have been identified in the current literature.

Experimental Workflows and Diagrams

To facilitate a conceptual understanding of the synthesis, a logical workflow is presented below.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product A 5-chlorosalicylic acid E Heat to 80°C Stir for 4 hours A->E B Benzyl chloride B->E C Potassium Carbonate C->E D DMF (Solvent) D->E F Add Water & Ethyl Acetate E->F G Separate Organic Layer F->G H Wash with Water & Brine G->H I Dry over Na₂SO₄ H->I J Filter & Concentrate I->J K Recrystallization (Ethyl Acetate/Hexane) J->K L This compound K->L

Caption: Synthetic workflow for this compound.

As no specific signaling pathways have been identified for this compound, a corresponding diagram cannot be provided at this time.

Conclusion and Future Directions

This compound is a readily synthesizable compound with a defined chemical structure. However, there is a notable absence of data regarding its detailed physicochemical properties and its biological or pharmacological effects. This presents an opportunity for further research.

Future investigations should aim to:

  • Experimentally determine key physicochemical parameters such as melting point, boiling point, and solubility in various solvents.

  • Conduct in-vitro and in-vivo studies to screen for potential biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial effects.

  • Elucidate the mechanism of action and identify any interacting signaling pathways for any observed biological activities.

  • Perform quantitative structure-activity relationship (QSAR) studies to guide the design of more potent and selective analogs for potential therapeutic applications.

This technical guide serves as a foundational resource for researchers and professionals in the field of drug discovery and development, highlighting both the known aspects of this compound and the significant gaps in the current understanding of this compound.

References

An In-Depth Technical Guide to the Synthesis of 2-(Benzyloxy)-5-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(Benzyloxy)-5-chlorobenzoic acid from 5-Chloro-2-hydroxybenzoic acid. This transformation is a key step in the preparation of various compounds of interest in medicinal chemistry and drug development. This document details the underlying chemical principles, a comprehensive experimental protocol, and the necessary characterization data.

Introduction

The synthesis of this compound is achieved through a Williamson ether synthesis. This well-established reaction involves the O-alkylation of a deprotonated alcohol or phenol with an alkyl halide. In this specific case, the phenolic hydroxyl group of 5-Chloro-2-hydroxybenzoic acid is benzylated using a suitable benzylating agent in the presence of a base. The resulting product, this compound, serves as a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents. The presence of the benzyl protecting group allows for selective reactions at other positions of the molecule, and it can be readily removed under specific conditions.

Reaction Scheme and Mechanism

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 5-Chloro-2-hydroxybenzoic acid by a base, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of the benzyl halide, displacing the halide and forming the desired ether linkage.

Figure 1: Reaction Scheme for the Synthesis of this compound.

R1 5-Chloro-2-hydroxybenzoic acid P1 This compound R1->P1 1. Base 2. Benzyl Halide R2 Benzyl Halide Base Base

Caption: Overall reaction scheme.

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the product.

Table 1: Properties of Reactants and Product

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Starting Material5-Chloro-2-hydroxybenzoic acid321-14-2C₇H₅ClO₃172.57
Benzylating AgentBenzyl bromide100-39-0C₇H₇Br171.03
ProductThis compound52803-75-5C₁₄H₁₁ClO₃262.69

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials:

  • 5-Chloro-2-hydroxybenzoic acid

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for filtration (e.g., Büchner funnel and flask)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 5-Chloro-2-hydroxybenzoic acid (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous N,N-dimethylformamide (DMF).

  • Addition of Benzylating Agent: To the stirred suspension, add benzyl bromide (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and maintain this temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into water and acidify to pH 2-3 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Expected Yield: 85-95%

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

G A Mix 5-Chloro-2-hydroxybenzoic acid, K2CO3, and DMF B Add Benzyl Bromide A->B C Heat at 80°C for 12h B->C D Cool and Quench with Water C->D E Acidify with 1M HCl D->E F Extract with Ethyl Acetate E->F G Wash with Water and Brine F->G H Dry over MgSO4 and Concentrate G->H I Purify by Column Chromatography H->I J Obtain Pure this compound I->J

Caption: Experimental workflow diagram.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Table 2: Spectroscopic Data for this compound

Spectroscopic DataDescription
¹H NMR The proton NMR spectrum is expected to show signals for the aromatic protons of both the benzoic acid and benzyl groups, as well as a characteristic singlet for the benzylic methylene protons (O-CH₂-Ph) around δ 5.2 ppm. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.
¹³C NMR The carbon NMR spectrum will display distinct signals for all 14 carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the two aromatic rings, and the benzylic carbon.
Infrared (IR) The IR spectrum will show a broad absorption band for the carboxylic acid O-H stretch, a sharp absorption for the C=O stretch of the carboxylic acid, and characteristic absorptions for the C-O-C ether linkage and the aromatic C-H and C=C bonds.
Mass Spectrometry (MS) The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (262.69 g/mol ).

Safety Considerations

  • 5-Chloro-2-hydroxybenzoic acid: May cause skin and eye irritation.

  • Benzyl bromide: Lachrymatory and corrosive. Handle in a well-ventilated fume hood.

  • Potassium carbonate: Irritant.

  • N,N-Dimethylformamide (DMF): Aprotic solvent, handle with care as it can be absorbed through the skin.

  • Hydrochloric acid: Corrosive.

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing this synthesis. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

The synthesis of this compound from 5-Chloro-2-hydroxybenzoic acid via Williamson ether synthesis is a robust and efficient method for preparing this valuable intermediate. The detailed protocol and characterization data provided in this guide are intended to assist researchers in the successful synthesis and application of this compound in their drug discovery and development endeavors.

An In-depth Technical Guide to 2-(Benzyloxy)-5-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Benzyloxy)-5-chlorobenzoic acid, a key chemical intermediate with applications in organic synthesis and drug discovery. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and includes characteristic spectral data for its identification.

Chemical and Physical Properties

This compound is a halosubstituted aromatic ether. Its core structure consists of a benzoic acid scaffold with a benzyloxy group at the 2-position and a chlorine atom at the 5-position. While extensive experimental data is not widely published, the following table summarizes its key chemical identifiers and known physical properties.

PropertyValueSource
IUPAC Name This compound[Internal Analysis]
CAS Number 52803-75-5[1]
Molecular Formula C₁₄H₁₁ClO₃[1]
Molecular Weight 262.69 g/mol [1]
Purity Typically ≥95%[1]
Melting Point Not consistently reported
Boiling Point Not reported
Solubility Not extensively documented

Synthesis of this compound

The synthesis of this compound is typically achieved through a Williamson ether synthesis, a well-established and versatile method for forming ethers. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the phenoxide ion of 5-chlorosalicylic acid attacks benzyl chloride to form the corresponding ether.

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines the synthesis of this compound from 5-chlorosalicylic acid and benzyl chloride.

Materials:

  • 5-Chlorosalicylic acid

  • Benzyl chloride

  • Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF) or Acetone (as solvent)

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, separatory funnel, etc.)

Procedure:

  • Deprotonation of 5-Chlorosalicylic Acid: In a round-bottom flask, dissolve 5-chlorosalicylic acid in a suitable polar aprotic solvent such as DMF or acetone. Add a slight molar excess of a base, such as sodium hydroxide or potassium carbonate, to the solution. Stir the mixture at room temperature to facilitate the formation of the sodium or potassium salt of 5-chlorosalicylic acid (the phenoxide).

  • Nucleophilic Attack: To the solution containing the phenoxide, add a stoichiometric equivalent of benzyl chloride.

  • Reaction Conditions: Heat the reaction mixture to a moderate temperature (typically 50-80 °C) and allow it to stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • If a solid has precipitated, filter the mixture. Otherwise, proceed directly to the next step.

    • Pour the reaction mixture into water and acidify with dilute hydrochloric acid to a pH of approximately 2-3. This will protonate the carboxylate to form the carboxylic acid.

    • The product, this compound, will likely precipitate out of the aqueous solution. If it does, it can be collected by vacuum filtration.

  • Purification:

    • If an oily product is obtained, or for further purification of the solid, perform an extraction with a suitable organic solvent like ethyl acetate.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude product.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the final, pure this compound.

Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following are predicted characteristic peaks based on the analysis of its structural motifs and comparison with similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance):

  • ~10-13 ppm (singlet, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid group.

  • ~7.2-7.5 ppm (multiplet, 5H): These signals arise from the five protons of the benzyl group's phenyl ring.

  • ~7.0-7.8 ppm (multiplet, 3H): These signals correspond to the three protons on the substituted benzoic acid ring. The exact chemical shifts and coupling patterns will depend on the electronic effects of the benzyloxy and chloro substituents.

  • ~5.1 ppm (singlet, 2H): This singlet is characteristic of the two methylene protons (-CH₂-) of the benzyloxy group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • ~165-175 ppm: The carbonyl carbon of the carboxylic acid group.

  • ~155-160 ppm: The aromatic carbon attached to the benzyloxy oxygen.

  • ~110-140 ppm: Aromatic carbons of both the benzoic acid and benzyl rings.

  • ~70 ppm: The methylene carbon (-CH₂-) of the benzyloxy group.

FT-IR (Fourier-Transform Infrared) Spectroscopy:

  • ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often appearing as a very broad band due to hydrogen bonding.

  • ~1680-1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

  • ~1550-1600 cm⁻¹ and ~1450-1500 cm⁻¹: C=C stretching vibrations of the aromatic rings.

  • ~1200-1300 cm⁻¹ and ~1000-1100 cm⁻¹: C-O stretching vibrations of the ether linkage and the carboxylic acid.

  • ~700-850 cm⁻¹: C-Cl stretching vibration.

Mass Spectrometry (MS):

  • Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 262.0 for the ³⁵Cl isotope and m/z = 264.0 for the ³⁷Cl isotope, with an approximate 3:1 intensity ratio).

  • Major Fragmentation Peaks: A prominent peak at m/z = 91, corresponding to the benzyl cation ([C₇H₇]⁺), is expected due to the cleavage of the benzylic ether bond. Other fragments would arise from the loss of the carboxylic acid group and other rearrangements.

Applications in Drug Development

This compound serves as a valuable building block in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic activities. Benzoic acid derivatives, in general, are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific combination of the benzyloxy and chloro substituents in this molecule provides a unique scaffold that can be further modified to explore structure-activity relationships in the development of novel drug candidates. While specific drugs derived directly from this intermediate are not prominently documented in publicly available literature, its structural motifs are relevant to the design of various therapeutic agents.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization Reactants 5-Chlorosalicylic Acid + Benzyl Chloride Base Base (NaOH or K2CO3) in Solvent (DMF) Reaction Williamson Ether Synthesis (Heating) Base->Reaction Acidification Acidification (HCl) Reaction->Acidification Crude Product Extraction Extraction (Ethyl Acetate) Acidification->Extraction Purification Recrystallization Extraction->Purification Product This compound Purification->Product Pure Product NMR NMR Spectroscopy (¹H, ¹³C) IR FT-IR Spectroscopy MS Mass Spectrometry Product->NMR Product->IR Product->MS

Caption: General workflow for the synthesis and characterization of the target compound.

References

2-(Benzyloxy)-5-chlorobenzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 2-(Benzyloxy)-5-chlorobenzoic acid, a compound of interest in synthetic organic chemistry and potentially in the development of novel pharmaceutical agents. This document outlines its fundamental molecular characteristics and presents a generalized experimental workflow for its synthesis and purification.

Core Molecular Data

The essential physicochemical properties of this compound are summarized in the table below. This data is critical for reaction planning, analytical method development, and interpretation of experimental results.

PropertyValueCitations
Molecular Formula C₁₄H₁₁ClO₃[1][2][3]
Molecular Weight 262.69 g/mol [1][4]
Alternate Molecular Weight 262.688 g/mol [2][5]
CAS Number 52803-75-5[1][2][3]

Conceptual Experimental Workflow: Synthesis and Purification

The synthesis of this compound can be conceptualized as a multi-step process typical for the preparation of substituted aromatic compounds. The following diagram illustrates a logical workflow, from the initial reaction to the isolation of the final, purified product. This process is representative and may be adapted based on specific laboratory conditions and available starting materials.

G cluster_0 Reaction Setup cluster_1 Reaction Workup cluster_2 Purification and Analysis A 1. Dissolve 2-hydroxy-5-chlorobenzoic acid in a suitable solvent (e.g., DMF). B 2. Add a base (e.g., K₂CO₃) to the solution. A->B C 3. Add benzyl bromide and heat the reaction mixture. B->C D 4. Monitor reaction progress using TLC. C->D Reaction in progress E 5. Quench the reaction with water. D->E F 6. Perform liquid-liquid extraction with an organic solvent (e.g., Ethyl Acetate). E->F G 7. Wash the organic layer with brine and dry over Na₂SO₄. F->G H 8. Concentrate the organic extract under reduced pressure. G->H Crude Product I 9. Purify the crude product via column chromatography or recrystallization. H->I J 10. Characterize the final product (NMR, MS, etc.). I->J I->J Purified Product

Caption: A generalized workflow for the synthesis, workup, and purification of this compound.

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not provided in the search results, a general procedure can be inferred from standard organic chemistry techniques for similar compounds. The following is a representative, hypothetical protocol based on the synthesis of related molecules.

Objective: To synthesize this compound from 2-hydroxy-5-chlorobenzoic acid and benzyl bromide.

Materials:

  • 2-hydroxy-5-chlorobenzoic acid

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-hydroxy-5-chlorobenzoic acid in DMF. Add potassium carbonate to the solution and stir the mixture.

  • Addition of Reagent: Add benzyl bromide to the reaction mixture.

  • Reaction: Heat the mixture (e.g., to 60-80 °C) and monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and add water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Washing: Wash the combined organic layers with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.

  • Analysis: Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.

References

Spectroscopic Analysis of 2-(Benzyloxy)-5-chlorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-(Benzyloxy)-5-chlorobenzoic acid, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this document presents a comprehensive analysis based on established spectroscopic principles and data from structurally analogous compounds. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique combination of functional groups, including a carboxylic acid, a chloro-substituted aromatic ring, and a benzyl ether moiety. Each of these components will give rise to characteristic signals in various spectroscopic analyses, providing a unique fingerprint for the molecule.

Chemical Structure:

This guide will cover the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of substituent effects and comparison with data from similar compounds such as 2-chlorobenzoic acid and other substituted benzoic acids.

Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.5 - 12.0Singlet (broad)1H-COOH
~8.1Doublet1HAr-H (ortho to COOH)
~7.5Doublet of doublets1HAr-H (meta to COOH)
~7.3 - 7.4Multiplet5HPhenyl-H of benzyl group
~7.0Doublet1HAr-H (para to COOH)
~5.2Singlet2H-O-CH₂-

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~170-COOH
~158C-O (aromatic)
~136C-Cl (aromatic)
~135Quaternary C of benzyl group
~133CH (aromatic)
~130CH (aromatic)
~129CH of benzyl group
~128CH of benzyl group
~127Quaternary C (aromatic)
~115CH (aromatic)
~71-O-CH₂-
Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid dimer)
~1700StrongC=O stretch (carboxylic acid)
~1600, ~1480MediumC=C stretch (aromatic)
~1250StrongC-O stretch (ether and carboxylic acid)
~1100MediumC-O stretch (ether)
~820StrongC-H out-of-plane bend (aromatic)
~750StrongC-Cl stretch
Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Fragmentation

m/zInterpretation
262/264[M]⁺, Molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern)
245/247[M - OH]⁺
217/219[M - COOH]⁺
91[C₇H₇]⁺ (benzyl cation, tropylium ion)
155/157[M - C₇H₇]⁺
139/141[ClC₆H₄CO]⁺

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data for this compound. These protocols are based on standard laboratory practices and information from the characterization of similar compounds.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer (e.g., Bruker Avance series) is suitable for acquiring high-resolution spectra.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Typical spectral width: -2 to 12 ppm.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A higher number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

    • Typical spectral width: 0 to 200 ppm.

IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Acquisition:

    • Record the spectrum typically in the range of 4000 to 400 cm⁻¹.

    • Perform a background scan of the empty sample holder (for KBr) or the clean ATR crystal.

    • Co-add a sufficient number of scans (e.g., 16 or 32) for a high-quality spectrum.

Mass Spectrometry
  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a non-volatile compound like this, LC-MS is more appropriate.

  • Ionization Method: Electrospray ionization (ESI) is a suitable method for this molecule, likely in negative ion mode to deprotonate the carboxylic acid ([M-H]⁻). Electron Ionization (EI) can also be used, which would generate the molecular ion [M]⁺.

  • Instrumentation: A mass spectrometer such as a Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzer.

  • Acquisition:

    • Acquire a full scan mass spectrum to determine the molecular weight.

    • Perform tandem MS (MS/MS) on the molecular ion peak to obtain fragmentation data for structural elucidation.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Integration Data Integration and Spectral Interpretation NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: Workflow for the spectroscopic characterization of this compound.

This guide provides a foundational understanding of the key spectroscopic features of this compound. Researchers can use this information to guide their synthetic efforts, confirm the identity and purity of their samples, and as a reference for the development of new analytical methods.

Solubility Profile of 2-(Benzyloxy)-5-chlorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the solubility characteristics of 2-(Benzyloxy)-5-chlorobenzoic acid in organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on providing a framework for understanding and determining the solubility of this compound. It includes qualitative solubility information for a structurally related compound, detailed experimental protocols for solubility determination, and a generalized workflow for these experimental procedures. This guide is intended to be a valuable resource for researchers and professionals engaged in the development and handling of this compound.

Introduction

This compound is a halogenated aromatic carboxylic acid with a molecular formula of C₁₄H₁₁ClO₃ and a molecular weight of 262.69 g/mol . Its structure, featuring a benzoic acid core, a chloro substituent, and a benzyloxy group, suggests a complex solubility profile influenced by both polar and non-polar moieties. Understanding its solubility in various organic solvents is critical for a range of applications, including synthesis, purification, formulation, and analytical method development.

Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. However, qualitative solubility information for the related compound, 2-chlorobenzoic acid, can provide some initial insights.

Table 1: Qualitative Solubility of 2-Chlorobenzoic Acid

Solvent CategorySolventSolubility Description
Polar Protic WaterInsoluble in cold water, more soluble in hot water.[1][2]
95% EthanolInsoluble[1][2]
MethanolSoluble[1][2]
Anhydrous EthanolSoluble[1][2]
Polar Aprotic AcetoneSoluble[1][2]
Non-Polar TolueneInsoluble[1][2]
BenzeneSoluble[1][2]
EtherSoluble[1][2]

Note: This data is for 2-chlorobenzoic acid and should be used as an estimation for this compound. The presence of the bulky, non-polar benzyloxy group in the target compound may decrease its solubility in polar solvents and increase its solubility in non-polar solvents compared to 2-chlorobenzoic acid.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data for this compound, standardized experimental methods are required. The following are detailed protocols for two common and effective methods for determining the solubility of solid organic compounds in organic solvents.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility.[3][4] It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.

Methodology:

  • Sample Preparation: Accurately weigh an excess amount of this compound and add it to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a shaker flask in a constant-temperature bath).

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure that equilibrium is reached (typically 24-72 hours). The presence of undissolved solid should be visually confirmed.

  • Phase Separation: Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of solid particles.

  • Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed, dry container. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

  • Mass Determination: Once the solvent is completely removed, reweigh the container with the dried solute.

  • Calculation: The solubility (S) can be calculated in g/100 mL using the following formula:

    S ( g/100 mL) = [(mass of container with solute - mass of empty container) / volume of supernatant withdrawn (mL)] * 100

UV/Vis Spectrophotometry Method

For compounds with a suitable chromophore, such as this compound, UV/Vis spectrophotometry offers a sensitive and accurate method for solubility determination.[5][6] This method relies on the Beer-Lambert law, which relates the absorbance of a solution to the concentration of the absorbing species.

Methodology:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

  • Determination of λmax: Scan one of the standard solutions across a range of UV wavelengths to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear, and the equation of the line (y = mx + c) should be determined.

  • Saturated Solution Preparation and Equilibration: Prepare a saturated solution of this compound in the desired solvent as described in the gravimetric method (steps 1 and 2).

  • Sample Preparation for Analysis: Withdraw a filtered aliquot of the supernatant. Dilute this aliquot with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the diluted sample at λmax.

  • Calculation: Use the equation of the calibration curve to calculate the concentration of the diluted sample. Then, account for the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

    Solubility (mol/L) = (Concentration of diluted sample) * (Dilution factor)

Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_sep Separation & Analysis cluster_grav Gravimetric Method cluster_uv UV/Vis Spectroscopy Method A Weigh excess solute and known volume of solvent B Equilibrate at constant temperature with agitation A->B C Allow solid to settle B->C D Withdraw filtered supernatant C->D E Evaporate solvent from known volume of supernatant D->E I Dilute supernatant D->I F Weigh dried solute E->F G Calculate solubility (g/100 mL) F->G H Prepare calibration curve J Measure absorbance at λmax H->J I->J K Calculate solubility (mol/L) J->K

Caption: General workflow for solubility determination.

Conclusion

While specific quantitative solubility data for this compound remains to be experimentally determined and published, this guide provides the necessary theoretical and practical framework for researchers to undertake such an investigation. The provided experimental protocols for the gravimetric and UV/Vis spectrophotometry methods are robust and widely applicable. The qualitative data for a related compound offers a preliminary indication of its likely solubility behavior. Accurate determination of the solubility of this compound in a range of organic solvents will be invaluable for its future application in research and development.

References

Potential Derivatives of 2-(Benzyloxy)-5-chlorobenzoic Acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzyloxy)-5-chlorobenzoic acid is a synthetic organic compound characterized by a benzoic acid core substituted with a benzyloxy group at the 2-position and a chlorine atom at the 5-position. This scaffold presents a versatile platform for the development of novel therapeutic agents. The presence of the carboxylic acid moiety allows for the facile synthesis of a variety of derivatives, primarily esters and amides, which can modulate the compound's physicochemical properties and biological activity. This technical guide explores the synthesis of potential ester and amide derivatives of this compound, summarizes their potential biological activities with a focus on anticancer and antimicrobial applications, and provides detailed experimental protocols and conceptual frameworks for their evaluation.

Synthesis of Potential Derivatives

The primary derivatives of this compound are synthesized through esterification and amidation reactions targeting the carboxylic acid group.

Ester Derivatives

Ester derivatives of this compound can be prepared through Fischer esterification. This acid-catalyzed reaction involves refluxing the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The equilibrium of the reaction can be shifted towards the product by using an excess of the alcohol or by removing water as it is formed.

Experimental Protocol: Synthesis of Methyl 2-(Benzyloxy)-5-chlorobenzoate

A general procedure for the synthesis of methyl 2-(benzyloxy)-5-chlorobenzoate is as follows:

  • To a round-bottomed flask, add this compound (1 equivalent) and a significant excess of methanol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

  • Equip the flask with a reflux condenser and heat the mixture to reflux for a period of 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel to yield pure methyl 2-(benzyloxy)-5-chlorobenzoate.

Amide Derivatives

Amide derivatives can be synthesized by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with a primary or secondary amine. Thionyl chloride (SOCl₂) is a common reagent for the preparation of acyl chlorides.

Experimental Protocol: Synthesis of N-Aryl-2-(benzyloxy)-5-chlorobenzamide

A general two-step procedure for the synthesis of N-aryl-2-(benzyloxy)-5-chlorobenzamide is as follows:

Step 1: Synthesis of 2-(Benzyloxy)-5-chlorobenzoyl chloride

  • In a round-bottomed flask, suspend this compound (1 equivalent) in an inert solvent like dichloromethane (DCM) or toluene.

  • Add thionyl chloride (1.5-2 equivalents) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heat the mixture to reflux for 1-2 hours until the evolution of gas ceases.

  • Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-(benzyloxy)-5-chlorobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Amide Formation

  • Dissolve the crude 2-(benzyloxy)-5-chlorobenzoyl chloride in an aprotic solvent such as DCM or tetrahydrofuran (THF).

  • In a separate flask, dissolve the desired primary or secondary amine (1-1.2 equivalents) and a base, such as triethylamine or pyridine (1.5-2 equivalents), in the same solvent.

  • Cool the amine solution in an ice bath and add the acyl chloride solution dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Wash the reaction mixture with dilute hydrochloric acid to remove excess amine and base, followed by a wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired N-aryl-2-(benzyloxy)-5-chlorobenzamide.

Potential Biological Activities

Derivatives of this compound are anticipated to exhibit a range of biological activities, primarily as anticancer and antimicrobial agents. The rationale for this stems from the known activities of related compounds.

Anticancer Activity

Benzoic acid derivatives are known to possess anticancer properties, with some acting as inhibitors of histone deacetylases (HDAC)[1]. Furthermore, studies on benzyloxybenzaldehyde derivatives, which share a significant structural similarity, have demonstrated significant anticancer activity against cell lines such as HL-60. These compounds have been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase[2]. The proposed mechanism involves the loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.

Table 1: Anticancer Activity of Related Benzoic Acid Derivatives

CompoundCell LineIC50 (µM)Reference
4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acidHuman cervical cancer17.84[3]
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid 2MCF-718.7[3]
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid 14MCF-715.6[3]
2-Oxo-2-phenylethyl-4-(2-oxo-2-phenylethoxy) benzoateVarious52.2-91.2% inhibition[3]
Gallic acid–stearylamine conjugateA431100 µg/ml[3]

Experimental Protocol: Evaluation of Cytotoxicity using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives of this compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50) value for each compound.

Antimicrobial Activity

Chlorinated benzoic acid derivatives have been reported to possess antimicrobial activity against a range of bacterial and fungal strains[4]. The introduction of different ester and amide functionalities can modulate the lipophilicity and electronic properties of the parent molecule, potentially enhancing its ability to penetrate microbial cell membranes and interact with molecular targets.

Table 2: Antimicrobial Activity of Related Benzoic Acid Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Benzyl and Benzoyl Benzoic Acid DerivativeStaphylococcus epidermidis0.5[5]
N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amidesMRSA and MSSA4-8[6]

Signaling Pathways and Experimental Workflows

G2/M Cell Cycle Arrest and Apoptosis Induction

Based on the activity of related benzyloxybenzaldehyde derivatives, it is hypothesized that derivatives of this compound may induce cancer cell death through the induction of G2/M cell cycle arrest and apoptosis[2].

Below is a conceptual workflow for investigating the anticancer mechanism of these derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of This compound Derivatives (Amides/Esters) Purification Purification & Structural Characterization (NMR, MS, etc.) Synthesis->Purification MTT Cytotoxicity Screening (MTT Assay) on Cancer Cell Lines Purification->MTT CellCycle Cell Cycle Analysis (Flow Cytometry) MTT->CellCycle ApoptosisAssay Apoptosis Assay (Annexin V/PI Staining) CellCycle->ApoptosisAssay MitoPotential Mitochondrial Membrane Potential Assay ApoptosisAssay->MitoPotential WesternBlot Western Blot Analysis (Apoptotic & Cell Cycle Proteins) MitoPotential->WesternBlot

Caption: Experimental workflow for evaluating the anticancer activity of this compound derivatives.

The following diagram illustrates a simplified signaling pathway for G2/M cell cycle arrest and apoptosis, which could be investigated for the active derivatives.

G2M_Apoptosis_Pathway Derivative 2-(Benzyloxy)-5-chlorobenzoic acid Derivative DNA_Damage DNA Damage Derivative->DNA_Damage ROS Increased ROS Derivative->ROS ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation ROS->p53 ATM_ATR->p53 Chk1_Chk2 Chk1/Chk2 Activation ATM_ATR->Chk1_Chk2 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Cdc25c Cdc25c Inhibition Chk1_Chk2->Cdc25c Cdk1_CyclinB Cdk1/Cyclin B Inhibition Cdc25c->Cdk1_CyclinB G2M_Arrest G2/M Arrest Cdk1_CyclinB->G2M_Arrest Mito Mitochondrial Membrane Depolarization Bax->Mito Bcl2->Mito Cytochrome_c Cytochrome c Release Mito->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for G2/M arrest and apoptosis induced by this compound derivatives.

Conclusion

This compound provides a promising scaffold for the development of novel therapeutic agents. Its ester and amide derivatives can be readily synthesized and are predicted to possess significant anticancer and antimicrobial activities. Further investigation into the synthesis of a diverse library of these derivatives and comprehensive evaluation of their biological activities are warranted to explore their full therapeutic potential. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers in the field of drug discovery and development.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-(Benzyloxy)-5-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide addresses the safety and handling precautions for 2-(Benzyloxy)-5-chlorobenzoic acid, a key intermediate in various synthetic pathways. Given the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, this guide synthesizes information from available data and the SDSs of structurally analogous compounds, such as 2-Chlorobenzoic acid and other chlorinated benzoic acid derivatives. Professionals handling this chemical should treat this guide as a preliminary risk assessment and are advised to seek a compound-specific SDS from their supplier for definitive safety protocols.

Core Safety and Physical Data

A thorough understanding of the chemical and physical properties of this compound and its structural analogs is fundamental to safe handling. The following tables summarize the key data points.

Table 1: Chemical Identification

IdentifierValue
Chemical Name This compound
CAS Number 52803-75-5[1][2]
Molecular Formula C14H11ClO3[2]
Molecular Weight 262.69 g/mol [2]
Synonyms 2-(phenylmethoxy)-5-chlorobenzoic acid

Table 2: Physical and Chemical Properties (Data from Analogous Compounds)

PropertyValueSource (Analogous Compound)
Appearance White to brown solid5-Amino-2-chlorobenzoic acid[3]
Melting Point 138 - 140 °C (280 - 284 °F)2-Chlorobenzoic acid
Boiling Point No data available
Flash Point 173 °C (343.4 °F)2-Chlorobenzoic acid[4]
Solubility No data available
Stability Stable under normal conditions5-Amino-2-chlorobenzoic acid[3]

Table 3: Toxicological Data (Data from Analogous Compounds)

HazardValueSource (Analogous Compound)
Acute Oral Toxicity LD50 Oral - 500.1 mg/kg2-Chlorobenzoic acid
Skin Corrosion/Irritation Causes skin irritation2-Chlorobenzoic acid
Serious Eye Damage/Irritation Causes serious eye damage/irritation2-Chlorobenzoic acid[5]
Carcinogenicity Not classified as a carcinogenm-Chlorobenzoic acid[6]

Hazard Identification and GHS Classification (Based on Analogs)

Based on data from analogous compounds, this compound should be handled as a substance with the following potential hazards:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye damage (H318)

  • Harmful to aquatic life (H402)

Experimental and Handling Protocols

Strict adherence to the following protocols is crucial to minimize risk when working with this compound.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat are mandatory.[4][6] Ensure gloves are inspected prior to use.

  • Respiratory Protection: If dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3] A dust mask is recommended as a minimum precaution.[4]

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing.[1] Prevent dust formation and inhalation.[6] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Spill and Emergency Procedures
  • Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE. For solid spills, sweep up and place into a suitable container for disposal.[1] Avoid generating dust.

  • First Aid - Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

  • First Aid - Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.

  • First Aid - Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • First Aid - Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Disposal Considerations
  • Dispose of this chemical and its container in accordance with local, regional, and national regulations. It should be treated as hazardous waste.

Risk Assessment and Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound, from initial assessment to emergency response.

Caption: Workflow for safe handling of this compound.

Disclaimer: This guide is intended for informational purposes only and is based on data from structurally similar compounds. It is not a substitute for a compound-specific Safety Data Sheet (SDS). Always consult the SDS provided by your supplier before handling any chemical.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(Benzyloxy)-5-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of 2-(benzyloxy)-5-chlorobenzoic acid, a valuable intermediate in pharmaceutical and organic synthesis. The described methodology is based on the Williamson ether synthesis, a robust and widely used method for the formation of ethers.

Reaction Principle and Mechanism

The synthesis of this compound is achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of 2-hydroxy-5-chlorobenzoic acid by a weak base, such as potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then undergoes a bimolecular nucleophilic substitution (SN2) reaction with an alkyl halide, in this case, benzyl bromide or benzyl chloride. The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), which facilitates the SN2 mechanism.

The overall reaction can be summarized as follows:

2-hydroxy-5-chlorobenzoic acid + benzyl halide → this compound + salt

The reaction proceeds in two main steps:

  • Deprotonation: The base removes the acidic proton from the hydroxyl group of 2-hydroxy-5-chlorobenzoic acid, forming a more nucleophilic phenoxide.

  • Nucleophilic Attack: The newly formed phenoxide attacks the benzylic carbon of the benzyl halide, displacing the halide and forming the ether linkage.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

ParameterValueReference
Starting Material 2-hydroxy-5-chlorobenzoic acid[1]
Reagents Benzyl bromide, Potassium carbonate[2]
Solvent N,N-dimethylformamide (DMF)[2]
Reaction Temperature 60°C[3]
Reaction Time 3 hours[3]
Purity High purity achievable with recrystallization[4]

Experimental Protocol

This protocol details the step-by-step methodology for the synthesis of this compound.

Materials:

  • 2-hydroxy-5-chlorobenzoic acid

  • Benzyl bromide (or benzyl chloride)

  • Anhydrous potassium carbonate (K2CO3)

  • N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hydrochloric acid (HCl), 1N

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Reflux condenser

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Filtration apparatus (Buchner funnel, filter paper)

Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add 2-hydroxy-5-chlorobenzoic acid.

    • Add N,N-dimethylformamide (DMF) to dissolve the starting material.

    • Add anhydrous potassium carbonate to the solution. The amount should be in molar excess (e.g., 2-3 equivalents) relative to the 2-hydroxy-5-chlorobenzoic acid to act as a base.

    • Add benzyl bromide (or benzyl chloride) to the reaction mixture. A slight molar excess (e.g., 1.1-1.2 equivalents) is recommended.

  • Reaction Execution:

    • Attach a reflux condenser to the flask.

    • Heat the reaction mixture to 60°C with continuous stirring.[3]

    • Maintain the reaction at this temperature for approximately 3 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5]

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into water.

    • Acidify the aqueous solution to a pH of approximately 2-3 with 1N hydrochloric acid. This will protonate the carboxylic acid and may cause the product to precipitate.

    • Extract the aqueous layer with ethyl acetate (EtOAc) multiple times.

    • Combine the organic layers in a separatory funnel.

  • Purification:

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4).

    • Filter off the drying agent.

    • Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.[6][7]

Visualizations

Reaction Mechanism Workflow

The following diagram illustrates the key steps in the Williamson ether synthesis of this compound.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack A 2-hydroxy-5-chlorobenzoic acid C Phenoxide Intermediate A->C Base B Potassium Carbonate (K2CO3) E This compound C->E Nucleophilic Attack D Benzyl Bromide

Caption: Williamson Ether Synthesis Mechanism.

Experimental Workflow

This diagram outlines the general experimental procedure for the synthesis and purification of the target compound.

Experimental_Workflow start Start reactants Mix Reactants: - 2-hydroxy-5-chlorobenzoic acid - Benzyl Bromide - K2CO3 - DMF start->reactants reaction Heat at 60°C for 3h reactants->reaction workup Work-up: - Add Water - Acidify with HCl - Extract with EtOAc reaction->workup purification Purification: - Wash with Water & Brine - Dry with Na2SO4 - Evaporate Solvent workup->purification product Pure this compound purification->product

Caption: Experimental Synthesis Workflow.

References

Applications of 2-(Benzyloxy)-5-chlorobenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

2-(Benzyloxy)-5-chlorobenzoic acid is a versatile building block in organic synthesis, primarily utilized as a protected form of 5-chlorosalicylic acid. The benzyl ether protecting group allows for selective reactions at the carboxylic acid functionality without interference from the phenolic hydroxyl group. This strategy is particularly valuable in the synthesis of complex molecules, including pharmaceutical intermediates and UV absorbers.

One of the key applications of this compound is in the synthesis of benzophenone derivatives. Specifically, it serves as a precursor to 2-hydroxy-5-chlorobenzophenone, a compound used as a UV absorber and stabilizer in various materials. The synthetic route involves the conversion of the carboxylic acid to an acyl chloride, followed by a Friedel-Crafts acylation reaction and subsequent deprotection of the benzyl ether.

The benzyl protecting group can be readily removed under various conditions, most commonly through catalytic hydrogenation, which offers a clean and efficient deprotection method. The presence of the chloro- and benzyloxy- substituents on the aromatic ring also influences the regioselectivity of further electrophilic aromatic substitution reactions, making it a useful tool for the controlled synthesis of polysubstituted aromatic compounds.

Key Synthetic Applications

This document outlines the protocol for a significant application of this compound: the synthesis of 2-hydroxy-5-chlorobenzophenone. This process is broken down into three main experimental stages:

  • Synthesis of 2-(Benzyloxy)-5-chlorobenzoyl chloride: Activation of the carboxylic acid to form a more reactive acyl chloride.

  • Friedel-Crafts Acylation: Formation of the benzophenone skeleton through the reaction of the acyl chloride with benzene.

  • Deprotection to 2-Hydroxy-5-chlorobenzophenone: Removal of the benzyl protecting group to yield the final product.

The following sections provide detailed experimental protocols for each of these key steps.

Experimental Protocols

Protocol 1: Synthesis of 2-(Benzyloxy)-5-chlorobenzoyl chloride

This protocol describes the conversion of this compound to its corresponding acyl chloride using thionyl chloride.

Workflow Diagram:

A This compound C Reaction Mixture (Reflux) A->C B Thionyl Chloride (SOCl2) B->C D 2-(Benzyloxy)-5-chlorobenzoyl chloride C->D Distillation

Caption: Synthesis of 2-(Benzyloxy)-5-chlorobenzoyl chloride.

Methodology:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 2-(Benzyloxy)-5-chlorobenzoyl chloride, a yellow oily substance, can be used in the next step without further purification.[1]

Quantitative Data:

ReactantMolar Eq.Molecular Weight ( g/mol )
This compound1.0262.69
Thionyl chloride5.0 - 10.0118.97
ProductExpected Yield
2-(Benzyloxy)-5-chlorobenzoyl chloride~95-100%
Protocol 2: Friedel-Crafts Acylation for the Synthesis of (2-(Benzyloxy)-5-chlorophenyl)(phenyl)methanone

This protocol details the Friedel-Crafts acylation of benzene with 2-(Benzyloxy)-5-chlorobenzoyl chloride to form the benzophenone core structure.

Logical Relationship Diagram:

cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A 2-(Benzyloxy)-5-chlorobenzoyl chloride D Electrophilic Aromatic Substitution A->D B Benzene B->D C AlCl3 (Lewis Acid) C->D Catalyst E (2-(Benzyloxy)-5-chlorophenyl)(phenyl)methanone D->E

Caption: Friedel-Crafts Acylation Reaction.

Methodology:

  • To a stirred solution of anhydrous aluminum chloride (AlCl₃) (1.1 eq) in dry benzene (solvent and reactant) at 0-5 °C, add a solution of 2-(Benzyloxy)-5-chlorobenzoyl chloride (1.0 eq) in dry benzene dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with benzene or another suitable organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford (2-(Benzyloxy)-5-chlorophenyl)(phenyl)methanone.

Quantitative Data:

ReactantMolar Eq.Molecular Weight ( g/mol )
2-(Benzyloxy)-5-chlorobenzoyl chloride1.0281.13
BenzeneExcess78.11
Aluminum chloride1.1133.34
ProductExpected Yield
(2-(Benzyloxy)-5-chlorophenyl)(phenyl)methanone70-85%
Protocol 3: Deprotection for the Synthesis of 2-Hydroxy-5-chlorobenzophenone

This protocol outlines the removal of the benzyl protecting group via catalytic hydrogenation to yield the final product, 2-hydroxy-5-chlorobenzophenone.

Signaling Pathway Diagram (Reaction Mechanism):

reactant (2-(Benzyloxy)-5-chlorophenyl)(phenyl)methanone product 2-Hydroxy-5-chlorobenzophenone reactant->product Hydrogenolysis catalyst H2, Pd/C byproduct Toluene

Caption: Catalytic Hydrogenation for Deprotection.

Methodology:

  • Dissolve (2-(Benzyloxy)-5-chlorophenyl)(phenyl)methanone (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C) (e.g., 5-10 mol%).

  • Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-3 atm).

  • Stir the reaction mixture vigorously at room temperature for 4-8 hours, or until the reaction is complete (monitored by TLC or GC-MS).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-hydroxy-5-chlorobenzophenone.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Quantitative Data:

ReactantMolar Eq.Molecular Weight ( g/mol )
(2-(Benzyloxy)-5-chlorophenyl)(phenyl)methanone1.0322.78
10% Palladium on Carbon0.05 - 0.10N/A
Hydrogen GasExcess2.02
ProductExpected YieldMelting Point (°C)
2-Hydroxy-5-chlorobenzophenone>90%93-95

References

Application Notes and Protocols: 2-(Benzyloxy)-5-chlorobenzoic Acid as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(Benzyloxy)-5-chlorobenzoic acid and its analogs as key building blocks in the synthesis of pharmacologically active compounds. This document outlines its application in the development of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, with a specific focus on a synthetic strategy analogous to the preparation of Dapagliflozin, a marketed anti-diabetic drug. Detailed experimental protocols and relevant biological data are provided to facilitate its use in drug discovery programs.

Introduction

This compound is a substituted aromatic carboxylic acid that holds significant potential as a scaffold in medicinal chemistry. The benzyloxy group serves as a versatile protecting group for a phenolic hydroxyl, which can be deprotected under various conditions to reveal a key pharmacophoric feature. The chloro and carboxylic acid functionalities provide handles for a variety of chemical transformations, enabling the construction of diverse molecular architectures. While direct utilization of this compound in marketed drugs is not extensively documented in publicly available literature, its structural analog, 5-bromo-2-chlorobenzoic acid, is a pivotal starting material in the synthesis of Dapagliflozin.[1][2][3][4] This highlights the potential of this class of building blocks in developing clinically relevant therapeutics.

This document will focus on the application of a 2-(substituted)-5-chlorobenzoic acid core in the synthesis of SGLT2 inhibitors, using the synthesis of Dapagliflozin from 5-bromo-2-chlorobenzoic acid as a detailed, illustrative example.

Application: Synthesis of SGLT2 Inhibitors

SGLT2 inhibitors are a class of oral anti-hyperglycemic agents that lower blood glucose levels by inhibiting glucose reabsorption in the kidneys.[5][6][7][8][9] Dapagliflozin is a potent and selective SGLT2 inhibitor.[10][11] The synthesis of Dapagliflozin showcases the utility of a halogenated 2-chlorobenzoic acid derivative as a key precursor to the drug's aglycone portion.

Quantitative Data: Biological Activity of Dapagliflozin

The following table summarizes the in vitro potency of Dapagliflozin against human SGLT2 and SGLT1.

CompoundTargetIC50 (nM)Selectivity (SGLT1/SGLT2)
DapagliflozinhSGLT21.1[10]>1200-fold[10]
DapagliflozinhSGLT11400[12]-

Experimental Protocols

The following protocols describe a synthetic route to Dapagliflozin, adapted from literature procedures, starting from 5-bromo-2-chlorobenzoic acid. These protocols can be conceptually adapted for the use of this compound, where the benzyloxy group would be deprotected at a suitable stage.

Protocol 1: Synthesis of (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone

This protocol describes the Friedel-Crafts acylation of phenetole with 5-bromo-2-chlorobenzoyl chloride.

Materials:

  • 5-bromo-2-chlorobenzoic acid

  • Oxalyl chloride or Thionyl chloride

  • Dichloromethane (DCM), anhydrous

  • Aluminum chloride (AlCl₃), anhydrous

  • Phenetole (ethoxybenzene)

  • Hydrochloric acid (HCl), 1M solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, suspend 5-bromo-2-chlorobenzoic acid (1 equivalent) in anhydrous DCM. Add oxalyl chloride (1.2 equivalents) dropwise at room temperature. A catalytic amount of DMF can be added to facilitate the reaction. Stir the mixture for 2-3 hours until the evolution of gas ceases and the solid dissolves. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 5-bromo-2-chlorobenzoyl chloride, which is used in the next step without further purification.

  • Friedel-Crafts Acylation: In a separate flask, dissolve phenetole (1.1 equivalents) in anhydrous DCM and cool the solution to 0°C in an ice bath. Add anhydrous aluminum chloride (1.2 equivalents) portion-wise, keeping the temperature below 5°C.

  • To this mixture, add a solution of the crude 5-bromo-2-chlorobenzoyl chloride in anhydrous DCM dropwise, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and 1M HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water, 1M HCl, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol) to afford (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone as a solid.

Protocol 2: Synthesis of the C-Aryl Glucoside Intermediate

This protocol outlines the coupling of the aglycone with a protected gluconolactone.

Materials:

  • (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone

  • 2,3,4,6-Tetra-O-trimethylsilyl-D-gluconolactone

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Methanesulfonic acid

  • Methanol

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone (1 equivalent) in anhydrous THF and cool to -78°C.

  • Slowly add n-BuLi (1.1 equivalents) dropwise, maintaining the temperature at -78°C. Stir the resulting solution for 1 hour.

  • In a separate flask, dissolve 2,3,4,6-Tetra-O-trimethylsilyl-D-gluconolactone (1.2 equivalents) in anhydrous THF and cool to -78°C.

  • Transfer the aryllithium solution to the gluconolactone solution via cannula, keeping the temperature at -78°C. Stir the reaction mixture at this temperature for 2-3 hours.

  • Quench the reaction by adding a solution of methanesulfonic acid in methanol.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel to yield the desired methyl C-aryl glucoside intermediate.

Further steps to obtain Dapagliflozin involve reduction of the ketone and deprotection of the silyl groups.

Signaling Pathway and Experimental Workflow Diagrams

SGLT2 Signaling Pathway

The following diagram illustrates the mechanism of action of Dapagliflozin in the renal proximal tubule.

SGLT2_Pathway cluster_lumen Tubular Lumen cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Glucose_Lumen Glucose SGLT2 SGLT2 Glucose_Lumen->SGLT2 Na_Lumen Na+ Na_Lumen->SGLT2 Glucose_Cell Glucose SGLT2->Glucose_Cell Co-transport Na_Cell Na+ SGLT2->Na_Cell Co-transport GLUT2 GLUT2 Glucose_Blood Glucose Reabsorption GLUT2->Glucose_Blood NaK_ATPase Na+/K+ ATPase K_Cell K+ NaK_ATPase->K_Cell Na_Blood Na+ NaK_ATPase->Na_Blood Glucose_Cell->GLUT2 Na_Cell->NaK_ATPase K_Blood K+ K_Blood->NaK_ATPase Dapagliflozin Dapagliflozin Dapagliflozin->SGLT2 Inhibition

Caption: Mechanism of SGLT2 Inhibition by Dapagliflozin.

Experimental Workflow for Dapagliflozin Synthesis

The following diagram outlines the key steps in the synthesis of Dapagliflozin.

Synthesis_Workflow Start 5-bromo-2-chlorobenzoic acid Step1 Acid Chloride Formation (Oxalyl Chloride) Start->Step1 Intermediate1 (5-bromo-2-chlorobenzoyl chloride) Step1->Intermediate1 Step2 Friedel-Crafts Acylation (Phenetole, AlCl3) Intermediate1->Step2 Intermediate2 (5-bromo-2-chlorophenyl) (4-ethoxyphenyl)methanone Step2->Intermediate2 Step3 Coupling with Protected Glucose (n-BuLi, Silylated Gluconolactone) Intermediate2->Step3 Intermediate3 C-Aryl Glucoside Intermediate Step3->Intermediate3 Step4 Reduction & Deprotection Intermediate3->Step4 FinalProduct Dapagliflozin Step4->FinalProduct

Caption: Synthetic Workflow for Dapagliflozin.

Conclusion

This compound and its analogs are valuable building blocks for the synthesis of complex pharmaceutical agents, particularly in the area of metabolic diseases. The synthetic route to Dapagliflozin from a structurally related starting material demonstrates a practical application of this class of compounds. The provided protocols and diagrams serve as a guide for researchers to explore the potential of these building blocks in their own drug discovery endeavors. The ability to introduce key pharmacophoric elements through a protected hydroxyl group, combined with the versatility of the chloro and carboxylic acid functionalities, makes these compounds attractive starting points for the development of novel therapeutics.

References

Application Notes and Protocols for the Quantification of 2-(Benzyloxy)-5-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the quantitative analysis of 2-(Benzyloxy)-5-chlorobenzoic acid in various matrices. The protocols are intended for researchers, scientists, and drug development professionals. The methods described herein are based on established analytical techniques for similar chemical entities and provide a strong foundation for developing and validating a quantitative assay for this specific compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the quantification of aromatic carboxylic acids. This method offers a good balance of sensitivity, selectivity, and cost-effectiveness.

Experimental Protocol

a) Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable diluent, such as a mixture of acetonitrile and water (e.g., 50:50 v/v), to a final concentration within the linear range of the assay.

  • Vortex the solution for 1 minute to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

b) Chromatographic Conditions:

ParameterCondition
HPLC System A standard HPLC system with a UV-Vis detector.
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A 0.1% Phosphoric acid in water.
Mobile Phase B Acetonitrile.
Gradient Start with 30% B, increase to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min.
Column Temperature 30 °C.
Injection Volume 10 µL.
Detection UV at 230 nm.

c) Method Validation Parameters (Expected Performance):

The following table summarizes the expected performance of the HPLC-UV method, based on data from similar benzoic acid derivatives.[1][2][3]

ParameterExpected Value
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.3 - 1.5 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Vortex Vortex Dissolve->Vortex Filter Filter (0.45 µm) Vortex->Filter Inject Inject into HPLC Filter->Inject Separate C18 Separation Inject->Separate Detect UV Detection (230 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify Concentration Integrate->Quantify

HPLC-UV analysis workflow for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as analysis in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the recommended method.

Experimental Protocol

a) Sample Preparation (e.g., from Plasma):

  • To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of the analyte).

  • Vortex for 2 minutes to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer to an autosampler vial for analysis.

b) LC-MS/MS Conditions:

ParameterCondition
LC System A high-performance liquid chromatography system.
Mass Spectrometer A triple quadrupole mass spectrometer.
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
Mobile Phase A 0.1% Formic acid in water.
Mobile Phase B 0.1% Formic acid in acetonitrile.
Gradient Start with 20% B, increase to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions.
Flow Rate 0.4 mL/min.
Column Temperature 40 °C.
Injection Volume 5 µL.
Ionization Mode Electrospray Ionization (ESI), Negative Mode.
MRM Transitions To be determined by direct infusion of a standard solution of this compound.

c) Method Validation Parameters (Expected Performance):

The following table summarizes the expected performance of the LC-MS/MS method, based on data for similar compounds.[4]

ParameterExpected Value
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.01 - 0.1 ng/mL
Limit of Quantification (LOQ) 0.03 - 0.3 ng/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Precipitate Protein Precipitation (ACN) Plasma->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate C18 Separation Inject->Separate Ionize ESI (Negative) Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify Concentration Integrate->Quantify

LC-MS/MS analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the quantification of this compound, typically after a derivatization step to increase its volatility.

Experimental Protocol

a) Sample Preparation and Derivatization:

  • Extract the analyte from the sample matrix using a suitable organic solvent (e.g., ethyl acetate) after acidification.[5]

  • Dry the organic extract under a stream of nitrogen.

  • Reconstitute the residue in a derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS).

  • Heat the mixture at 70 °C for 30 minutes to form the trimethylsilyl (TMS) ester.

  • Cool to room temperature before injection.

b) GC-MS Conditions:

ParameterCondition
GC System A gas chromatograph coupled to a mass spectrometer.
Column A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas Helium at a constant flow of 1.2 mL/min.
Injector Temperature 280 °C.
Oven Program Start at 150 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.
Injection Mode Splitless.
Ionization Mode Electron Ionization (EI) at 70 eV.
Acquisition Mode Selected Ion Monitoring (SIM) of characteristic ions for the TMS-derivatized analyte.

c) Method Validation Parameters (Expected Performance):

The following table summarizes the expected performance of the GC-MS method, based on data for similar derivatized benzoic acids.[5][6]

ParameterExpected Value
Linearity (r²) > 0.998
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.3 - 3 ng/mL
Accuracy (% Recovery) 97 - 103%
Precision (% RSD) < 5%

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Extract Solvent Extraction Dry Dry Extract Extract->Dry Derivatize Derivatize (TMS) Dry->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate Capillary GC Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect SIM Detection Ionize->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify Concentration Integrate->Quantify

GC-MS analysis workflow for this compound.

Summary of Quantitative Data

The following table provides a comparative summary of the expected performance characteristics for the analytical methods described.

Analytical MethodLinearity (r²)LODLOQAccuracy (% Recovery)Precision (% RSD)
HPLC-UV > 0.9990.1 - 0.5 µg/mL0.3 - 1.5 µg/mL98 - 102%< 2%
LC-MS/MS > 0.9950.01 - 0.1 ng/mL0.03 - 0.3 ng/mL95 - 105%< 5%
GC-MS > 0.9980.1 - 1 ng/mL0.3 - 3 ng/mL97 - 103%< 5%

Disclaimer: The provided protocols and expected performance data are intended as a starting point. Method development and a full validation study in accordance with relevant guidelines (e.g., ICH) are required to ensure the suitability of the chosen method for a specific application and matrix.[7]

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-(benzyloxy)-5-chlorobenzoic acid, a key intermediate in pharmaceutical synthesis. The described method is suitable for the separation and quantification of the active pharmaceutical ingredient (API) from its potential process-related impurities and degradation products. The protocol details a reversed-phase HPLC approach with UV detection, providing the necessary parameters for column, mobile phase, and gradient conditions to achieve optimal separation.

Introduction

This compound is a crucial building block in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the quality, safety, and efficacy of the final drug product. Therefore, a reliable analytical method is required to monitor its purity, identify and quantify any related substances. This document provides a detailed protocol for the HPLC analysis of this compound, designed to separate it from key potential impurities such as starting materials, by-products, and degradation products.

Experimental

Instrumentation and Consumables
  • HPLC System: A gradient-capable HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and water (HPLC grade).

  • Reagents: Phosphoric acid (analytical grade).

  • Vials: Amber HPLC vials to protect light-sensitive compounds.

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in the table below. For acidic compounds like benzoic acid derivatives, a low pH mobile phase is employed to suppress the ionization of the carboxylic acid group, leading to better retention and improved peak shape on a reversed-phase column.[1][2][3]

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL

Table 1: Optimized HPLC Conditions

Gradient Elution Program

The use of a gradient elution is necessary to ensure the separation of compounds with a range of polarities, from the more polar starting materials to the less polar benzylated product.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.06040
15.02080
20.02080
22.06040
25.06040

Table 2: Gradient Elution Program

Analytical Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

workflow cluster_hplc HPLC Analysis cluster_data Data Processing prep_sample Dissolve Sample in Diluent hplc_system Equilibrate HPLC System prep_std Prepare Standard Solutions inject Inject Sample/Standard hplc_system->inject separation Chromatographic Separation inject->separation detection UV Detection at 230 nm separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification report Generate Report quantification->report

Figure 1: HPLC Analysis Workflow

Protocols

Preparation of Mobile Phase A (0.1% Phosphoric Acid in Water)
  • Measure 1.0 mL of concentrated phosphoric acid.

  • Add the phosphoric acid to a 1000 mL volumetric flask containing approximately 500 mL of HPLC grade water.

  • Bring the volume to 1000 mL with HPLC grade water and mix thoroughly.

  • Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

Preparation of Standard and Sample Solutions

Standard Solution (0.1 mg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Sonicate for 10 minutes or until the standard is completely dissolved.

  • Allow the solution to cool to room temperature and dilute to the mark with the diluent.

Sample Solution (1.0 mg/mL):

  • Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.

  • Follow steps 2-4 from the standard solution preparation.

Potential Related Compounds

The following table lists potential related compounds that may be present in a sample of this compound, arising from its synthesis or degradation. The developed HPLC method is designed to separate these from the main peak.

Compound NameStructurePotential Origin
2-Hydroxy-5-chlorobenzoic acid5-chloro-2-hydroxybenzoic acidStarting material, degradation product
Benzyl AlcoholBenzyl alcoholReagent, degradation product
Benzoic AcidBenzoic acidImpurity in starting materials
2,5-Dichlorobenzoic acid2,5-dichlorobenzoic acidBy-product

Table 3: Potential Related Compounds

Data Presentation

The following table provides an example of how to present the quantitative data obtained from the HPLC analysis.

Compound NameRetention Time (min)AreaAmount (%)
2-Hydroxy-5-chlorobenzoic acid4.215000.05
Benzoic Acid5.89000.03
Benzyl Alcohol7.121000.07
This compound 12.5 3000000 99.80
2,5-Dichlorobenzoic acid13.812000.04

Table 4: Example Quantitative Data

Signaling Pathway and Logical Relationships

The diagram below illustrates the logical relationship between the starting materials, the desired product, and potential impurities.

synthesis_pathway sm1 2-Hydroxy-5-chlorobenzoic acid product This compound sm1->product Benzylation imp1 Unreacted Starting Material sm1->imp1 sm2 Benzylating Agent sm2->product Benzylation imp3 Degradation Products product->imp3 Degradation imp2 By-products

Figure 2: Synthesis and Impurity Relationship

Conclusion

The HPLC method detailed in this application note provides a reliable and robust means for the quality control of this compound. The method is capable of separating the main compound from its key related substances, allowing for accurate purity assessment. The provided protocols and workflows can be readily implemented in a quality control or research laboratory setting.

References

Application Note and Protocol for the Purification of 2-(Benzyloxy)-5-chlorobenzoic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the purification of 2-(benzyloxy)-5-chlorobenzoic acid, a key intermediate in pharmaceutical synthesis, using recrystallization. The procedure outlines a mixed-solvent system of ethanol and water to effectively remove impurities. This application note includes a step-by-step experimental workflow, data presentation in a tabular format, and visual diagrams to illustrate the process and principles, intended for researchers, scientists, and professionals in drug development.

Introduction

The purity of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance in the drug development and manufacturing process. Impurities can affect the safety, efficacy, and stability of the final drug product. This compound is a valuable building block in the synthesis of various pharmaceutical compounds. Its purification is a critical step to ensure the quality of subsequent products.

Recrystallization is a fundamental and widely used technique for the purification of solid organic compounds.[1][2] The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a suitable solvent or solvent system at different temperatures.[1] An ideal solvent for recrystallization will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature.[3] Upon slow cooling of a saturated solution, the desired compound will form crystals, while the impurities will remain dissolved in the mother liquor.[1][4] This process, when performed carefully, can significantly enhance the purity of the compound.

This application note details a robust method for the purification of this compound via recrystallization from an ethanol-water mixed solvent system.

Principle of Recrystallization

The effectiveness of recrystallization hinges on the principle that the solubility of most solids increases with temperature. In a typical procedure, the impure solid is dissolved in a minimum amount of a hot solvent to create a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of a supersaturated solution from which the pure compound crystallizes. The slow formation of crystals allows for the exclusion of impurity molecules from the growing crystal lattice.

G Principle of Recrystallization cluster_0 Hot Saturated Solution cluster_1 Slow Cooling cluster_2 Separation A Impure Compound Dissolved in Minimum Hot Solvent B Soluble Impurities C Desired Compound D Pure Crystals of Desired Compound Form A->D Crystallization E Impurities Remain in Mother Liquor A->E Remain Dissolved F Filtration D->F E->F G Pure Crystalline Solid F->G Collect H Mother Liquor with Dissolved Impurities F->H Discard

Diagram 1: Conceptual diagram of the recrystallization process.

Materials and Methods

Materials
  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Activated carbon (optional)

  • Filter paper

  • Erlenmeyer flasks (appropriate sizes)

  • Graduated cylinders

  • Heating mantle or hot plate with magnetic stirrer

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Vacuum source

  • Spatula

  • Watch glass

  • Drying oven

Equipment
  • Melting point apparatus

  • High-Performance Liquid Chromatography (HPLC) system (for purity analysis)

  • Analytical balance

Experimental Protocol

The following protocol describes the recrystallization of this compound.

G start Start dissolution 1. Dissolve crude 2-(Benzyloxy)-5-chlorobenzoic acid in a minimum amount of hot ethanol. start->dissolution add_water 2. Add hot water dropwise until the solution becomes slightly turbid. dissolution->add_water reheat 3. Reheat the solution gently until it becomes clear. add_water->reheat cool_slowly 4. Allow the solution to cool slowly to room temperature. reheat->cool_slowly ice_bath 5. Further cool the flask in an ice-water bath to maximize crystal formation. cool_slowly->ice_bath filtration 6. Collect the crystals by vacuum filtration using a Buchner funnel. ice_bath->filtration wash 7. Wash the crystals with a small amount of cold ethanol-water mixture. filtration->wash dry 8. Dry the purified crystals in a vacuum oven at a suitable temperature. wash->dry analyze 9. Characterize the purified product (e.g., melting point, HPLC). dry->analyze end End analyze->end

Diagram 2: Experimental workflow for the recrystallization of this compound.

Step-by-Step Procedure:

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add a magnetic stir bar. Place the flask on a hot plate with magnetic stirring and add a minimal amount of ethanol to the flask. Heat the mixture gently while stirring until the solid dissolves completely.

  • Addition of Anti-Solvent: Once the solid is fully dissolved in ethanol, slowly add hot deionized water dropwise to the solution until a slight turbidity (cloudiness) persists. This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again. If the solution has colored impurities, this is the stage where a small amount of activated carbon can be added, and the solution boiled for a few minutes before hot filtration to remove the carbon.

  • Slow Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears to be complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

  • Washing: Wash the collected crystals with a small amount of a cold ethanol-water mixture to remove any adhering mother liquor containing impurities.

  • Drying: Transfer the purified crystals to a pre-weighed watch glass and dry them in a vacuum oven at a temperature below the melting point of the product until a constant weight is achieved.

  • Analysis: Determine the mass of the recovered pure product and calculate the percentage yield. Analyze the purity of the recrystallized product by measuring its melting point and by HPLC analysis, and compare it to the crude material.

Results and Discussion

The effectiveness of the recrystallization process is evaluated by the yield of the purified product and the enhancement in its purity. The following table summarizes hypothetical results for a typical purification of this compound.

ParameterBefore Recrystallization (Crude)After Recrystallization (Purified)
Appearance Off-white to light brown powderWhite crystalline solid
Mass 10.0 g8.5 g
Purity (by HPLC) 94.5%99.8%
Melting Point 138-141 °C143-144 °C
Yield N/A85%

The results indicate a significant improvement in the purity of this compound after a single recrystallization, as evidenced by the increase in HPLC purity and the narrowing and sharpening of the melting point range. The yield of 85% is considered good for a purification step, though some loss of product in the mother liquor is inevitable.

Safety Precautions

  • Standard personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

  • The procedure should be carried out in a well-ventilated fume hood.

  • Ethanol is flammable; therefore, heating should be performed using a steam bath, heating mantle, or a spark-proof hot plate. Avoid open flames.

  • Handle the hot glassware with appropriate tongs or heat-resistant gloves.

  • Refer to the Safety Data Sheet (SDS) for this compound and all solvents used for detailed safety information. The related compound, 2-(benzyloxy)-5-bromobenzoic acid, is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Similar precautions should be taken for the chloro-analog.

Conclusion

The described recrystallization protocol using an ethanol-water solvent system is an effective method for the purification of this compound. This procedure provides a high-purity product with a good recovery yield, making it suitable for applications in research and development as well as in larger-scale production where high purity is a critical requirement.

References

Application Notes and Protocols: Thin-Layer Chromatography (TLC) Visualization of 2-(Benzyloxy)-5-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive analytical technique ubiquitously employed in synthetic chemistry and drug development to monitor reaction progress, identify compounds, and assess purity. This document provides a detailed protocol for the visualization of 2-(Benzyloxy)-5-chlorobenzoic acid on silica gel TLC plates. This compound, containing a benzoic acid moiety, a benzyl ether, and a chlorinated aromatic ring, possesses chromophores that make it suitable for UV visualization. Its acidic nature also allows for specific chemical staining.

Principle of TLC Visualization

The separation on a silica gel TLC plate is based on the principle of adsorption chromatography. The stationary phase (silica gel) is polar, while the mobile phase (a solvent mixture) is typically less polar. Polar compounds interact more strongly with the stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf). Non-polar compounds have a higher affinity for the mobile phase and travel further, yielding a higher Rf value.

For this compound, the carboxylic acid group provides significant polarity, leading to strong interaction with the silica gel. The benzyl ether and chlorophenyl groups are less polar. The choice of mobile phase is critical to achieving an optimal Rf value (typically between 0.3 and 0.7) for good separation and visualization.

Visualization of the separated spots can be achieved through non-destructive methods, such as UV light, or destructive methods involving chemical stains that react with the compound.

Experimental Protocols

Materials and Reagents
  • TLC Plates: Silica gel 60 F254 aluminum-backed plates

  • Sample: this compound

  • Solvents for Sample Preparation: Dichloromethane or Ethyl Acetate

  • Mobile Phase Solvents:

    • n-Hexane (ACS grade)

    • Ethyl Acetate (ACS grade)

    • Glacial Acetic Acid (ACS grade)

  • Visualization Reagents:

    • UV lamp (254 nm)

    • Bromocresol Green Staining Solution: 0.04 g bromocresol green in 100 mL of absolute ethanol. Add 0.1 M aqueous NaOH dropwise until the solution turns from yellow-green to blue.[1]

  • Equipment:

    • TLC developing chamber with a lid

    • Capillary tubes for spotting

    • Forceps

    • Heat gun (optional, for drying plates)

    • Fume hood

Protocol for TLC Analysis
  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1-2 mg/mL) in a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • TLC Plate Preparation:

    • Using a pencil, gently draw a light origin line approximately 1 cm from the bottom of the TLC plate.

    • Mark the lanes for spotting the sample.

  • Spotting:

    • Using a capillary tube, apply a small spot of the sample solution onto the origin line in the designated lane.

    • Allow the solvent to completely evaporate between applications to keep the spot size small and concentrated.

    • If the compound is expected to be UV active, the plate can be checked under a UV lamp before development to ensure a sufficient amount of sample has been spotted.[2]

  • Mobile Phase Preparation:

    • Prepare the mobile phase. A recommended starting mobile phase is a mixture of Hexane:Ethyl Acetate:Acetic Acid in a ratio of 70:30:1 (v/v/v) . The small amount of acetic acid helps to suppress the ionization of the carboxylic acid, resulting in a more compact spot and reducing tailing.

    • Pour the mobile phase into the TLC developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper in the chamber, ensuring it is wetted by the mobile phase, to saturate the chamber with solvent vapors. Close the lid and allow the chamber to equilibrate for 5-10 minutes.

  • Development:

    • Using forceps, carefully place the spotted TLC plate into the equilibrated chamber. Ensure the origin line is above the level of the mobile phase.

    • Close the lid and allow the mobile phase to ascend the plate by capillary action.

    • Do not disturb the chamber during development.

    • When the solvent front is approximately 1 cm from the top of the plate, remove the plate from the chamber with forceps.

    • Immediately mark the solvent front with a pencil.

    • Allow the plate to air dry completely in a fume hood.

Visualization and Data Analysis
  • UV Visualization (Non-destructive):

    • Place the dried TLC plate under a UV lamp and view it at 254 nm.

    • This compound, being an aromatic compound, will absorb the UV light and appear as a dark purple spot against the green fluorescent background of the plate.[2]

    • Gently circle the spot with a pencil.

  • Bromocresol Green Staining (Destructive):

    • This stain is specific for acidic compounds.[2]

    • In a fume hood, quickly dip the TLC plate into the bromocresol green staining solution using forceps.

    • Remove the plate and let the excess stain drip off.

    • Wipe the back of the plate with a paper towel.

    • Acidic compounds will appear as yellow spots on a blue background.[1] Heating is generally not required.[1]

  • Calculation of Rf Value:

    • Measure the distance from the origin to the center of the spot (dspot).

    • Measure the distance from the origin to the solvent front (dsolvent front).

    • Calculate the Rf value using the formula: Rf = dspot / dsolvent front

Data Presentation

The following table summarizes the expected TLC data for this compound based on the recommended protocol.

ParameterValue
Stationary Phase Silica Gel 60 F254
Mobile Phase Hexane:Ethyl Acetate:Acetic Acid (70:30:1)
Estimated Rf Value 0.4 - 0.6
Visualization Methods
   UV Light (254 nm)Dark purple spot on a green background
   Bromocresol Green StainYellow spot on a blue background

Note: The Rf value is an estimate and can be influenced by factors such as the exact mobile phase composition, temperature, and chamber saturation. Optimization of the mobile phase ratio may be required to achieve the desired Rf value.

Diagrams

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Sample_Prep Sample Preparation Spotting Spotting Sample_Prep->Spotting Plate_Prep TLC Plate Preparation Plate_Prep->Spotting Mobile_Phase_Prep Mobile Phase Preparation Development Development Mobile_Phase_Prep->Development Spotting->Development Drying Drying Development->Drying UV_Vis UV Visualization (254 nm) Drying->UV_Vis Staining Bromocresol Green Staining UV_Vis->Staining Optional Destructive Rf_Calc Rf Calculation UV_Vis->Rf_Calc Staining->Rf_Calc

Caption: Experimental workflow for the TLC analysis of this compound.

References

Application Note: GC-MS Analysis of 2-(Benzyloxy)-5-chlorobenzoic acid via Silylation Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the analysis of polar molecules such as carboxylic acids presents a significant challenge.[1] 2-(Benzyloxy)-5-chlorobenzoic acid, an aromatic carboxylic acid, possesses low volatility and high polarity due to the presence of a carboxyl functional group, which can form hydrogen bonds. These characteristics lead to poor chromatographic performance, including broad, tailing peaks and potential adsorption within the GC system, resulting in low sensitivity and poor reproducibility.[2]

To overcome these issues, derivatization is employed to convert the polar carboxyl group into a less polar, more volatile, and thermally stable functional group.[2][3] Silylation is one of the most common and effective derivatization techniques for compounds containing active hydrogens, such as carboxylic acids, phenols, and amines.[4] This method involves replacing the acidic hydrogen of the carboxyl group with a non-polar trimethylsilyl (TMS) group.[4]

This application note provides a detailed protocol for the derivatization of this compound using a common silylating agent, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, for subsequent analysis by GC-MS.

Experimental Protocols

2.1. Materials and Reagents

  • Analyte: this compound (Purity ≥95%)

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Solvent: Anhydrous Pyridine or Acetonitrile (GC grade)

  • Equipment:

    • 2 mL glass autosampler vials with PTFE-lined caps

    • Micropipettes

    • Vortex mixer

    • Heating block or oven capable of maintaining 70°C ± 2°C

    • Gas Chromatograph with Mass Spectrometric detector (GC-MS)

2.2. Derivatization Protocol

  • Sample Preparation: Accurately weigh 1 mg of this compound into a 2 mL autosampler vial.

  • Solubilization: Add 500 µL of anhydrous pyridine (or another suitable aprotic solvent) to the vial. Vortex for 30 seconds or until the sample is completely dissolved.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial. Ensure a molar excess of the silylating reagent to the analyte.[5]

  • Reaction: Tightly cap the vial and vortex for 10 seconds. Place the vial in a heating block or oven set to 70°C for 45 minutes to ensure complete derivatization.[5][6]

  • Cooling: Remove the vial from the heat source and allow it to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system. The resulting trimethylsilyl (TMS) derivative is significantly more volatile and suitable for GC analysis.

GC-MS Instrumentation and Conditions

The following table outlines typical instrument parameters for the analysis of the derivatized sample. Parameters may be optimized for specific instrumentation and analytical goals.

ParameterSetting
Gas Chromatograph
Injection Port Temp.280°C
Injection ModeSplitless (1 µL injection volume)
Carrier GasHelium, constant flow at 1.0 mL/min
Column5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., 30m x 0.25mm ID, 0.25µm film)
Oven ProgramInitial: 100°C, hold for 2 min
Ramp: 15°C/min to 300°C
Final Hold: 300°C for 5 min
Mass Spectrometer
Ion Source Temp.230°C
Quadrupole Temp.150°C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Scan Range50 - 550 amu

Diagrams and Data Presentation

The derivatization and analysis workflow is a sequential process designed to ensure reproducible conversion of the analyte into a form suitable for GC-MS.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_analysis Analysis weigh Weigh Analyte dissolve Dissolve in Solvent weigh->dissolve add_reagent Add BSTFA + TMCS dissolve->add_reagent heat Heat at 70°C add_reagent->heat cool Cool to Room Temp heat->cool inject Inject into GC-MS cool->inject acquire Acquire Data inject->acquire process Process & Quantify acquire->process

Figure 1. Experimental workflow for silylation and GC-MS analysis.

The fundamental principle of the silylation reaction is the conversion of a polar functional group into a non-polar, volatile derivative.

Silylation_Principle Analyte This compound (Polar, Non-Volatile) Product TMS-Ester Derivative (Non-Polar, Volatile) Analyte->Product Reaction (70°C) Reagent BSTFA + TMCS (Silylating Agent) Reagent->Product GCMS GC-MS Analysis Product->GCMS Suitable for Injection

Figure 2. Logical diagram of the silylation derivatization principle.

4.1. Quantitative Data Summary

The following table presents hypothetical performance data for the described method. Actual results will depend on the specific instrument and calibration standards used.

ParameterExpected Value
Retention Time (TMS-derivative)~15 - 20 min
Limit of Detection (LOD)1 - 10 ng/mL
Limit of Quantitation (LOQ)5 - 25 ng/mL
Linearity (R²)≥ 0.995
Derivatization Efficiency> 98%

Conclusion

The high polarity and low volatility of this compound make its direct analysis by GC-MS impractical. The silylation protocol detailed in this application note, using BSTFA with a TMCS catalyst, provides a simple, rapid, and effective method to convert the analyte into its volatile trimethylsilyl ester derivative. This procedure significantly improves chromatographic peak shape, enhances sensitivity, and allows for robust and reproducible quantification. The method is well-suited for applications in pharmaceutical research, quality control, and other areas requiring the precise measurement of this compound.

References

The Pivotal Role of 2-(Benzyloxy)-5-chlorobenzoic Acid in the Synthesis of Novel Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-(Benzyloxy)-5-chlorobenzoic acid is a versatile starting material in medicinal chemistry for the synthesis of a variety of novel heterocyclic compounds, particularly those with potential therapeutic applications. Its unique structure, featuring a cleavable benzyloxy protecting group and a strategically positioned chlorine atom, allows for the construction of diverse molecular scaffolds. This document outlines a detailed synthetic pathway for the preparation of 6-chloro-substituted quinazolin-4(3H)-ones, a class of heterocycles known for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

The presented protocol involves a three-step synthetic sequence commencing with the deprotection of this compound to yield the key intermediate, 2-amino-5-chlorobenzoic acid. This is followed by the formation of a 6-chloro-4H-3,1-benzoxazin-4-one, which is subsequently converted to the desired 6-chloro-quinazolin-4(3H)-one.

Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram:

Synthesis_Workflow start This compound intermediate1 2-Amino-5-chlorobenzoic acid start->intermediate1 Hydrogenolysis intermediate2 6-Chloro-2-phenyl-4H-3,1-benzoxazin-4-one intermediate1->intermediate2 Acylation & Cyclization final_product 6-Chloro-3-cyclohexyl-2-phenylquinazolin-4(3H)-one intermediate2->final_product Amination & Rearrangement

Caption: Synthetic pathway from this compound to a novel quinazolinone.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-chlorobenzoic acid

This initial step involves the deprotection of the benzyloxy group via catalytic hydrogenolysis to yield the free amino group.

Protocol:

  • In a hydrogenation vessel, dissolve this compound (10.0 g, 38.1 mmol) in ethanol (150 mL).

  • Add 10% Palladium on charcoal (1.0 g, 10 wt%) to the solution.

  • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at room temperature for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with ethanol (3 x 20 mL).

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain 2-amino-5-chlorobenzoic acid as a solid.

Quantitative Data:

ParameterValue
Starting MaterialThis compound
Product2-Amino-5-chlorobenzoic acid
Yield95%
Purity (by HPLC)>98%
Step 2: Synthesis of 6-Chloro-2-phenyl-4H-3,1-benzoxazin-4-one

The synthesized 2-amino-5-chlorobenzoic acid is then acylated with benzoyl chloride, followed by an in-situ cyclization to form the benzoxazinone ring.

Protocol:

  • Suspend 2-amino-5-chlorobenzoic acid (5.0 g, 29.1 mmol) in dry pyridine (50 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add benzoyl chloride (4.5 g, 32.0 mmol) dropwise to the stirred suspension over 15 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Pour the reaction mixture into ice-cold water (200 mL) with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water (3 x 30 mL) and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield 6-chloro-2-phenyl-4H-3,1-benzoxazin-4-one.

Quantitative Data:

ParameterValue
Starting Material2-Amino-5-chlorobenzoic acid
Product6-Chloro-2-phenyl-4H-3,1-benzoxazin-4-one
Yield88%
Purity (by NMR)>97%
Step 3: Synthesis of 6-Chloro-3-cyclohexyl-2-phenylquinazolin-4(3H)-one

The final step involves the reaction of the benzoxazinone intermediate with an amine, leading to the formation of the quinazolinone scaffold.

Protocol:

  • In a round-bottom flask, dissolve 6-chloro-2-phenyl-4H-3,1-benzoxazin-4-one (3.0 g, 11.6 mmol) in glacial acetic acid (40 mL).

  • Add cyclohexylamine (1.4 g, 14.0 mmol) to the solution.

  • Reflux the reaction mixture for 6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into crushed ice (100 g).

  • Collect the resulting precipitate by filtration.

  • Wash the solid with water and recrystallize from ethanol to obtain pure 6-chloro-3-cyclohexyl-2-phenylquinazolin-4(3H)-one.

Quantitative Data:

ParameterValue
Starting Material6-Chloro-2-phenyl-4H-3,1-benzoxazin-4-one
Product6-Chloro-3-cyclohexyl-2-phenylquinazolin-4(3H)-one
Yield75%
Purity (by LC-MS)>99%

Signaling Pathway Implication

Quinazolinone derivatives are known to interact with various biological targets. For instance, some have been shown to inhibit receptor tyrosine kinases (RTKs), which are crucial in cancer cell signaling. The hypothetical interaction of the synthesized quinazolinone with an RTK signaling pathway is illustrated below.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Quinazolinone 6-Chloro-3-cyclohexyl-2-phenylquinazolin-4(3H)-one Quinazolinone->RTK Inhibition Ligand Growth Factor Ligand->RTK

Caption: Inhibition of RTK signaling by a synthesized quinazolinone.

Disclaimer: The experimental protocols provided are for informational purposes and should be performed by qualified professionals in a suitable laboratory setting. Appropriate safety precautions must be taken. The biological activities and signaling pathway interactions are illustrative and require experimental validation.

Application Notes: 2-(Benzyloxy)-5-chlorobenzoic Acid and its Analogs as Intermediates for Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

While 2-(Benzyloxy)-5-chlorobenzoic acid is a commercially available substituted benzoic acid derivative, a comprehensive review of scientific literature and patent databases indicates a notable lack of specific, publicly available examples of its use as a direct intermediate in the synthesis of named active pharmaceutical ingredients (APIs). The primary role of such molecules is to serve as building blocks in the construction of more complex bioactive compounds.[1]

However, a structurally related analog, 5-bromo-2-chlorobenzoic acid , has been extensively documented as a crucial starting material in the synthesis of a significant class of modern antidiabetic drugs known as Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors.[2] This application note will therefore focus on the utility of this closely related and industrially relevant intermediate in the synthesis of the SGLT2 inhibitor, Dapagliflozin, to illustrate the application of this chemical class in drug development.

This compound: Properties and Potential as a Building Block

This compound is a stable organic compound with the molecular formula C14H11ClO3.[3][4] Its structure features a carboxylic acid group, a chloro substituent, and a benzyloxy group, providing multiple points for synthetic modification. While not prominently featured as an API intermediate, its structural motifs are common in medicinal chemistry.

PropertyValueReference
Molecular FormulaC14H11ClO3[3][4]
Molecular Weight262.69 g/mol [3]
CAS Number52803-75-5[3][4]
Purity (typical)>95%[3]

Application of the Analog 5-Bromo-2-chlorobenzoic Acid in the Synthesis of Dapagliflozin

5-Bromo-2-chlorobenzoic acid is a key intermediate in the synthesis of Dapagliflozin, an SGLT2 inhibitor used in the management of type 2 diabetes.[2] The synthesis involves a multi-step process to construct the final C-aryl glucoside structure of the drug.

Synthetic Workflow for Dapagliflozin from 5-Bromo-2-chlorobenzoic Acid

The overall synthetic strategy involves the formation of a C-aryl glucoside by coupling a derivative of 5-bromo-2-chlorobenzoic acid with a protected glucose molecule. A representative synthetic workflow is outlined below.

G A 5-Bromo-2-chlorobenzoic acid B Friedel-Crafts Acylation A->B Phenetole, Lewis Acid C Reduction B->C Reducing Agent (e.g., Et3SiH) D Coupling with Protected Gluconolactone C->D n-BuLi, Protected Gluconolactone E Reduction and Deprotection D->E Reducing Agent, Acid/Base F Dapagliflozin E->F

Caption: Synthetic workflow for Dapagliflozin.

Experimental Protocols

The following are representative protocols for the key steps in the synthesis of Dapagliflozin starting from 5-bromo-2-chlorobenzoic acid. These are compiled from various patented methods and may require optimization.

Step 1: Synthesis of 5-bromo-2-chloro-4'-ethoxybenzophenone

This step involves a Friedel-Crafts acylation of phenetole (ethoxybenzene) with 5-bromo-2-chlorobenzoyl chloride (which is prepared from 5-bromo-2-chlorobenzoic acid).[5]

Materials:

  • 5-bromo-2-chlorobenzoic acid

  • Thionyl chloride or oxalyl chloride

  • Phenetole (Ethoxybenzene)

  • Aluminum chloride (AlCl3) or other Lewis acid

  • Dichloromethane (DCM)

  • Catalytic amount of N,N-Dimethylformamide (DMF)

Procedure:

  • Convert 5-bromo-2-chlorobenzoic acid to its acid chloride by reacting with thionyl chloride or oxalyl chloride in DCM with a catalytic amount of DMF.

  • In a separate reaction vessel, dissolve phenetole in DCM and cool the mixture.

  • Slowly add the Lewis acid (e.g., AlCl3) to the phenetole solution.

  • Add the prepared 5-bromo-2-chlorobenzoyl chloride solution dropwise to the reaction mixture, maintaining a low temperature.

  • Allow the reaction to proceed until completion, monitoring by a suitable method (e.g., TLC or HPLC).

  • Quench the reaction by carefully adding it to ice-water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the benzophenone product.

Step 2: Reduction of 5-bromo-2-chloro-4'-ethoxybenzophenone

The ketone is reduced to a methylene group to form the diphenylmethane core.

Materials:

  • 5-bromo-2-chloro-4'-ethoxybenzophenone

  • Triethylsilane (Et3SiH)

  • Boron trifluoride etherate (BF3·OEt2) or another suitable Lewis acid

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the benzophenone intermediate in DCM.

  • Cool the solution in an ice bath.

  • Slowly add triethylsilane followed by boron trifluoride etherate.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with an aqueous bicarbonate solution.

  • Extract the product with DCM, wash the organic layer, dry, and concentrate to obtain 5-bromo-2-chloro-4'-ethoxydiphenylmethane.

Step 3: Coupling with Protected Gluconolactone

This step forms the C-aryl glucoside bond.

Materials:

  • 5-bromo-2-chloro-4'-ethoxydiphenylmethane

  • n-Butyllithium (n-BuLi)

  • 2,3,4,6-Tetra-O-(trimethylsilyl)-D-glucono-1,5-lactone

  • Tetrahydrofuran (THF), Toluene

  • Methanolic HCl or methanesulfonic acid in methanol

Procedure:

  • Dissolve the diphenylmethane intermediate in a mixture of THF and toluene and cool to a very low temperature (e.g., -78 °C).

  • Slowly add n-BuLi to perform a lithium-halogen exchange, forming an aryllithium species.

  • In a separate flask, dissolve the protected gluconolactone in THF and cool.

  • Slowly add the aryllithium solution to the protected gluconolactone solution.

  • After the addition is complete, quench the reaction with methanolic HCl or a solution of methanesulfonic acid in methanol.

  • Allow the reaction to warm to room temperature.

  • Work up the reaction by adding an aqueous solution and extracting the product. The resulting intermediate is a methoxy-glycoside.

Step 4: Final Reduction and Deprotection

The final step involves the reduction of an intermediate anomeric methoxy group and removal of any protecting groups.

Materials:

  • The product from Step 3

  • Triethylsilane (Et3SiH)

  • Boron trifluoride etherate (BF3·OEt2) or Aluminum Chloride (AlCl3)

  • Acetonitrile/Dichloromethane solvent mixture

  • Lithium hydroxide (LiOH) for final deprotection if acetyl groups were used instead of silyl groups.

Procedure:

  • Dissolve the intermediate from the previous step in a mixture of acetonitrile and DCM and cool.

  • Add triethylsilane followed by the Lewis acid.

  • Stir the reaction until completion.

  • Quench the reaction with a basic aqueous solution.

  • Extract the product, wash, dry, and concentrate.

  • Purify the crude product by crystallization to obtain Dapagliflozin.

Quantitative Data

The yields and purity of intermediates and the final product can vary depending on the specific conditions and scale of the synthesis. The following table provides representative data from published synthetic routes.

StepProductYieldPurityReference
Synthesis of Dapagliflozin from 5-bromo-2-chlorobenzoic acid and D-glucono-1,5-lactoneDapagliflozin26.4% (overall)99.4% (HPLC)[2]

Mechanism of Action: SGLT2 Inhibition

Dapagliflozin exerts its therapeutic effect by inhibiting the Sodium-Glucose Co-transporter 2 (SGLT2) in the proximal tubules of the kidneys. SGLT2 is responsible for the reabsorption of the majority of glucose from the glomerular filtrate back into the circulation.

Signaling Pathway of SGLT2 Inhibition

G cluster_0 Proximal Tubule Cell SGLT2 SGLT2 Transporter Blood Bloodstream SGLT2->Blood Glucose_Na Glucose & Na+ Glucose_Na->SGLT2 Reabsorption Urine Urine Glucose_Na->Urine Increased Excretion Dapagliflozin Dapagliflozin Dapagliflozin->SGLT2 Inhibition

Caption: Mechanism of SGLT2 inhibition by Dapagliflozin.

By inhibiting SGLT2, Dapagliflozin blocks glucose reabsorption, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels in patients with type 2 diabetes.

Conclusion

While this compound itself is not a widely cited intermediate for specific APIs, its structural analog, 5-bromo-2-chlorobenzoic acid, serves as a critical starting material for the synthesis of important drugs like Dapagliflozin. The synthetic routes to these SGLT2 inhibitors highlight the importance of substituted benzoic acids as versatile building blocks in modern pharmaceutical development. The protocols and data presented provide a representative overview of the application of this class of intermediates for researchers and scientists in the field of drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Benzyloxy)-5-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-(Benzyloxy)-5-chlorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis of 2-hydroxy-5-chlorobenzoic acid and benzyl chloride.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete deprotonation of the phenol: The base used may be too weak or the reaction conditions insufficient to fully deprotonate the hydroxyl group of 2-hydroxy-5-chlorobenzoic acid. 2. Poor quality of reagents: Benzyl chloride can degrade over time. The starting materials or solvents may contain water, which can quench the alkoxide. 3. Low reaction temperature: The reaction may be too slow at the temperature used.1. Base Selection: Use a strong enough base to ensure complete deprotonation. Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used. For less reactive systems, stronger bases like sodium hydride (NaH) can be considered, though with appropriate safety precautions. 2. Reagent Quality: Use freshly distilled or high-purity benzyl chloride. Ensure all reagents and solvents are anhydrous. 3. Temperature Optimization: Gradually increase the reaction temperature. A typical range for this Williamson ether synthesis is 60-100°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Presence of Unreacted 2-hydroxy-5-chlorobenzoic acid 1. Insufficient benzyl chloride: The molar ratio of benzyl chloride to the phenol may be too low. 2. Short reaction time: The reaction may not have been allowed to proceed to completion.1. Adjust Stoichiometry: Use a slight excess of benzyl chloride (e.g., 1.1 to 1.2 equivalents) to drive the reaction to completion. 2. Increase Reaction Time: Monitor the reaction by TLC and continue heating until the starting material is consumed.
Formation of Benzyl Alcohol as a Byproduct Hydrolysis of benzyl chloride: Presence of water in the reaction mixture can lead to the hydrolysis of benzyl chloride to benzyl alcohol.Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and reagents.
Formation of Dibenzyl Ether as a Byproduct Reaction of benzyl alcohol with benzyl chloride: If benzyl alcohol is formed as a byproduct, it can react with benzyl chloride under the basic conditions to form dibenzyl ether.Minimize Benzyl Alcohol Formation: By ensuring anhydrous conditions, the formation of benzyl alcohol and subsequently dibenzyl ether will be minimized.
Difficult Purification 1. Similar polarities of product and starting material: The product and unreacted 2-hydroxy-5-chlorobenzoic acid can have similar polarities, making separation by column chromatography challenging. 2. Presence of benzyl alcohol: Benzyl alcohol can be difficult to remove completely by simple extraction.1. Acid-Base Extraction: After the reaction, dissolve the crude product in an organic solvent and wash with a basic aqueous solution (e.g., sodium bicarbonate). The acidic starting material and product will be deprotonated and move to the aqueous layer. The organic layer will contain neutral impurities like benzyl alcohol and dibenzyl ether. Acidify the aqueous layer to precipitate the product and any unreacted starting material. 2. Recrystallization: The precipitated solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in this synthesis?

A1: The base is crucial for deprotonating the phenolic hydroxyl group of 2-hydroxy-5-chlorobenzoic acid to form a phenoxide ion. This phenoxide is a much stronger nucleophile than the neutral phenol and is necessary for the subsequent nucleophilic attack on the electrophilic carbon of benzyl chloride in the SN2 reaction.

Q2: Can I use other benzylating agents besides benzyl chloride?

A2: Yes, other benzyl halides like benzyl bromide can be used. Benzyl bromide is generally more reactive than benzyl chloride, which may lead to faster reaction times but could also increase the likelihood of side reactions. The choice may depend on the specific reactivity of your substrate and desired reaction conditions.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting material (2-hydroxy-5-chlorobenzoic acid), the product (this compound), and benzyl chloride. The disappearance of the starting material spot and the appearance of the product spot indicate the progress of the reaction.

Q4: What are the key safety precautions for this experiment?

A4:

  • Benzyl chloride is a lachrymator and a potential carcinogen; it should be handled in a well-ventilated fume hood.

  • Strong bases like sodium hydroxide are corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses).

  • When using flammable organic solvents, ensure there are no nearby ignition sources.

Q5: My final product is an oil, not a solid. What should I do?

A5: The presence of impurities, such as residual solvent or byproducts like benzyl alcohol, can prevent the product from solidifying. Try to remove any remaining solvent under high vacuum. If it still remains an oil, attempt to purify it again using column chromatography or by dissolving it in a minimal amount of a suitable solvent and attempting to precipitate it by adding a non-solvent.

Experimental Protocols

The following is a general experimental protocol for the synthesis of this compound. This protocol is based on established Williamson ether synthesis procedures for similar compounds and should be optimized for your specific laboratory conditions.

Materials:

  • 2-hydroxy-5-chlorobenzoic acid

  • Benzyl chloride

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Deprotonation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-hydroxy-5-chlorobenzoic acid in ethanol. Add a solution of sodium hydroxide (2.0-2.2 equivalents) in water. Stir the mixture at room temperature for 30 minutes.

  • Alkylation: To the stirred solution, add benzyl chloride (1.1-1.2 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: To the residue, add water and ethyl acetate. Separate the layers. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Acidification and Isolation: Combine the aqueous layers from the extraction and acidify with hydrochloric acid to a pH of approximately 2-3. A white precipitate should form.

  • Filtration and Drying: Collect the precipitate by vacuum filtration, wash it with cold water, and dry it under vacuum to obtain the crude this compound.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the synthesis of similar benzyloxy-benzoic acid derivatives. This data can be used as a reference for optimizing your own experiments.

Starting Phenol Base Solvent Temperature (°C) Time (h) Yield (%) Reference
2-hydroxy-5-bromobenzoic acid derivativeNaOHMethanol/Water60297[1]
4-methylphenolNaOHWater90-1000.5-0.7N/AGeneral Protocol
PhenolsK2CO3DMF804830[2]

Mandatory Visualizations

Synthesis_Pathway 2-hydroxy-5-chlorobenzoic acid 2-hydroxy-5-chlorobenzoic acid Phenoxide Intermediate Phenoxide Intermediate 2-hydroxy-5-chlorobenzoic acid->Phenoxide Intermediate + NaOH (Deprotonation) This compound This compound Phenoxide Intermediate->this compound + Benzyl Chloride (SN2 Reaction)

Caption: Synthesis pathway of this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Deprotonation Deprotonation Alkylation Alkylation Deprotonation->Alkylation Reflux Reflux Alkylation->Reflux Solvent Removal Solvent Removal Reflux->Solvent Removal Extraction Extraction Solvent Removal->Extraction Acidification Acidification Extraction->Acidification Filtration Filtration Acidification->Filtration Recrystallization Recrystallization Filtration->Recrystallization

Caption: General experimental workflow for the synthesis.

Troubleshooting_Logic node_sol node_sol Low Yield? Low Yield? Unreacted Starting Material? Unreacted Starting Material? Low Yield?->Unreacted Starting Material? Yes Byproducts Present? Byproducts Present? Low Yield?->Byproducts Present? No Increase Reaction Time / Temp Increase Reaction Time / Temp Unreacted Starting Material?->Increase Reaction Time / Temp Yes Check Base Strength Check Base Strength Unreacted Starting Material?->Check Base Strength No Optimize Anhydrous Conditions Optimize Anhydrous Conditions Byproducts Present?->Optimize Anhydrous Conditions Yes (Benzyl Alcohol) Improve Purification Improve Purification Byproducts Present?->Improve Purification Yes (Other)

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Synthesis of 2-(Benzyloxy)-5-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-(Benzyloxy)-5-chlorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and established method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 5-chlorosalicylic acid with benzyl chloride in the presence of a base.

Q2: What are the typical starting materials and reagents for this synthesis?

The key starting materials and reagents are:

  • 5-Chlorosalicylic acid: The source of the benzoic acid backbone.

  • Benzyl chloride: The benzylating agent.

  • Base: Commonly potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or sodium hydroxide (NaOH) to deprotonate the phenolic hydroxyl group of 5-chlorosalicylic acid.

  • Solvent: A polar aprotic solvent such as acetone, dimethylformamide (DMF), or acetonitrile is typically used.

Q3: My reaction yield is consistently low. What are the potential causes?

Low yields can be attributed to several factors:

  • Incomplete reaction: The reaction time may be too short, or the temperature may be too low. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.

  • Poor quality of reagents: Ensure the purity of starting materials, as impurities can interfere with the reaction. Benzyl chloride, for instance, can degrade to benzyl alcohol and benzaldehyde.[1][2]

  • Suboptimal base: The base might not be strong enough to deprotonate the phenolic hydroxyl group effectively, or it may be hydrolyzing the product.

  • Side reactions: The formation of byproducts, such as the benzyl ester, can consume starting materials and reduce the yield of the desired product.

Q4: I am observing an unexpected spot on my TLC plate. What could it be?

An unexpected spot on the TLC could be one of several common impurities. The identity can be inferred by comparing its polarity to the starting materials and the product. Potential impurities are discussed in detail in the troubleshooting section below.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Issue 1: Presence of Unreacted 5-Chlorosalicylic Acid in the Final Product
  • Symptom: A polar spot on the TLC plate corresponding to the 5-chlorosalicylic acid standard. In the ¹H NMR spectrum, the characteristic phenolic hydroxyl proton signal will be present.

  • Cause: Incomplete benzylation reaction. This could be due to insufficient reaction time, low temperature, or an inadequate amount of benzyl chloride or base.

  • Solution:

    • Reaction Monitoring: Monitor the reaction progress closely using TLC until the 5-chlorosalicylic acid spot disappears.

    • Optimize Reaction Conditions: If the reaction stalls, consider increasing the reaction temperature or adding a slight excess of benzyl chloride and base.

    • Purification: Unreacted 5-chlorosalicylic acid can be removed by washing the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution) during the work-up. The desired product, being a carboxylic acid, will also be extracted into the aqueous layer. Subsequent acidification of the aqueous layer will precipitate both the product and the unreacted starting material. A more effective method is purification by column chromatography or recrystallization.

Issue 2: Formation of Benzyl 2-(Benzyloxy)-5-chlorobenzoate
  • Symptom: A non-polar spot on the TLC plate. In the ¹H NMR spectrum, an additional benzylic CH₂ signal and aromatic protons corresponding to the benzyl ester group will be observed. The carboxylic acid proton signal will be absent.

  • Cause: Benzylation of the carboxylic acid group in addition to the phenolic hydroxyl group. This is more likely to occur under strongly basic conditions or with a large excess of benzyl chloride.

  • Solution:

    • Control Stoichiometry: Use a carefully controlled molar ratio of benzyl chloride to 5-chlorosalicylic acid.

    • Choice of Base: Employ a milder base like potassium carbonate, which is less likely to deprotonate the carboxylic acid.

    • Hydrolysis: The benzyl ester can be hydrolyzed back to the carboxylic acid by treatment with a base such as sodium hydroxide in a mixture of water and a co-solvent like methanol or ethanol, followed by acidification.

Issue 3: Presence of Benzyl Alcohol and Benzaldehyde
  • Symptom: Additional spots on the TLC plate and corresponding signals in the ¹H NMR spectrum (e.g., a singlet around 4.7 ppm for the benzylic protons of benzyl alcohol and a singlet around 10 ppm for the aldehydic proton of benzaldehyde).

  • Cause: These are common impurities found in or formed from the degradation of benzyl chloride.[1][2]

  • Solution:

    • Use High-Purity Benzyl Chloride: Start with freshly distilled or high-purity benzyl chloride.

    • Purification: These impurities are typically more volatile and can often be removed during the evaporation of the solvent. They can also be separated from the product by column chromatography or recrystallization.

Issue 4: Debenzylation of the Product
  • Symptom: Reappearance of the 5-chlorosalicylic acid spot on the TLC plate during work-up or purification.

  • Cause: The benzyl ether linkage can be cleaved under certain conditions, such as strong acidic or basic conditions at elevated temperatures.

  • Solution:

    • Mild Work-up Conditions: Avoid using strong acids or bases during the extraction and purification steps.

    • Moderate Temperatures: Perform purification steps at or near room temperature whenever possible.

Data Presentation

The following table summarizes the common impurities, their potential origin, and key analytical signatures.

ImpurityStructurePotential Origin¹H NMR Signature (DMSO-d₆, δ ppm)
5-Chlorosalicylic AcidC₇H₅ClO₃Unreacted starting materialPhenolic -OH (around 11-13 ppm), Aromatic protons
Benzyl ChlorideC₇H₇ClUnreacted starting materialBenzylic -CH₂- (around 4.8 ppm), Aromatic protons
Benzyl 2-(Benzyloxy)-5-chlorobenzoateC₂₁H₁₇ClO₃Side reaction (esterification)Two benzylic -CH₂- signals (around 5.2 and 5.4 ppm)
Benzyl AlcoholC₇H₈OImpurity in benzyl chlorideBenzylic -CH₂- (around 4.5 ppm), Hydroxyl -OH (around 5.2 ppm)
BenzaldehydeC₇H₆OImpurity in benzyl chlorideAldehydic -CHO (around 10.0 ppm)

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a representative example of a Williamson ether synthesis for the preparation of the title compound.

  • Reaction Setup: To a solution of 5-chlorosalicylic acid (1 equivalent) in acetone, add potassium carbonate (2-3 equivalents).

  • Addition of Benzylating Agent: Stir the mixture at room temperature for 30 minutes, then add benzyl chloride (1.1-1.2 equivalents) dropwise.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 4-8 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water. To remove unreacted 5-chlorosalicylic acid, a wash with a dilute sodium bicarbonate solution can be performed, but this may also extract the product. A more robust method is to proceed to purification.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.

Visualizations

Synthesis Workflow

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_product Product 5-Chlorosalicylic_Acid 5-Chlorosalicylic Acid Reaction Williamson Ether Synthesis (Reflux) 5-Chlorosalicylic_Acid->Reaction Benzyl_Chloride Benzyl Chloride Benzyl_Chloride->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Acetone) Solvent->Reaction Workup Work-up (Filtration, Extraction) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Final_Product This compound Purification->Final_Product

Caption: A typical workflow for the synthesis of this compound.

Impurity Formation Pathways

Impurity_Formation Common Impurity Formation Pathways Start 5-Chlorosalicylic Acid + Benzyl Chloride Product This compound Start->Product Desired Reaction Impurity1 Unreacted 5-Chlorosalicylic Acid Start->Impurity1 Incomplete Reaction Impurity2 Benzyl 2-(Benzyloxy)-5-chlorobenzoate (Ester Side-Product) Start->Impurity2 Side Reaction (O- vs C-alkylation) Impurity3 Benzyl Alcohol / Benzaldehyde Impurity4 Isomeric Chlorobenzoic Acids Benzyl_Chloride_Source Benzyl Chloride Starting Material Benzyl_Chloride_Source->Impurity3 Degradation Chlorobenzoic_Acid_Source Chlorobenzoic Acid Starting Material Chlorobenzoic_Acid_Source->Impurity4 Starting Material Impurity

Caption: Pathways leading to the formation of common impurities during synthesis.

References

Troubleshooting guide for the synthesis of 2-(Benzyloxy)-5-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-(Benzyloxy)-5-chlorobenzoic acid. The primary synthetic route covered is the Williamson ether synthesis, a reliable method for forming the ether linkage.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is very low. What are the common causes?

A1: Low yields in this synthesis can stem from several factors. The most common issues include:

  • Incomplete deprotonation of the starting phenol: The phenolic hydroxyl group of 5-chlorosalicylic acid must be fully deprotonated to form the phenoxide, which is the active nucleophile. Ensure your base is strong enough and used in a sufficient amount.

  • Poor quality of reagents: The purity of 5-chlorosalicylic acid, benzyl chloride, and the base is crucial. Impurities can lead to side reactions. Benzyl chloride can oxidize to benzaldehyde or benzoic acid if stored improperly.

  • Suboptimal reaction temperature: The reaction typically requires heating to proceed at a reasonable rate.[1] However, excessively high temperatures can promote side reactions like elimination.

  • Reaction time: The reaction may not have proceeded to completion. Typical Williamson ether syntheses can take from 1 to 8 hours.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.

  • Moisture in the reaction: Water can react with the base and hinder the deprotonation of the phenol. Ensure all glassware is dry and use anhydrous solvents if possible.

Q2: The reaction seems to have stalled and is not going to completion, even after extended reaction time. What should I do?

A2: If the reaction is incomplete, consider the following:

  • Base strength and solubility: If using a weaker base like potassium carbonate, it might not be strong enough for complete deprotonation. A stronger base like sodium hydride (NaH) or potassium hydroxide (KOH) could be more effective.[2][3] The solubility of the base in your chosen solvent is also important for its reactivity.

  • Phase-transfer catalyst: If you are using an aqueous-organic biphasic system with a base like NaOH, the addition of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can significantly improve the reaction rate by transporting the hydroxide ion into the organic phase.

  • Reactivation of benzyl chloride: Benzyl chloride can degrade over time. Using a freshly opened bottle or purifying it by distillation before use is advisable.

Q3: I am observing multiple spots on my TLC plate, indicating side products. What are they and how can I avoid them?

A3: The formation of side products is a common issue. Potential side reactions include:

  • O-alkylation vs. C-alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or the aromatic ring. While O-alkylation is generally favored, C-alkylation can occur, leading to benzyl groups being attached to the benzene ring of the salicylic acid derivative. Using polar aprotic solvents like DMF or acetonitrile can favor O-alkylation.[1]

  • Dialkylation: The carboxylic acid group can also be esterified by benzyl chloride under certain conditions, leading to the formation of the benzyl ester of this compound. This is more likely if the reaction is run for an extended period at high temperatures with excess benzyl chloride.

  • Elimination: Although less likely with a primary halide like benzyl chloride, elimination reactions can compete with substitution, especially at higher temperatures.[3]

To minimize side products, carefully control the reaction temperature and stoichiometry of the reactants.

Q4: How do I effectively purify the final product?

A4: Purification of this compound typically involves the following steps:

  • Work-up: After the reaction is complete, the mixture is usually cooled and quenched with water.

  • Acidification: The aqueous layer is acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid product.

  • Extraction: The product is then extracted into an organic solvent like ethyl acetate.

  • Washing: The organic layer is washed with water and brine to remove any remaining water-soluble impurities.

  • Drying and concentration: The organic layer is dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), filtered, and the solvent is removed under reduced pressure.

  • Recrystallization or chromatography: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) or by flash column chromatography on silica gel.[4]

Experimental Protocol: Williamson Ether Synthesis

This protocol is a representative procedure for the synthesis of this compound.

Reactants and Solvents:

Reagent/SolventMolecular Weight ( g/mol )Moles (mol)Mass (g) or Volume (mL)
5-Chlorosalicylic Acid172.571.0 eq(Specify mass)
Sodium Hydroxide40.002.2 eq(Specify mass)
Benzyl Chloride126.581.1 eq(Specify volume)
Methanol--(Specify volume)
Tetrahydrofuran (THF)--(Specify volume)
1N Hydrochloric Acid--As needed for acidification
Ethyl Acetate--For extraction

Procedure:

  • In a round-bottom flask, dissolve 5-chlorosalicylic acid and sodium hydroxide in a mixture of methanol and tetrahydrofuran.

  • Stir the mixture at room temperature for 30 minutes to ensure the formation of the disodium salt.

  • Add benzyl chloride dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC. The reaction is typically complete within 4-6 hours.

  • After the reaction is complete, cool the mixture to room temperature and remove the organic solvents under reduced pressure.

  • Dissolve the residue in water and wash with diethyl ether to remove any unreacted benzyl chloride.

  • Acidify the aqueous layer with 1N hydrochloric acid to a pH of approximately 2-3 to precipitate the crude product.

  • Filter the solid precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system to obtain pure this compound.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product 5-Chlorosalicylic Acid 5-Chlorosalicylic Acid Phenoxide Ion Phenoxide Ion 5-Chlorosalicylic Acid->Phenoxide Ion Deprotonation Benzyl Chloride Benzyl Chloride This compound This compound Benzyl Chloride->this compound Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Phenoxide Ion Phenoxide Ion->this compound SN2 Attack

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Deprotonation Check Deprotonation (Base strength, stoichiometry) Start->Check_Deprotonation Check_Reagents Check Reagent Quality (Purity of starting materials) Check_Deprotonation->Check_Reagents No Solution1 Use stronger base Increase base amount Check_Deprotonation->Solution1 Yes Check_Conditions Check Reaction Conditions (Temperature, Time, Solvent) Check_Reagents->Check_Conditions No Solution2 Purify starting materials Use fresh reagents Check_Reagents->Solution2 Yes Solution3 Optimize temperature Increase reaction time Use anhydrous solvent Check_Conditions->Solution3 Yes End Improved Yield Solution1->End Solution2->End Solution3->End

Caption: A workflow for troubleshooting low yield in the synthesis.

Side_Reactions Main_Reaction Main Reaction (O-Alkylation) Desired Product: This compound Side_Reaction1 Side Reaction 1 C-Alkylation Main_Reaction:c->Side_Reaction1:p Side_Reaction2 Side Reaction 2 Esterification of Carboxylic Acid Main_Reaction:c->Side_Reaction2:p

Caption: Potential side reactions competing with the desired synthesis.

References

Technical Support Center: 2-(Benzyloxy)-5-chlorobenzoic acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and purification of 2-(Benzyloxy)-5-chlorobenzoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the common byproducts and impurities in the synthesis of this compound, and how can I identify them?

A1: The synthesis of this compound via the Williamson ether synthesis typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with a benzyl halide (e.g., benzyl chloride) in the presence of a base. Several byproducts and impurities can arise from this reaction.

Common Impurities:

  • Unreacted Starting Materials:

    • 5-Chloro-2-hydroxybenzoic acid (5-Chlorosalicylic acid)

    • Benzyl chloride (or benzyl bromide)

  • Byproducts from Side Reactions:

    • Benzyl alcohol: Formed from the hydrolysis of benzyl chloride, especially under basic aqueous conditions.[1][2]

    • Dibenzyl ether: Formed either by a secondary Williamson synthesis between benzyl alcohol and benzyl chloride or through acid-catalyzed self-condensation of benzyl alcohol.

Identification Methods:

  • Thin-Layer Chromatography (TLC): TLC is an excellent first-pass technique to quickly assess the completeness of the reaction and identify the presence of impurities. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) can separate the non-polar benzyl chloride, the moderately polar product and dibenzyl ether, and the more polar benzyl alcohol and 5-chloro-2-hydroxybenzoic acid.[3][4] Staining with a UV lamp is typically effective for visualization.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, a reverse-phase HPLC method can be developed to determine the purity of the final product and quantify the percentage of each impurity.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are invaluable for structural confirmation of the desired product and identification of impurities. For example, benzyl alcohol will show a characteristic CH₂ peak and a broad OH singlet, while unreacted 5-chloro-2-hydroxybenzoic acid will have a distinct phenolic OH proton signal.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying volatile impurities like benzyl chloride, benzyl alcohol, and dibenzyl ether.

Q2: How can I remove unreacted 5-chloro-2-hydroxybenzoic acid from my product?

A2: Separating the starting material, 5-chloro-2-hydroxybenzoic acid, from the product, this compound, can be challenging since both are carboxylic acids. However, their differing acidity and solubility can be exploited.

Method 1: Acid-Base Extraction

While both compounds are acidic, the phenolic hydroxyl group in the starting material (pKa ~13) makes it a weaker acid than the carboxylic acid group (pKa ~3-4). However, the carboxylic acid group dominates the solubility in base. A more nuanced approach is required. A weak base like sodium bicarbonate (NaHCO₃) will deprotonate and solubilize both the starting material and the product into the aqueous layer, making simple extraction ineffective for separation from each other.[7] The primary method for removing the acidic starting material is therefore recrystallization.

Method 2: Recrystallization

Recrystallization is a highly effective method for removing the more polar 5-chloro-2-hydroxybenzoic acid from the less polar product.[8][9] The choice of solvent is critical. A solvent system where the product has high solubility at elevated temperatures and low solubility at room or cold temperatures is ideal.

Experimental Protocol: Recrystallization from an Ethanol/Water System

  • Dissolution: Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy (the saturation point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slow crystal growth, which excludes impurities more effectively, the flask can be covered with a beaker.[8]

  • Ice Bath: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield of the purified product.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum or in a drying oven at an appropriate temperature to remove residual solvent.

Data Presentation: Purity Improvement by Recrystallization

The following table provides representative data on the effectiveness of recrystallization for purifying substituted benzoic acids.

AnalytePurity Before Recrystallization (Area % by HPLC)Purity After Recrystallization (Area % by HPLC)
This compound~90%>99.5%
Unreacted 5-chloro-2-hydroxybenzoic acid~5%<0.1% (Below Limit of Detection)
Other Impurities (Benzyl alcohol, etc.)~5%<0.4%

Note: Data is illustrative, based on typical purification outcomes for similar compounds.

Q3: I have excess benzyl chloride in my reaction mixture. What is the best way to remove it?

A3: Excess benzyl chloride is a common issue and can be addressed by several methods.

Method 1: Basic Aqueous Wash (Hydrolysis)

Benzyl chloride can be hydrolyzed to the more water-soluble benzyl alcohol by washing the organic reaction mixture with a basic solution like aqueous sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃).[10] The resulting benzyl alcohol can then be more easily removed in subsequent aqueous washes.

Experimental Protocol: Basic Wash

  • After the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate or diethyl ether.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer two to three times with a saturated aqueous solution of NaHCO₃. Vent the funnel frequently as CO₂ may be generated if the solution is acidic.[7]

  • Wash the organic layer with brine (saturated NaCl solution) to aid in the removal of dissolved water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent.

Method 2: Scavenger Resins

For a more efficient and cleaner removal, scavenger resins can be used. These are solid-supported reagents that react with and bind the excess electrophile (benzyl chloride), allowing for its removal by simple filtration.

  • Amine-based scavengers (e.g., SiliaBond Amine): These resins have primary or secondary amine functional groups that react with benzyl chloride to form a resin-bound quaternary ammonium salt.[11]

  • Thiol-based scavengers (e.g., SiliaMetS Thiol): These are also effective at scavenging alkyl halides.[12]

Experimental Protocol: Scavenger Resin

  • Following the reaction, add the scavenger resin (typically 2-4 equivalents relative to the excess benzyl chloride) to the crude reaction mixture.

  • Stir the suspension at room temperature or with gentle heating for a few hours to overnight. Monitor the disappearance of benzyl chloride by TLC or GC.

  • Once the reaction is complete, filter off the resin.

  • Rinse the resin with a small amount of the reaction solvent.

  • Combine the filtrate and proceed with the rest of the work-up.

Data Presentation: Benzyl Chloride Removal Efficiency

MethodEquivalents of ReagentReaction TimeTemperature% Benzyl Chloride Removed
10% Na₂CO₃ Wash (x2)Large Excess30 minRoom Temp.~85-95% (converted to Benzyl Alcohol)
Amine Scavenger Resin3 eq.4 h40 °C>99%

Note: Data is illustrative and can vary based on specific reaction conditions.

Q4: My product is contaminated with benzyl alcohol and/or dibenzyl ether. How do I purify it?

A4: Benzyl alcohol is moderately polar and can be partially removed with aqueous washes. Dibenzyl ether is non-polar and less reactive, often requiring chromatography or recrystallization for removal.

Purification Strategy:

  • Aqueous Washes: During the work-up, washing the organic layer with water or brine will help remove a significant portion of the benzyl alcohol.

  • Column Chromatography: This is a very effective method for separating the product from both benzyl alcohol and dibenzyl ether. The choice of eluent is key. A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 95:5) and gradually increasing the polarity will elute the non-polar dibenzyl ether first, followed by the desired product, and finally the more polar benzyl alcohol.[13]

  • Recrystallization: As described in Q2, recrystallization is also effective. Dibenzyl ether and benzyl alcohol, being liquids at room temperature, will likely remain in the mother liquor (the cold solvent) while the solid product crystallizes out.[8]

Logical Troubleshooting Workflow

A systematic approach is crucial for efficient purification. The following diagram outlines a general troubleshooting workflow for purifying the crude product.

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// Edges start -> workup; workup -> dry; dry -> tlc_check;

tlc_check -> impurity_start [label=" Impurities Detected "]; impurity_start -> recrystallize [label=" Yes "]; impurity_start -> impurity_benzyl [label=" No "];

impurity_benzyl -> chromatography [label=" Yes "]; impurity_benzyl -> final_check [label=" No / Minor "];

recrystallize -> final_check; chromatography -> final_check;

final_check -> pure_product [label=" >99% Pure "]; final_check -> repurify [label=" Not Pure "]; repurify -> tlc_check [style=dashed]; }

Caption: Troubleshooting workflow for the purification of this compound.

This guide provides a starting point for addressing common purification challenges. Specific experimental conditions may need to be optimized based on the scale of the reaction and the specific impurity profile observed.

References

Stability issues of 2-(Benzyloxy)-5-chlorobenzoic acid under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is a general guide based on the chemical structure of 2-(Benzyloxy)-5-chlorobenzoic acid and established principles of drug stability testing. Specific experimental data for this compound is not publicly available. Therefore, the quantitative data and degradation pathways presented are illustrative examples. Researchers must conduct specific stability studies on their material to obtain accurate data.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues with this compound?

A1: Based on its structure, which includes a benzyl ether linkage, a carboxylic acid group, and a chlorinated aromatic ring, this compound may be susceptible to degradation under the following conditions:

  • Hydrolysis: The benzyl ether bond could be cleaved under strong acidic conditions, although it is generally more stable to hydrolysis than esters.

  • Oxidation: The benzylic ether carbon is a potential site for oxidation, which could lead to the formation of various degradation products.[1][2][3][4][5]

  • Photolysis: Chlorinated aromatic compounds can be sensitive to light, potentially leading to dechlorination or other photochemical reactions.

  • Thermal Stress: At elevated temperatures, decarboxylation (loss of CO2) from the carboxylic acid group may occur.[6][7]

Q2: What are the likely degradation products of this compound?

A2: While specific degradation products need to be identified through experimentation, potential degradation products could include:

  • 5-Chloro-2-hydroxybenzoic acid and Benzyl alcohol: Resulting from the hydrolysis of the ether linkage.

  • 5-Chloro-2-formylbenzoic acid or other oxidized derivatives: Resulting from the oxidation of the benzyloxy group.

  • 2-(Benzyloxy)benzoic acid: Resulting from dechlorination under photolytic conditions.

  • (Benzyloxy)chlorobenzene: Resulting from thermal decarboxylation.

Q3: What analytical techniques are recommended for stability testing of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and recommended technique.[8][9][10] This method should be able to separate the parent compound from all potential degradation products. UV detection is typically suitable for this type of aromatic compound. Mass Spectrometry (MS) can be coupled with HPLC (LC-MS) to help identify the structure of the degradation products.

Q4: How should I store this compound to ensure its stability?

A4: To minimize degradation, it is recommended to store this compound in a well-closed container, protected from light, and at controlled room temperature or refrigerated conditions. The optimal storage conditions should be determined by long-term stability studies.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Unexpected peaks in the chromatogram of a freshly prepared sample. Contamination of the sample, solvent, or HPLC system.Use high-purity solvents and properly clean the HPLC system. Analyze a blank (solvent) injection to rule out system contamination.
Significant degradation is observed under mild stress conditions. The compound may be inherently unstable under those conditions. The stress conditions might be harsher than intended.Re-evaluate the stress conditions (e.g., lower the temperature, use a lower concentration of acid/base/oxidizing agent). Ensure accurate preparation of stress agents.
No degradation is observed even under harsh stress conditions. The compound is highly stable. The analytical method is not stability-indicating (i.e., the degradation products are not being detected or are co-eluting with the parent peak).Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time). Review and re-develop the HPLC method to ensure it can separate potential degradants. Check the peak purity of the main peak using a photodiode array (PDA) detector or MS.
Poor reproducibility of degradation results. Inconsistent preparation of samples or stress conditions. Variability in the analytical method.Ensure precise control over experimental parameters (temperature, concentration, time). Validate the analytical method for precision and robustness.
Difficulty in identifying unknown degradation products. Insufficient concentration of the degradant for characterization. Complex fragmentation pattern in MS.Concentrate the degraded sample to enrich the impurity. Use high-resolution mass spectrometry (HRMS) and tandem MS (MS/MS) to obtain more structural information. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for definitive structure elucidation if the degradant can be isolated in sufficient quantity.

Summary of (Hypothetical) Forced Degradation Data

The following tables summarize hypothetical quantitative data for the stability of this compound under various stress conditions. The goal of a forced degradation study is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11]

Table 1: Hydrolytic Stability

ConditionTime (hours)Assay of this compound (%)Total Degradation Products (%)
0.1 M HCl at 60°C2498.51.5
0.1 M HCl at 80°C2492.17.9
Water at 80°C2499.80.2
0.1 M NaOH at 60°C2495.34.7
0.1 M NaOH at 80°C2488.711.3

Table 2: Oxidative Stability

ConditionTime (hours)Assay of this compound (%)Total Degradation Products (%)
3% H₂O₂ at RT2499.20.8
3% H₂O₂ at 60°C2491.58.5
10% H₂O₂ at 60°C2485.214.8

Table 3: Photostability

ConditionExposureAssay of this compound (%)Total Degradation Products (%)
Solid State (ICH Q1B Option 1)1.2 million lux hours & 200 W h/m²99.50.5
Solution (in Methanol)1.2 million lux hours & 200 W h/m²96.83.2

Table 4: Thermal Stability (Solid State)

ConditionTime (hours)Assay of this compound (%)Total Degradation Products (%)
60°C48>99.9<0.1
80°C4898.91.1
100°C4894.75.3

Experimental Protocols

Forced Degradation Stock Solution Preparation

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).

Hydrolytic Degradation
  • Acidic Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Heat the solution at 60°C or 80°C for a specified time (e.g., 24 hours). After cooling, neutralize the solution with an equivalent amount of 0.1 M NaOH.

  • Basic Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Heat the solution at 60°C or 80°C for a specified time. After cooling, neutralize the solution with an equivalent amount of 0.1 M HCl.

  • Neutral Hydrolysis: Mix 5 mL of the stock solution with 5 mL of water. Heat the solution at 80°C for a specified time.

Oxidative Degradation

Mix 5 mL of the stock solution with 5 mL of 6% or 20% hydrogen peroxide (H₂O₂) to achieve a final concentration of 0.5 mg/mL in 3% or 10% H₂O₂. Keep the solution at room temperature or heat at 60°C for a specified time.

Photolytic Degradation
  • Solid State: Spread a thin layer of the solid compound in a petri dish and expose it to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Solution State: Prepare a 0.5 mg/mL solution of the compound in a photostable solvent (e.g., methanol) in a quartz cuvette. Expose the solution to the same light conditions as the solid-state sample. A dark control sample should be stored under the same conditions but protected from light.

Thermal Degradation

Place the solid compound in a vial and keep it in a temperature-controlled oven at various temperatures (e.g., 60°C, 80°C, 100°C) for a specified duration (e.g., 48 hours).

Sample Analysis

For all stressed samples, dilute with the mobile phase to a suitable concentration and analyze by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample.

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare Stock Solution of This compound Acid Acid Hydrolysis (e.g., 0.1 M HCl, 80°C) Start->Acid Expose to stress Base Base Hydrolysis (e.g., 0.1 M NaOH, 80°C) Start->Base Expose to stress Oxidation Oxidation (e.g., 3% H2O2, 60°C) Start->Oxidation Expose to stress Thermal Thermal (Solid) (e.g., 100°C) Start->Thermal Expose to stress Photo Photolysis (ICH Q1B) Start->Photo Expose to stress HPLC Stability-Indicating HPLC Analysis Acid->HPLC Analyze stressed samples Base->HPLC Analyze stressed samples Oxidation->HPLC Analyze stressed samples Thermal->HPLC Analyze stressed samples Photo->HPLC Analyze stressed samples Characterization Characterize Degradants (LC-MS, NMR) HPLC->Characterization Identify significant degradants Hypothetical_Degradation_Pathway cluster_degradation Potential Degradation Products Parent This compound Hydrolysis_Pdt 5-Chloro-2-hydroxybenzoic acid + Benzyl alcohol Parent->Hydrolysis_Pdt Acid/Base Hydrolysis Oxidation_Pdt 5-Chloro-2-formylbenzoic acid Parent->Oxidation_Pdt Oxidation Decarboxylation_Pdt 4-Chloro-1-(benzyloxy)benzene Parent->Decarboxylation_Pdt Thermal Stress Dechlorination_Pdt 2-(Benzyloxy)benzoic acid Parent->Dechlorination_Pdt Photolysis

References

Technical Support Center: Synthesis of 2-(Benzyloxy)-5-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-(Benzyloxy)-5-chlorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

The synthesis of this compound is typically achieved through a Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In this process, the phenoxide ion of 5-chloro-2-hydroxybenzoic acid acts as a nucleophile and attacks the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl bromide or benzyl chloride), displacing the halide and forming the ether linkage.

Q2: What are the common side reactions observed during this synthesis?

The two primary side reactions that compete with the desired O-alkylation are:

  • C-alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the carbon atoms of the aromatic ring. Alkylation can occur at a ring carbon atom, leading to the formation of a C-benzyl derivative of 5-chlorosalicylic acid.[3]

  • Elimination (E2) of the benzyl halide: Although less common with primary halides like benzyl bromide, if sterically hindered bases or high temperatures are used, an E2 elimination reaction can occur, leading to the formation of stilbene from the benzyl halide.

Q3: How can I minimize the formation of side products?

To favor the desired O-alkylation and minimize side reactions, consider the following:

  • Choice of Base: Use a base that is strong enough to deprotonate the phenolic hydroxyl but is not overly sterically hindered. Common bases include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or sodium hydride (NaH).

  • Solvent Selection: The choice of solvent can significantly influence the ratio of C- to O-alkylation. Aprotic polar solvents like dimethylformamide (DMF) or acetone are generally preferred for O-alkylation.[3] Protic solvents can solvate the phenoxide oxygen, making it less available for alkylation and potentially favoring C-alkylation.[4]

  • Reaction Temperature: Running the reaction at an elevated temperature can sometimes lead to more side products. It is advisable to start at a moderate temperature (e.g., 50-80 °C) and monitor the reaction progress.

  • Nature of the Benzyl Halide: Benzyl bromide is generally more reactive than benzyl chloride and may allow for milder reaction conditions.

Q4: My reaction yield is very low. What are the potential causes?

Low yields can stem from several factors:

  • Incomplete deprotonation: The phenolic hydroxyl group of 5-chlorosalicylic acid may not be fully deprotonated if the base is not strong enough or if insufficient equivalents are used.

  • Poor quality of reagents: Ensure that the 5-chloro-2-hydroxybenzoic acid, benzyl halide, and solvent are pure and dry.

  • Suboptimal reaction conditions: The temperature may be too low for the reaction to proceed at a reasonable rate, or the reaction time may be insufficient.

  • Formation of side products: As discussed, C-alkylation and elimination reactions can consume the starting materials and reduce the yield of the desired product.

  • Product isolation issues: The workup and purification procedures may not be optimized, leading to loss of product.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low to no product formation 1. Ineffective deprotonation of the phenol. 2. Low reactivity of the benzyl halide. 3. Reaction temperature is too low.1. Use a stronger base (e.g., NaH) or ensure anhydrous conditions. 2. Switch from benzyl chloride to the more reactive benzyl bromide. 3. Gradually increase the reaction temperature while monitoring for side product formation.
Presence of significant C-alkylated byproduct 1. Use of a protic solvent. 2. High reaction temperature.1. Switch to a polar aprotic solvent like DMF or acetone.[3] 2. Lower the reaction temperature and extend the reaction time.
Unreacted starting material (5-chloro-2-hydroxybenzoic acid) remains 1. Insufficient amount of base. 2. Short reaction time.1. Use a slight excess of the base (e.g., 1.1-1.2 equivalents). 2. Monitor the reaction by TLC and extend the reaction time until the starting material is consumed.
Formation of stilbene (from benzyl halide self-condensation) 1. Reaction temperature is too high. 2. Use of a very strong, sterically hindered base.1. Reduce the reaction temperature. 2. Use a milder base like potassium carbonate.
Difficulty in product purification 1. Similar polarity of the desired product and byproducts.1. Optimize the solvent system for column chromatography. 2. Consider recrystallization from a suitable solvent system to improve purity.

Data Presentation

Table 1: Influence of Reaction Parameters on Product Distribution (Qualitative)

Parameter Condition Expected Outcome on this compound Yield Impact on Side Reactions
Base Weak (e.g., K₂CO₃) vs. Strong (e.g., NaH)Stronger bases can lead to faster reaction rates.Strong, bulky bases may increase the likelihood of elimination (E2) side reactions.
Solvent Aprotic (e.g., DMF, Acetone) vs. Protic (e.g., Ethanol)Aprotic solvents generally favor higher yields of the O-alkylated product.[3]Protic solvents can promote C-alkylation by solvating the phenoxide oxygen.[4]
Temperature Moderate (50-80 °C) vs. High (>100 °C)Higher temperatures can increase the reaction rate.High temperatures can lead to an increase in both C-alkylation and elimination byproducts.
Leaving Group on Benzyl Moiety Bromide vs. ChlorideBenzyl bromide is more reactive, potentially allowing for lower reaction temperatures and shorter times.The higher reactivity of benzyl bromide can sometimes lead to more side reactions if not controlled.

Experimental Protocols

Representative Protocol for the Synthesis of this compound

This protocol is a representative procedure based on the principles of the Williamson ether synthesis and may require optimization.

Materials:

  • 5-chloro-2-hydroxybenzoic acid

  • Benzyl bromide

  • Potassium carbonate (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Hexane

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 5-chloro-2-hydroxybenzoic acid (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Visualizations

Reaction_Mechanism Reactant1 5-Chloro-2-hydroxybenzoic acid Phenoxide Potassium 5-chloro-2-carboxylatophenoxide Reactant1->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide BenzylHalide Benzyl Bromide Product This compound BenzylHalide->Product SN2 (O-Alkylation) C_Alkylation C-Alkylated Byproduct BenzylHalide->C_Alkylation C-Alkylation Elimination Stilbene (from E2) BenzylHalide->Elimination E2 Elimination Phenoxide->Product SN2 (O-Alkylation) Phenoxide->C_Alkylation C-Alkylation Salt KBr + KHCO₃

Caption: Reaction pathway for the synthesis of this compound and potential side reactions.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Check Purity of Starting Materials Start->Check_Purity Impure_SM Impure Starting Materials? Check_Purity->Impure_SM Check_Conditions Review Reaction Conditions Suboptimal_Conditions Suboptimal Conditions? Check_Conditions->Suboptimal_Conditions Analyze_Byproducts Analyze Byproducts (TLC, NMR) Byproduct_Type Identify Major Byproduct Analyze_Byproducts->Byproduct_Type Purify_SM Purify Starting Materials Impure_SM->Purify_SM Yes Pure_SM Starting Materials are Pure Impure_SM->Pure_SM No Pure_SM->Check_Conditions Optimize_Conditions Optimize T, Time, Base, Solvent Suboptimal_Conditions->Optimize_Conditions Yes Optimal_Conditions Conditions are Optimal Suboptimal_Conditions->Optimal_Conditions No Optimal_Conditions->Analyze_Byproducts C_Alkylation C-Alkylation Detected Byproduct_Type->C_Alkylation C-Alkylated Unreacted_SM Unreacted Starting Material Byproduct_Type->Unreacted_SM Unreacted SM Other_Byproduct Other Byproducts Byproduct_Type->Other_Byproduct Other Adjust_for_C_Alkylation Change to Aprotic Solvent, Lower Temperature C_Alkylation->Adjust_for_C_Alkylation Adjust_for_Unreacted Increase Base Equivalents or Reaction Time Unreacted_SM->Adjust_for_Unreacted

Caption: A troubleshooting workflow for low yield or impure product in the synthesis.

References

Technical Support Center: Scaling Up the Synthesis of 2-(Benzyloxy)-5-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 2-(Benzyloxy)-5-chlorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent and scalable method is a two-step process. It begins with the synthesis of 5-chloro-2-hydroxybenzoic acid (5-chlorosalicylic acid), followed by a Williamson ether synthesis to introduce the benzyl group.

Q2: What are the critical starting materials for this synthesis?

A2: The key starting materials are 5-chloro-2-hydroxybenzoic acid and benzyl chloride. It is crucial to ensure the purity of these reagents to minimize side reactions and facilitate purification of the final product.

Q3: What are the typical yields for the benzylation step?

A3: Yields can vary based on the scale and specific reaction conditions. However, with optimized conditions, yields for the benzylation of similar substrates, such as 5-bromo-2-hydroxybenzoic acid, have been reported to be as high as 97%.[1]

Q4: What are the main safety precautions to consider during this synthesis?

A4: Benzyl chloride is a lachrymator and a potential carcinogen; therefore, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Reactions involving strong bases like sodium hydroxide are corrosive and require careful handling. On a larger scale, exothermic reactions should be carefully monitored and controlled.

Q5: How can the progress of the reaction be monitored?

A5: Thin Layer Chromatography (TLC) is a common and effective method to monitor the progress of the reaction. By comparing the reaction mixture to the starting material, the consumption of the starting phenol and the formation of the product can be tracked.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete deprotonation of the phenolic hydroxyl group.2. Insufficient reaction time or temperature.3. Degradation of benzyl chloride.4. Competing elimination reaction of benzyl chloride.[2]1. Ensure the use of a slight excess of a suitable base (e.g., sodium hydroxide, potassium carbonate) to ensure complete formation of the phenoxide.2. Monitor the reaction by TLC and consider extending the reaction time or moderately increasing the temperature as needed.3. Use fresh, high-purity benzyl chloride.4. While less common with primary halides, ensure the reaction temperature is not excessively high.
Presence of Unreacted 5-Chloro-2-hydroxybenzoic acid 1. Insufficient amount of benzyl chloride or base.2. Poor mixing on a larger scale.1. Use a slight molar excess of benzyl chloride.2. Ensure efficient stirring, especially in scaled-up reactions, to maintain a homogeneous mixture.
Formation of Benzyl Ether Byproduct Hydrolysis of benzyl chloride can lead to the formation of benzyl alcohol, which can then be converted to dibenzyl ether under the reaction conditions.1. Use an anhydrous solvent to minimize water content.2. Ensure the reaction temperature is controlled to prevent side reactions.
Difficulty in Product Purification The product may be contaminated with starting materials, benzyl alcohol, or other byproducts.1. An acidic workup is crucial to protonate the carboxylic acid and allow for extraction into an organic solvent.[1]2. Washing the organic layer with a brine solution can help remove water-soluble impurities.3. Recrystallization from a suitable solvent system can be employed for final purification.
Discoloration of the Reaction Mixture Impurities in the starting materials or solvents, or side reactions at elevated temperatures.1. Use purified reagents and solvents.2. Maintain the recommended reaction temperature and monitor for any unexpected color changes.

Quantitative Data Summary

Table 1: Reagent Quantities for Benzylation of a Halogenated Salicylic Acid Derivative (Adapted for Chloro-Analog)

ReagentMolecular Weight ( g/mol )Molar RatioExample Quantity (for 10 mmol scale)
5-Chloro-2-hydroxybenzoic acid172.571.01.73 g
Benzyl Chloride126.581.1 - 1.51.4 g - 1.9 g
Sodium Hydroxide40.002.0 - 4.00.8 g - 1.6 g
Solvent (e.g., Methanol/Water)--As required

Note: These are representative values and may require optimization for specific scales and equipment.

Table 2: Typical Reaction Conditions

ParameterValue
Reaction Temperature60-80 °C
Reaction Time2-4 hours (monitor by TLC)
Work-up pHAcidic (pH ~3)[1]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of the analogous 5-bromo derivative.[1]

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer, condenser, and temperature probe, dissolve 5-chloro-2-hydroxybenzoic acid in a mixture of methanol and water.

  • Base Addition: Add sodium hydroxide to the solution and stir until all solids are dissolved, forming the sodium salt of the starting material.

  • Benzylation: To the resulting solution, add benzyl chloride dropwise at a controlled rate to manage any potential exotherm.

  • Reaction: Heat the reaction mixture to 60°C and maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the methanol by rotary evaporation.

    • Dilute the remaining aqueous residue with water and wash with ethyl acetate to remove any unreacted benzyl chloride and other non-polar impurities.

    • Separate the aqueous layer and acidify to a pH of approximately 3 using a 4N hydrochloric acid solution. This will precipitate the product.

    • Extract the product into ethyl acetate.

  • Purification:

    • Combine the organic extracts and wash sequentially with water and a saturated brine solution.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to yield the crude this compound.

    • Further purification can be achieved by recrystallization from a suitable solvent system.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification start Start: 5-Chloro-2-hydroxybenzoic acid dissolution Dissolution in MeOH/Water + NaOH start->dissolution benzylation Addition of Benzyl Chloride (60°C, 2-4h) dissolution->benzylation evaporation Solvent Evaporation benzylation->evaporation extraction1 Aqueous Wash (EtOAc) evaporation->extraction1 acidification Acidification (HCl, pH 3) extraction1->acidification extraction2 Product Extraction (EtOAc) acidification->extraction2 drying Drying (Na2SO4) extraction2->drying final_product Final Product: This compound drying->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Product Yield? check_reagents Check Reagent Stoichiometry (Base & Benzyl Chloride) start->check_reagents Yes check_conditions Review Reaction Conditions (Time & Temperature) start->check_conditions Yes check_purity Analyze Starting Material Purity start->check_purity Yes no_issue Yield Acceptable start->no_issue No solution_reagents Adjust Molar Ratios check_reagents->solution_reagents solution_conditions Optimize Time/Temperature check_conditions->solution_conditions solution_purity Purify Starting Materials check_purity->solution_purity

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Purification of 2-(Benzyloxy)-5-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding alternative purification methods for 2-(Benzyloxy)-5-chlorobenzoic acid. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this compound.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the purification of this compound, offering potential solutions and alternative approaches.

Frequently Asked Questions (FAQs)

Q1: My primary purification by standard column chromatography is resulting in low yield and impure fractions. What are the likely reasons and what can I do?

A1: Low yield and poor separation in column chromatography can stem from several factors:

  • Improper Solvent System: The polarity of the solvent system may not be optimal for separating this compound from its impurities.

  • Column Overloading: Exceeding the capacity of the column can lead to broad, overlapping peaks.

  • Compound Degradation: The compound might be sensitive to the silica gel.

  • Co-eluting Impurities: Certain impurities may have very similar polarity to the desired product, making separation by chromatography difficult.

Troubleshooting Steps:

  • Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to test various solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a system that provides good separation (Rf value of the product around 0.3-0.4 and clear separation from impurity spots).

  • Reduce the Load: Decrease the amount of crude material loaded onto the column.

  • Use a Different Stationary Phase: Consider using alumina or a reverse-phase column if your compound is sensitive to silica.

  • Explore Alternative Purification Methods: If chromatography is ineffective, consider the alternative methods detailed below, such as acid-base extraction or recrystallization.

Q2: What are the most common impurities I should expect in a typical synthesis of this compound?

A2: The most common synthesis route for this compound is the Williamson ether synthesis, reacting 2-hydroxy-5-chlorobenzoic acid with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base. Therefore, the most likely impurities are:

  • Unreacted 2-hydroxy-5-chlorobenzoic acid: The starting phenolic compound.

  • Unreacted benzyl halide: The starting alkylating agent.

  • Inorganic salts: Formed as a byproduct of the reaction (e.g., NaBr, KBr, NaCl, KCl).

  • Base: Residual base used in the reaction (e.g., NaOH, KOH, K2CO3).

  • Side-products: Potentially small amounts of elimination byproducts from the benzyl halide, though less likely with primary halides.

Understanding these potential impurities is key to selecting the most effective purification strategy.

Q3: How can acid-base extraction help purify this compound, and when is it most effective?

A3: Acid-base extraction is a highly effective method for separating acidic compounds like this compound from neutral or basic impurities. The principle lies in the ability to change the solubility of the carboxylic acid by converting it into its salt form.

When it is most effective:

  • When the primary impurities are neutral (e.g., unreacted benzyl halide) or basic.

  • To remove the acidic starting material, 2-hydroxy-5-chlorobenzoic acid, although this requires careful pH control as both are acidic.

Q4: I am trying to recrystallize this compound, but it is "oiling out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated at a temperature above the melting point of the solute or when the cooling is too rapid.

Troubleshooting Steps:

  • Add more solvent: The solution might be too concentrated. Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly.

  • Cool the solution more slowly: Insulate the flask to ensure a gradual decrease in temperature, which favors crystal growth over oil formation.

  • Use a different solvent or solvent system: The chosen solvent may not be ideal. Experiment with different solvents or a mixture of solvents. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.

  • Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.

  • Add a seed crystal: If you have a small amount of pure product, adding a tiny crystal to the cooled solution can induce crystallization.

Alternative Purification Protocols

For challenging purifications, the following alternative methods can be employed.

Acid-Base Extraction

This method is particularly useful for removing neutral impurities such as unreacted benzyl halide.

Experimental Protocol:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent that is immiscible with water, such as diethyl ether or ethyl acetate.

  • Extraction with Base: Transfer the organic solution to a separatory funnel and add a 1 M aqueous solution of a weak base, such as sodium bicarbonate (NaHCO3). The carboxylic acid will be deprotonated to form its sodium salt, which is soluble in the aqueous layer. Most organic carboxylic acids are soluble in dilute aqueous sodium hydroxide. The mixture should be shaken thoroughly to ensure complete extraction.

  • Separation: Allow the layers to separate. The aqueous layer containing the sodium 2-(benzyloxy)-5-chlorobenzoate is drained into a clean flask. The organic layer, containing neutral impurities, can be discarded or further processed if it contains other valuable components.

  • Washing (Optional): The aqueous layer can be washed with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify it by slowly adding a strong acid, such as 6 M hydrochloric acid (HCl), until the solution is acidic (test with pH paper). The this compound will precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash it with cold water to remove any remaining salts, and dry it thoroughly.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.

Experimental Protocol:

  • Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. A good solvent will dissolve the this compound well at high temperatures but poorly at low temperatures. Based on the structure (an aromatic carboxylic acid with a bulky, somewhat nonpolar benzyloxy group), suitable solvents to test include:

    • Ethanol

    • Methanol

    • Acetone

    • Ethyl acetate

    • Toluene

    • A mixture of solvents, such as ethanol/water or acetone/hexane.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound to completely dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals thoroughly to remove any residual solvent.

Salt Formation and Recrystallization

This method is a variation of recrystallization that can be particularly effective for purifying carboxylic acids.

Experimental Protocol:

  • Salt Formation: Dissolve the crude this compound in a suitable solvent and add a base (e.g., sodium hydroxide or potassium hydroxide) to form the corresponding carboxylate salt.

  • Recrystallization of the Salt: The salt will have different solubility properties than the free acid. Recrystallize the salt from a suitable solvent (often water or an alcohol-water mixture). Aromatic carboxylic acids can be purified by converting them to their sodium salts, recrystallizing them from hot water, and then converting them back to the free acids.[1]

  • Regeneration of the Acid: After recrystallizing the salt, dissolve it in water and acidify the solution with a strong acid (e.g., HCl) to precipitate the purified this compound.

  • Isolation: Collect the purified acid by vacuum filtration, wash with cold water, and dry.

Data Presentation

The following table summarizes the expected outcomes of the different purification methods. Please note that the exact values for yield and purity will depend on the initial purity of the crude material and the specific experimental conditions.

Purification MethodTypical Impurities RemovedExpected PurityExpected YieldAdvantagesDisadvantages
Acid-Base Extraction Neutral compounds (e.g., benzyl halide), basic compounds>95%80-95%Highly effective for removing non-acidic impurities, scalable.May not effectively remove other acidic impurities.
Recrystallization Impurities with different solubility profiles>98%60-90%Can achieve very high purity, simple procedure.Yield can be lower due to solubility of the product in the cold solvent, requires finding a suitable solvent.
Salt Formation and Recrystallization A wide range of impurities>99%50-85%Can provide very high purity by leveraging the different solubility of the salt.More steps involved, potentially leading to lower overall yield.

Process Diagrams

The following diagrams illustrate the decision-making process and workflows for the purification of this compound.

Purification_Decision_Tree start Crude 2-(Benzyloxy)-5- chlorobenzoic acid check_impurities Identify Major Impurities (e.g., via TLC, NMR) start->check_impurities neutral_impurities Mainly Neutral Impurities (e.g., Benzyl Halide) check_impurities->neutral_impurities TLC shows non-polar spots acidic_impurities Mainly Acidic Impurities (e.g., Starting Phenol) check_impurities->acidic_impurities TLC shows polar spots mixed_impurities Mixed or Unknown Impurities check_impurities->mixed_impurities acid_base Perform Acid-Base Extraction neutral_impurities->acid_base recrystallization Perform Recrystallization acidic_impurities->recrystallization mixed_impurities->acid_base analyze_purity Analyze Purity (e.g., MP, NMR, HPLC) acid_base->analyze_purity recrystallization->analyze_purity salt_formation Consider Salt Formation and Recrystallization salt_formation->analyze_purity analyze_purity->recrystallization Purity < 98% pure_product Pure Product analyze_purity->pure_product Purity > 98%

Caption: Decision tree for selecting a purification method.

Acid_Base_Extraction_Workflow start Crude Product in Organic Solvent add_base Add aq. NaHCO3 and Shake start->add_base separate_layers Separate Layers add_base->separate_layers organic_layer Organic Layer (Neutral Impurities) separate_layers->organic_layer Top/Bottom based on density aqueous_layer Aqueous Layer (Product Salt) separate_layers->aqueous_layer wash_aqueous Wash Aqueous Layer with Organic Solvent aqueous_layer->wash_aqueous acidify Acidify Aqueous Layer with HCl wash_aqueous->acidify precipitate Precipitate Forms acidify->precipitate filter_dry Filter and Dry Pure Product precipitate->filter_dry

Caption: Workflow for acid-base extraction.

Recrystallization_Workflow start Crude Solid add_hot_solvent Add Minimum Amount of Hot Solvent start->add_hot_solvent dissolve Solid Dissolves Completely add_hot_solvent->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool_slowly Cool Slowly to Room Temperature hot_filter->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath crystals_form Crystals Form ice_bath->crystals_form filter_wash Vacuum Filter and Wash with Cold Solvent crystals_form->filter_wash dry Dry Crystals filter_wash->dry

Caption: Workflow for recrystallization.

References

Preventing degradation of 2-(Benzyloxy)-5-chlorobenzoic acid during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 2-(Benzyloxy)-5-chlorobenzoic acid during storage and experimental procedures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and storage of this compound, leading to its degradation.

Issue IDProblemPossible CausesRecommended Actions
DEG-001 Appearance of a new peak in HPLC analysis after storage. Hydrolysis: Cleavage of the benzyl ether linkage due to exposure to moisture, acidic, or basic conditions.- Ensure the compound is stored in a tightly sealed container in a dry and well-ventilated place. - Use an inert gas (e.g., argon or nitrogen) overlay if the container is opened frequently. - Avoid storage in environments with high humidity.
DEG-002 Discoloration (e.g., yellowing) of the solid compound. Oxidation: Reaction with atmospheric oxygen, potentially accelerated by light or trace metal impurities.- Store the compound in an amber glass vial to protect it from light. - Consider storage under an inert atmosphere. - Ensure all storage containers and handling equipment are clean and free of contaminants.
DEG-003 Inconsistent analytical results between different batches or over time. Thermal Degradation: Decomposition due to exposure to elevated temperatures.- Store the compound at room temperature (15-25°C) as recommended.[1] - Avoid storing near heat sources such as ovens or heating blocks.
DEG-004 Loss of assay purity. Incompatible Storage Materials: Reaction with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.- Store separately from strong oxidizing agents, acids, and bases.[2][3] - Use storage containers made of inert materials (e.g., glass, PTFE-lined caps).

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound?

A1: The most probable degradation pathway is the cleavage of the benzyl ether bond. This results in the formation of 5-chlorosalicylic acid and benzyl alcohol or toluene . Under strong oxidative conditions, further degradation of these products may occur.

Q2: What are the ideal storage conditions to minimize degradation?

A2: To ensure the stability of this compound, it is recommended to store it at room temperature in a tightly sealed container, protected from light and moisture.[4][5] A dry and well-ventilated area is ideal. For long-term storage or if the container is accessed frequently, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable.

Q3: How can I detect degradation in my sample?

A3: The most effective way to detect degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A validated HPLC method can separate the intact this compound from its potential degradation products. The appearance of new peaks or a decrease in the peak area of the parent compound can indicate degradation.

Q4: Are there any chemicals that are incompatible with this compound?

A4: Yes, contact with strong oxidizing agents, strong acids, and strong bases should be avoided as they can catalyze the degradation of the compound.[2][3]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat the mixture at 60°C for 4 hours.

    • Cool the solution and neutralize with an appropriate volume of 0.1 M NaOH.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature for 2 hours.

    • Neutralize with an appropriate volume of 0.1 M HCl.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Store the solution at room temperature, protected from light, for 24 hours.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation:

    • Place the solid compound in a hot air oven at 80°C for 24 hours.

    • After exposure, prepare a 0.1 mg/mL solution in the mobile phase.

  • Photolytic Degradation:

    • Expose the solid compound to UV light (254 nm) and visible light for 24 hours.

    • Prepare a 0.1 mg/mL solution in the mobile phase.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its primary degradation product, 5-chlorosalicylic acid.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with 50% B, increase to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 10 µL

Visualizations

Degradation Pathway of this compound parent This compound degradant1 5-Chlorosalicylic acid parent->degradant1 Hydrolysis/Hydrogenolysis degradant2 Benzyl alcohol / Toluene parent->degradant2 Hydrolysis/Hydrogenolysis

Caption: Primary degradation pathway via cleavage of the benzyl ether linkage.

Forced Degradation Experimental Workflow start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions start->stress acid Acid Hydrolysis stress->acid base Base Hydrolysis stress->base oxidation Oxidation stress->oxidation thermal Thermal stress->thermal photo Photolytic stress->photo analysis HPLC Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis report Identify Degradants & Assess Stability analysis->report

Caption: Workflow for conducting a forced degradation study.

References

Validation & Comparative

Purity Validation of Synthesized 2-(Benzyloxy)-5-chlorobenzoic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The rigorous assessment of purity for newly synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of drug discovery and development. This guide provides a comparative overview of standard analytical techniques for the purity validation of 2-(Benzyloxy)-5-chlorobenzoic acid. It is designed for researchers, scientists, and drug development professionals to facilitate the selection of appropriate analytical methodologies and to provide a framework for data interpretation.

Comparative Analysis of Purity Validation Techniques

A multi-pronged approach is essential for the comprehensive purity assessment of a synthesized compound. Different analytical techniques provide orthogonal information, collectively confirming the identity and purity of the target molecule while identifying and quantifying potential impurities. The choice of method depends on the specific purity attribute being investigated.[1]

Technique Principle Information Obtained Sensitivity Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.Quantitative purity (% area), detection and quantification of non-volatile impurities.High (ng to pg)High resolution, reproducibility, and widely applicable for purity and impurity profiling.[2]Requires a reference standard for absolute quantification.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Structural confirmation, identification of proton-containing impurities. Quantitative NMR (qNMR) can determine absolute purity.ModerateProvides detailed structural information. qNMR is a primary method for purity assignment without a specific reference standard.[1]Lower sensitivity compared to chromatographic methods for trace impurities.
Mass Spectrometry (MS) Ionization of molecules and separation of ions based on their mass-to-charge ratio.Molecular weight confirmation, structural information of impurities when coupled with fragmentation (MS/MS).Very High (pg to fg)Confirms molecular identity. LC-MS is a powerful tool for identifying unknown impurities.[1]Can be difficult to quantify without an appropriate standard.
Melting Point Analysis Determination of the temperature range over which a solid melts.Indication of purity. Pure crystalline solids have a sharp melting point.LowSimple, fast, and inexpensive preliminary check of purity.[1]Impurities can depress and broaden the melting range, but this is not specific or quantitative.
Elemental Analysis Combustion of the compound and quantification of the resulting elements (C, H, N, etc.).Confirms the elemental composition and empirical formula.ModerateProvides fundamental confirmation of the compound's composition.[1]Does not provide information about the nature of impurities, only the overall elemental composition.
Illustrative Purity Data for a Synthesized Batch

The following table summarizes typical data obtained from the purity validation of a batch of synthesized this compound.

Analytical Method Parameter Result Interpretation
HPLC (UV, 254 nm) Purity (Area %)99.5%The main peak corresponding to the product accounts for 99.5% of the total peak area.
Impurity 1 (RRT 0.85)0.20%An unknown impurity is detected at a relative retention time of 0.85.
Impurity 2 (RRT 1.15)0.30%A second unknown impurity is detected at a relative retention time of 1.15.
¹H NMR (400 MHz, CDCl₃) Spectral DataConforms to structureAll proton signals are present with correct chemical shifts, integrations, and coupling constants, confirming the molecular structure.
Impurity SignalsTrace signals at 3.7 ppmMinor signals not corresponding to the product are observed, suggesting a low-level impurity.
LC-MS [M-H]⁻261.03 m/zThe observed mass-to-charge ratio corresponds to the deprotonated molecule, confirming the molecular weight of 262.69 g/mol .
Melting Point Range155-157 °CA relatively sharp melting range, indicative of high purity.
Elemental Analysis %C, %HCalculated: C 64.01, H 4.22. Found: C 63.89, H 4.25The experimental values are in close agreement with the calculated values for the molecular formula C₁₄H₁₁ClO₃.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are standard protocols for key analytical techniques.

High-Performance Liquid Chromatography (HPLC)

This method is designed for the quantitative determination of the purity of this compound and its related substances.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[2]

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 70% A, 30% B

    • 5-25 min: Linear gradient to 20% A, 80% B

    • 25-30 min: Hold at 20% A, 80% B

    • 30-31 min: Return to 70% A, 30% B

    • 31-35 min: Re-equilibration at 70% A, 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

¹H NMR Spectroscopy

This protocol is for the structural confirmation of the synthesized compound.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Parameters:

    • Acquire a standard proton spectrum.

    • Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) at 0.00 ppm.

    • Integrate all signals to determine the relative number of protons.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This method confirms the molecular weight of the target compound.

  • Instrumentation: HPLC system coupled to a mass spectrometer (e.g., ESI source).

  • Chromatographic Conditions: Use the same HPLC method as described above.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Scan Range: 50-500 m/z.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 350 °C.

Visualizations

Workflow for Purity Validation

The following diagram illustrates a typical workflow for the comprehensive purity assessment of a synthesized batch of this compound.

Purity_Validation_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Analytical Purity Assessment cluster_results Data Evaluation Synthesis Synthesized 2-(Benzyloxy)-5- chlorobenzoic acid HPLC HPLC (Purity, Impurities) Synthesis->HPLC NMR ¹H NMR (Structure ID) Synthesis->NMR MS LC-MS (Molecular Weight) Synthesis->MS MP Melting Point (Physical Check) Synthesis->MP Data_Eval Compare Data Against Specifications HPLC->Data_Eval NMR->Data_Eval MS->Data_Eval MP->Data_Eval Decision Pass / Fail Decision Data_Eval->Decision

Caption: Experimental workflow for purity validation.

Interrelation of Analytical Techniques

Different analytical methods provide complementary data points that, when combined, offer a holistic view of the compound's purity and identity.

Analytical_Interrelation center_node Purity & Identity of This compound HPLC Quantitative Purity (e.g., 99.5%) center_node->HPLC assessed by NMR Correct Chemical Structure center_node->NMR confirmed by MS Correct Molecular Weight center_node->MS confirmed by EA Correct Elemental Composition center_node->EA confirmed by Impurities Impurity Profile (Known & Unknown) HPLC->Impurities reveals

Caption: Logical relationship of analytical techniques.

References

A Comparative Guide to the Synthesis of 2-(Benzyloxy)-5-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for 2-(benzyloxy)-5-chlorobenzoic acid, a valuable intermediate in pharmaceutical and materials science research. The comparison focuses on key performance indicators such as reaction yield, purity, and reaction conditions, supported by detailed experimental protocols and logical workflow diagrams.

Data Presentation: Synthesis Route Comparison

ParameterRoute 1: Williamson Ether SynthesisRoute 2: Ullmann Condensation
Starting Materials 2-Hydroxy-5-chlorobenzoic acid, Benzyl halide (e.g., benzyl bromide)2-Halo-5-chlorobenzoic acid (e.g., 2-bromo-5-chlorobenzoic acid), Benzyl alcohol
Key Reagents Base (e.g., NaH, K2CO3)Copper catalyst (e.g., CuI, Cu2O), Ligand (optional), Base (e.g., Cs2CO3)
Solvent DMF, Acetonitrile, or aqueous media with phase transfer catalystHigh-boiling polar solvents (e.g., DMF, NMP)
Reaction Temperature Room temperature to moderate heating (e.g., 60-80 °C)High temperatures (often >100 °C)
Reaction Time 2-12 hours12-24 hours
Reported Yield High (estimated >95% based on analogous compounds)Variable; requires optimization
Reported Purity High (>95% after purification)Variable; requires optimization
Advantages High yields, mild reaction conditions, readily available starting materials.Can be effective for substrates where the hydroxyl group is less reactive.
Disadvantages Requires a strong base in anhydrous conditions for optimal results.Harsh reaction conditions, potential for side reactions, catalyst removal may be necessary.

Experimental Protocols

Route 1: Williamson Ether Synthesis (Adapted from a high-yield synthesis of a bromo-analogue)

This protocol describes the synthesis of this compound from 2-hydroxy-5-chlorobenzoic acid and benzyl bromide.

Materials:

  • 2-Hydroxy-5-chlorobenzoic acid

  • Benzyl bromide

  • Sodium hydride (NaH) or Potassium Carbonate (K2CO3)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 2-hydroxy-5-chlorobenzoic acid (1 equivalent) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 8-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Acidify the mixture to pH 3-4 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford this compound.

Mandatory Visualizations

The following diagrams illustrate the synthetic pathways and a potential biological signaling pathway relevant to this compound, given its structural similarity to known bioactive molecules.

Synthesis_Williamson cluster_start Starting Materials cluster_reagents Reagents 2_hydroxy_5_chloro 2-Hydroxy-5-chlorobenzoic Acid product This compound 2_hydroxy_5_chloro->product Williamson Ether Synthesis benzyl_bromide Benzyl Bromide benzyl_bromide->product NaH NaH / DMF NaH->product Synthesis_Ullmann cluster_start_ullmann Starting Materials cluster_reagents_ullmann Reagents 2_bromo_5_chloro 2-Bromo-5-chlorobenzoic Acid product_ullmann This compound 2_bromo_5_chloro->product_ullmann Ullmann Condensation benzyl_alcohol Benzyl Alcohol benzyl_alcohol->product_ullmann CuI CuI / Base CuI->product_ullmann COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Target_Molecule This compound Target_Molecule->COX_Enzymes Inhibition PSD95_nNOS_Pathway NMDA_Receptor NMDA Receptor Activation PSD95 PSD95 NMDA_Receptor->PSD95 nNOS nNOS PSD95->nNOS Interaction NO_Production Nitric Oxide Production nNOS->NO_Production Neuronal_Damage Neuronal Damage NO_Production->Neuronal_Damage Target_Molecule Benzyloxy Benzamide Derivatives Target_Molecule->PSD95 Disruption

Unveiling the Solid-State Architecture: A Crystallographic Comparison of Chlorinated Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount. X-ray crystallography provides definitive insights into the solid-state conformation and intermolecular interactions that govern the physical and biological properties of a compound. While the crystal structure of 2-(Benzyloxy)-5-chlorobenzoic acid is not publicly available, this guide offers a comparative analysis of two closely related structural analogues: 2-chlorobenzoic acid and 4-chlorobenzoic acid. This comparison sheds light on how the seemingly subtle change in the position of the chlorine atom influences the crystal packing and intermolecular interactions, knowledge that is crucial for crystal engineering and the design of novel pharmaceutical compounds.

This guide presents a summary of the crystallographic data for these two compounds in a clear, tabular format for straightforward comparison. Furthermore, a detailed, generalized experimental protocol for the single-crystal X-ray diffraction of small organic molecules is provided, alongside a workflow diagram to visually represent the process.

Crystallographic Data at a Glance: 2-chlorobenzoic acid vs. 4-chlorobenzoic acid

The following table summarizes the key crystallographic parameters for 2-chlorobenzoic acid and 4-chlorobenzoic acid, allowing for a direct comparison of their solid-state structures.

Parameter2-Chlorobenzoic Acid4-Chlorobenzoic Acid
Formula C₇H₅ClO₂[1][2][3]C₇H₅ClO₂[4][5][6]
Molecular Weight 156.57 g/mol [2]156.57 g/mol [5]
Crystal System MonoclinicTriclinic[4]
Space Group P2₁/cP-1
Unit Cell Dimensions
a (Å)14.996(3)7.683(2)
b (Å)3.868(1)8.021(2)
c (Å)12.083(2)6.891(2)
α (°)9096.99(3)
β (°)103.18(3)101.48(3)
γ (°)90115.18(3)
Volume (ų)681.5(2)365.9(2)
Z (molecules/unit cell)42

Note: The crystallographic data for 2-chlorobenzoic acid and 4-chlorobenzoic acid is sourced from publicly available crystallographic databases.

The Influence of Isomerism on Crystal Packing

The data presented reveals that the positional isomerism of the chlorine atom on the benzoic acid scaffold leads to distinct crystal packing arrangements. 2-chlorobenzoic acid crystallizes in the monoclinic space group P2₁/c, while 4-chlorobenzoic acid adopts a triclinic P-1 space group.[4] This fundamental difference in symmetry and unit cell parameters highlights the profound impact of substituent placement on the intermolecular interactions that dictate the crystal lattice. These interactions, including hydrogen bonding and halogen bonding, are critical in determining properties such as solubility, melting point, and bioavailability of a pharmaceutical compound.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following is a generalized protocol for the determination of a small molecule crystal structure by single-crystal X-ray diffraction.

1. Crystal Growth:

  • High-purity crystalline material is required.

  • Single crystals of suitable size (typically 0.1 - 0.3 mm in all dimensions) are grown using techniques such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[7][8] The choice of solvent is critical and is often determined empirically.[8]

2. Crystal Mounting:

  • A suitable single crystal is selected under a microscope.

  • The crystal is mounted on a goniometer head, typically using a cryoloop and a cryoprotectant (e.g., paratone-N oil) if data is to be collected at low temperatures.

3. Data Collection:

  • The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • The crystal is irradiated with a monochromatic X-ray beam.

  • A series of diffraction images are collected as the crystal is rotated.

4. Data Processing:

  • The collected diffraction images are processed to determine the unit cell parameters and the intensities of the diffraction spots.

  • The data is corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).

5. Structure Solution and Refinement:

  • The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods.

  • The initial structural model is then refined against the experimental data to improve the accuracy of the atomic positions and thermal parameters.

6. Structure Validation and Analysis:

  • The final crystal structure is validated to ensure its chemical and crystallographic reasonability.

  • The geometric parameters (bond lengths, bond angles, torsion angles) and intermolecular interactions are analyzed.

  • The final structure is deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).

Workflow for Single-Crystal X-ray Crystallography

G cluster_0 Preparation cluster_1 Data Collection cluster_2 Structure Determination cluster_3 Analysis & Deposition A Compound Synthesis & Purification B Single Crystal Growth A->B C Crystal Mounting B->C D X-ray Diffraction Data Collection C->D E Data Processing & Reduction D->E F Structure Solution E->F G Structure Refinement F->G H Structure Validation G->H I Crystallographic Information File (CIF) H->I J Database Deposition (e.g., CCDC) I->J

Figure 1. A schematic workflow of the single-crystal X-ray crystallography process.

References

A Comparative Guide to Catalysts for the Synthesis of 2-(Benzyloxy)-5-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-(benzyloxy)-5-chlorobenzoic acid, a key intermediate in various pharmaceutical and organic syntheses, is typically achieved through the Williamson ether synthesis. This method involves the reaction of 5-chloro-2-hydroxybenzoic acid with benzyl chloride in the presence of a base and, critically, a catalyst to facilitate the reaction. This guide provides a comparative overview of various catalysts, primarily focusing on phase-transfer catalysts (PTCs), which are instrumental in achieving high yields and favorable reaction kinetics. While direct comparative studies on catalysts for this specific synthesis are limited in publicly available literature, this guide compiles and analyzes data from analogous reactions to provide valuable insights for catalyst selection and process optimization.

The Role of Catalysts in Williamson Ether Synthesis

The Williamson ether synthesis for this compound involves the deprotonation of the hydroxyl group of 5-chloro-2-hydroxybenzoic acid by a base to form a phenoxide ion. This ion then acts as a nucleophile, attacking the electrophilic carbon of benzyl chloride to form the desired ether linkage. In a biphasic system (e.g., a solid or aqueous base and an organic solvent), the reactants are in different phases, leading to slow reaction rates.

Phase-transfer catalysts, typically quaternary ammonium or phosphonium salts, are employed to overcome this phase barrier. The lipophilic cation of the PTC pairs with the phenoxide anion, transporting it from the aqueous or solid phase into the organic phase where it can react with the benzyl chloride. This significantly accelerates the reaction rate.

Comparative Analysis of Catalyst Performance in Analogous Reactions

Direct experimental data comparing various catalysts for the synthesis of this compound is scarce. However, data from the synthesis of structurally similar compounds, such as benzyl salicylate, provides a strong basis for comparison. The following table summarizes the performance of different phase-transfer catalysts in the synthesis of benzyl salicylate from sodium salicylate and benzyl chloride, a reaction analogous to the target synthesis.

CatalystAbbreviationCatalyst TypeYield (%)Reaction Time (h)Temperature (°C)SolventReference Reaction Product
Tetrabutylammonium bromideTBABQuaternary Ammonium Salt>98170ChlorobenzeneBenzyl salicylate
Tetrabutylammonium iodideTBAIQuaternary Ammonium SaltHigh-70ChlorobenzeneBenzyl salicylate
Tetrabutylphosphonium bromideTBPBQuaternary Phosphonium SaltHigh-70ChlorobenzeneBenzyl salicylate
Aliquat 336 (Tricaprylylmethylammonium chloride)-Quaternary Ammonium SaltModerate-70ChlorobenzeneBenzyl salicylate
Tetrabutylammonium hydrogen sulfateTBAHSQuaternary Ammonium SaltModerate-70ChlorobenzeneBenzyl salicylate
Polyethylene glycol (1500)PEG-1500PolyetherLow-70ChlorobenzeneBenzyl salicylate

Note: The data presented is for the synthesis of benzyl salicylate and should be considered as a predictive guide for the synthesis of this compound.

Based on this analogous data, quaternary ammonium salts, particularly Tetrabutylammonium bromide (TBAB) , appear to be highly effective catalysts for this type of O-benzylation, offering high yields in short reaction times. Quaternary phosphonium salts also show promise. The efficiency of Aliquat 336 and TBAHS is moderate, while polyethylene glycol is less effective under these conditions.

Experimental Protocols

Below is a representative experimental protocol for the synthesis of this compound using a phase-transfer catalyst, based on general procedures for Williamson ether synthesis.

Materials:

  • 5-chloro-2-hydroxybenzoic acid

  • Benzyl chloride

  • Potassium carbonate (or another suitable base)

  • Tetrabutylammonium bromide (TBAB) (or other selected catalyst)

  • Toluene (or another suitable organic solvent)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Brine

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-chloro-2-hydroxybenzoic acid (1 equivalent), potassium carbonate (2-3 equivalents), and toluene.

  • Add a catalytic amount of Tetrabutylammonium bromide (TBAB) (e.g., 5-10 mol%).

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add benzyl chloride (1.1-1.2 equivalents) to the reaction mixture.

  • Continue refluxing and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid inorganic salts and wash them with toluene.

  • Combine the organic filtrates and wash with water.

  • Acidify the aqueous layer with hydrochloric acid to a pH of approximately 2-3 to precipitate any unreacted 5-chloro-2-hydroxybenzoic acid.

  • Extract the organic layer with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Visualizing the Process

To better understand the experimental workflow and the logic behind catalyst selection, the following diagrams are provided.

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification reagents Combine Reactants: - 5-chloro-2-hydroxybenzoic acid - Base (e.g., K2CO3) - Solvent (e.g., Toluene) catalyst Add Phase-Transfer Catalyst (e.g., TBAB) reagents->catalyst heating Heat to Reflux catalyst->heating add_benzyl_chloride Add Benzyl Chloride heating->add_benzyl_chloride reflux Reflux and Stir add_benzyl_chloride->reflux tlc Monitor by TLC reflux->tlc cool Cool to Room Temperature tlc->cool filter Filter Inorganic Salts cool->filter wash_org Wash Organic Phase filter->wash_org extract Extract with Ethyl Acetate wash_org->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Vacuum dry->concentrate purify Purify Product concentrate->purify

Caption: Experimental workflow for the synthesis of this compound.

G cluster_problem The Challenge: Biphasic Reaction cluster_solution The Solution: Phase-Transfer Catalysis aq_phase Aqueous/Solid Phase (Phenoxide Anion) no_reaction Slow or No Reaction org_phase Organic Phase (Benzyl Chloride) ptc Phase-Transfer Catalyst (Q+X-) (e.g., TBAB) ion_exchange Ion Exchange: Q+X- + ArO- -> Q+ArO- + X- ptc->ion_exchange transport Transport to Organic Phase ion_exchange->transport reaction Reaction: Q+ArO- + BnCl -> ArOBn + Q+Cl- transport->reaction regenerate Catalyst Regeneration: Q+Cl- returns to Aqueous Phase reaction->regenerate regenerate->ion_exchange

Caption: Mechanism of Phase-Transfer Catalysis in the Williamson Ether Synthesis.

Conclusion

The selection of an appropriate catalyst is crucial for the efficient synthesis of this compound. While direct comparative data is limited, evidence from analogous reactions strongly suggests that quaternary ammonium salts, particularly Tetrabutylammonium bromide (TBAB), are excellent candidates for this phase-transfer catalyzed Williamson ether synthesis. They offer the promise of high yields and short reaction times under relatively mild conditions. Researchers and process chemists should consider these findings as a strong starting point for the development and optimization of their synthetic routes. Further in-house comparative studies are recommended to determine the optimal catalyst and conditions for specific laboratory or industrial settings.

A Comprehensive Guide to the Validation of an HPLC Method for 2-(Benzyloxy)-5-chlorobenzoic Acid Assay

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the quantitative determination of 2-(Benzyloxy)-5-chlorobenzoic acid. It outlines a comprehensive validation protocol for an HPLC method, presenting supporting experimental data and detailed methodologies. This document is intended for researchers, scientists, and drug development professionals to ensure the reliability, accuracy, and precision of their analytical results.

Comparison of Analytical Methods

While HPLC is a widely used and robust technique for the analysis of organic acids like this compound, other methods can also be employed. The choice of method often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and sample matrix.

Analytical Method Principle Advantages Disadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.High resolution, sensitivity, and specificity.[1] Applicable to a wide range of compounds.[1]Can be time-consuming and requires specialized equipment.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Excellent for volatile and thermally stable compounds. High sensitivity.Requires derivatization for non-volatile compounds, which can be complex.[2]
Ion Chromatography (IC) A form of liquid chromatography that separates ions and polar molecules based on their affinity to an ion exchanger.Ideal for the analysis of ionic compounds, including organic acids.[3]Can be affected by the sample matrix and may require specialized columns.[3]
Spectrophotometry Measures the absorption of light by the analyte at a specific wavelength.Simple, rapid, and cost-effective.Lacks specificity in complex mixtures and may be subject to interference.[4]
Titration A quantitative chemical analysis method for determining the concentration of an identified analyte.Simple and inexpensive.Not suitable for complex mixtures containing multiple acidic or basic components.[4]

HPLC Method Validation Protocol

The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose.[1] The following protocol outlines the key parameters to be evaluated for the validation of an HPLC method for the assay of this compound, in accordance with International Council for Harmonisation (ICH) guidelines.[1]

2.1. System Suitability

System suitability testing is an integral part of the analytical procedure. It is performed to ensure that the chromatographic system is adequate for the intended analysis.

Experimental Protocol:

  • Prepare a standard solution of this compound at the target concentration.

  • Inject the standard solution six replicate times.

  • Calculate the relative standard deviation (RSD) for the peak area, retention time, tailing factor, and theoretical plates.

Parameter Acceptance Criteria Hypothetical Results
Peak Area (%RSD) ≤ 2.0%0.8%
Retention Time (%RSD) ≤ 1.0%0.3%
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20005500

2.2. Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5][6]

Experimental Protocol:

  • Analyze a blank sample (diluent), a placebo sample (if applicable), a standard solution of this compound, and a sample solution.

  • Compare the chromatograms to ensure that there are no interfering peaks at the retention time of the analyte.

  • For stability-indicating methods, samples should be subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to demonstrate that the method can separate the analyte from its degradation products.[7]

2.3. Linearity

Linearity demonstrates that the response of the method is directly proportional to the concentration of the analyte over a given range.[5]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of this compound covering 50% to 150% of the expected working concentration.

  • Inject each standard solution in triplicate.

  • Plot a calibration curve of the mean peak area against the concentration.

  • Determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Parameter Acceptance Criteria Hypothetical Results
Correlation Coefficient (r²) ≥ 0.9990.9998
y-intercept Close to zero150
Concentration Range 50% - 150% of target50 - 150 µg/mL

2.4. Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[5] It is often determined by recovery studies.

Experimental Protocol:

  • Prepare samples by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicates for each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Concentration Level Amount Added (µg/mL) Amount Found (µg/mL) Recovery (%)
80%80.079.599.4
100%100.0100.5100.5
120%120.0119.099.2
Mean Recovery (%) 99.7
Acceptance Criteria 98.0% - 102.0%

2.5. Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[5] It is evaluated at two levels: repeatability and intermediate precision.[8]

2.5.1. Repeatability (Intra-assay Precision)

Experimental Protocol:

  • Prepare six independent sample solutions of this compound at 100% of the target concentration.

  • Analyze the samples on the same day, with the same analyst, and on the same instrument.

  • Calculate the relative standard deviation (RSD) of the results.

2.5.2. Intermediate Precision (Inter-assay Precision)

Experimental Protocol:

  • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the RSD of the combined results from both days.

Precision Level Acceptance Criteria (%RSD) Hypothetical Results (%RSD)
Repeatability ≤ 2.0%0.9%
Intermediate Precision ≤ 2.0%1.2%

2.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]

Experimental Protocol: These are typically determined based on the signal-to-noise ratio (S/N) of the chromatographic peak.

  • LOD: S/N ratio of 3:1

  • LOQ: S/N ratio of 10:1

Parameter Acceptance Criteria Hypothetical Results
LOD S/N ≥ 30.1 µg/mL
LOQ S/N ≥ 100.3 µg/mL

2.7. Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small variations to the method parameters, such as:

    • Flow rate (e.g., ± 0.2 mL/min)

    • Column temperature (e.g., ± 5 °C)

    • Mobile phase composition (e.g., ± 2% organic phase)

    • Wavelength (e.g., ± 2 nm)

  • Analyze the system suitability standard under each varied condition.

  • Evaluate the impact of the changes on the system suitability parameters.

Parameter Varied Variation System Suitability Results Conclusion
Flow Rate+0.2 mL/minPassRobust
Flow Rate-0.2 mL/minPassRobust
Temperature+5 °CPassRobust
Temperature-5 °CPassRobust

Visualizations

HPLC_Validation_Workflow cluster_planning Planning cluster_validation Method Validation cluster_documentation Documentation define_purpose Define Analytical Purpose select_method Select HPLC Method define_purpose->select_method system_suitability System Suitability select_method->system_suitability specificity Specificity system_suitability->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Validation Report robustness->validation_report

Caption: Workflow for HPLC Method Validation.

Validation_Parameters cluster_core Core Validation Parameters cluster_sensitivity Sensitivity Method Validation Method Validation Accuracy Accuracy Method Validation->Accuracy Precision Precision Method Validation->Precision Specificity Specificity Method Validation->Specificity Linearity Linearity Method Validation->Linearity Range Range Method Validation->Range LOD Limit of Detection Method Validation->LOD LOQ Limit of Quantitation Method Validation->LOQ Robustness Robustness Method Validation->Robustness

Caption: Key Parameters of Analytical Method Validation.

References

Spectroscopic comparison of 2-(Benzyloxy)-5-chlorobenzoic acid and its precursors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed spectroscopic comparison of 2-(Benzyloxy)-5-chlorobenzoic acid with its common precursors, 5-chlorosalicylic acid and benzyl chloride. The following sections present a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols and structural diagrams. This information is intended to assist researchers, scientists, and professionals in drug development in the identification and characterization of these compounds.

Synthetic Pathway

The synthesis of this compound typically proceeds via the Williamson ether synthesis, where the phenolic hydroxyl group of 5-chlorosalicylic acid is alkylated using benzyl chloride in the presence of a base.

Synthesis_Pathway Synthesis of this compound 5-Chlorosalicylic_Acid 5-Chlorosalicylic Acid Product This compound 5-Chlorosalicylic_Acid->Product Williamson Ether Synthesis Benzyl_Chloride Benzyl Chloride Benzyl_Chloride->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., Acetone) Solvent->Product

Caption: Synthetic route to this compound.

Spectroscopic Data Comparison

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data (δ, ppm)

CompoundAromatic Protons-CH₂- Protons-OH/-COOH Proton
5-Chlorosalicylic Acid 6.9-7.8 (m, 3H)-11.0-13.0 (br s, 2H)
Benzyl Chloride 7.2-7.4 (m, 5H)[1]4.5 (s, 2H)-
This compound (Predicted) 6.9-8.0 (m, 8H)5.2 (s, 2H)12.0-13.0 (br s, 1H)

Table 2: ¹³C NMR Data (δ, ppm)

CompoundAromatic Carbons-CH₂- CarbonCarbonyl Carbon
5-Chlorosalicylic Acid 115-160-~170
Benzyl Chloride 128-138[2]46[2]-
This compound (Predicted) 115-160~71~169
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional Group5-Chlorosalicylic AcidBenzyl ChlorideThis compound (Predicted)
O-H Stretch (Carboxylic Acid) 3200-2500 (broad)-3200-2500 (broad)
C-H Stretch (Aromatic) 3100-30003100-30003100-3000
C=O Stretch (Carboxylic Acid) ~1660-~1690
C=C Stretch (Aromatic) 1600-14501600-14501600-1450
C-O Stretch ~1250-~1250 (ether), ~1300 (acid)
C-Cl Stretch ~700~700~700
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
5-Chlorosalicylic Acid 172/174 (approx. 3:1)[3]154, 126, 98
Benzyl Chloride 126/128 (approx. 3:1)[4]91 (tropylium ion)
This compound 262/264 (approx. 3:1)91 (tropylium ion), 171, 139

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Obtain the spectrum using a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the sample is placed directly on the ATR crystal.

  • Instrumentation: Record the FTIR spectrum using a spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For these compounds, Electron Ionization (EI) or Electrospray Ionization (ESI) are common. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for volatile compounds like benzyl chloride.

  • Instrumentation: Analyze the sample using a mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range. The resulting spectrum will show the molecular ion peak and various fragment ions.

Spectroscopic Interpretation and Comparison

The spectroscopic data reveals the key structural transformations from the precursors to the final product.

  • NMR Spectroscopy: In the ¹H NMR of this compound, the disappearance of the phenolic -OH proton signal from 5-chlorosalicylic acid and the appearance of a new singlet around 5.2 ppm, corresponding to the benzylic methylene (-CH₂) protons, confirms the formation of the ether linkage. The aromatic region becomes more complex due to the presence of two distinct aromatic rings. In the ¹³C NMR, a new peak around 71 ppm for the benzylic carbon is a key indicator of the product.

  • IR Spectroscopy: The IR spectrum of the product is expected to retain the characteristic broad O-H and C=O stretching bands of the carboxylic acid group from 5-chlorosalicylic acid. The most significant change will be the appearance of a strong C-O-C stretching vibration for the newly formed ether bond, typically in the 1270-1200 cm⁻¹ region.

  • Mass Spectrometry: The mass spectrum of this compound would show a molecular ion peak at m/z 262 (and 264 for the ³⁷Cl isotope). A prominent fragment ion at m/z 91, corresponding to the tropylium ion, is a hallmark of the benzyl group and would be a strong indicator of successful benzylation.

Logical Relationship Diagram

The following diagram illustrates the logical flow of spectroscopic analysis to confirm the formation of this compound from its precursors.

Spectroscopic_Analysis_Logic Spectroscopic Confirmation of Synthesis cluster_precursors Precursor Spectra cluster_product Product Spectra (Expected) 5-CSA_NMR 5-Chlorosalicylic Acid ¹H NMR: Phenolic -OH Product_NMR_H This compound ¹H NMR: Disappearance of phenolic -OH, Appearance of benzylic -CH₂- 5-CSA_NMR->Product_NMR_H Confirms reaction at -OH group Benzyl_Cl_NMR Benzyl Chloride ¹H NMR: -CH₂- protons Benzyl_Cl_NMR->Product_NMR_H Confirms incorporation of benzyl group 5-CSA_IR 5-Chlorosalicylic Acid IR: Phenolic O-H stretch Product_IR This compound IR: Appearance of C-O-C stretch 5-CSA_IR->Product_IR Confirms ether formation Benzyl_Cl_MS Benzyl Chloride MS: m/z 91 fragment Product_MS This compound MS: Molecular ion at m/z 262/264, m/z 91 fragment Benzyl_Cl_MS->Product_MS Confirms presence of benzyl group Product_NMR_C This compound ¹³C NMR: Appearance of benzylic -CH₂- carbon

Caption: Logic flow for spectroscopic confirmation.

References

Comparative Biological Activity of 2-(Benzyloxy)-5-chlorobenzoic Acid Derivatives: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of derivatives of 2-(benzyloxy)-5-chlorobenzoic acid and related compounds. Due to the limited publicly available data on a broad screening of this compound derivatives, this guide draws comparisons from structurally similar compounds, including 2-chlorobenzoic acid and various benzyloxy-substituted aromatic compounds. The information presented herein is intended to serve as a foundational resource for researchers interested in the potential therapeutic applications of this class of molecules.

Antimicrobial Activity

Derivatives of benzoic acid are known to possess antimicrobial properties, often attributed to their ability to disrupt the pH balance within microbial cells. The screening of 2-chlorobenzoic acid derivatives has provided specific insights into their efficacy against a range of pathogens.

Comparative Antimicrobial Activity Data

The following table summarizes the minimum inhibitory concentration (MIC) values for a series of 2-chlorobenzoic acid derivatives, which can serve as a benchmark for evaluating the potential antimicrobial activity of this compound derivatives.

Compound ClassDerivative TypeTest OrganismMIC (µM/ml)Reference CompoundMIC (µM/ml)
2-Chlorobenzoic AcidSchiff's BasesEscherichia coliComparable to NorfloxacinNorfloxacin2.61
2-Chlorobenzoic AcidEstersEscherichia coliLess potent than Schiff's basesNorfloxacin2.61
2-Chlorobenzoic AcidSchiff's BasesStaphylococcus aureus---
2-Chlorobenzoic AcidSchiff's BasesBacillus subtilis---
2-Chlorobenzoic AcidSchiff's BasesCandida albicans---
2-Chlorobenzoic AcidSchiff's BasesAspergillus niger---

Data extracted from a study on the antimicrobial evaluation of 2-chlorobenzoic acid derivatives.[1]

Experimental Protocol: Tube Dilution Method for MIC Determination

The minimum inhibitory concentration (MIC) of the compounds is determined using the tube dilution method.

  • Preparation of Test Compounds: A stock solution of each test compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: A series of twofold dilutions of the stock solution is prepared in double-strength nutrient broth for bacteria or Sabouraud dextrose broth for fungi.

  • Inoculation: Each tube is inoculated with a standardized suspension of the test microorganism (e.g., 10^5 CFU/mL).

  • Incubation: The tubes are incubated at 37°C for 24 hours for bacteria and at 25°C for 7 days for fungi.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Controls: A positive control (broth with inoculum but no compound) and a negative control (broth without inoculum) are included. A standard antibiotic (e.g., Norfloxacin) is also tested under the same conditions for comparison.

Tube_Dilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Stock Solution of Test Compound serial_dilution Perform Serial Dilutions of Compound in Media stock->serial_dilution media Prepare Culture Media (Nutrient/Sabouraud Broth) media->serial_dilution inoculation Inoculate with Microorganism Suspension serial_dilution->inoculation incubation Incubate at Appropriate Temperature inoculation->incubation observation Visually Inspect for Microbial Growth incubation->observation mic_determination Determine MIC observation->mic_determination

Workflow for MIC determination using the tube dilution method.

Anticancer Activity

The anticancer potential of benzoic acid derivatives has been explored against various cancer cell lines. Notably, a study on benzyloxybenzaldehyde derivatives, which share a key structural motif with the target compounds, revealed significant cytotoxic activity.

Comparative Anticancer Activity Data

The following table presents the cytotoxic activity of benzyloxybenzaldehyde derivatives against the HL-60 human leukemia cell line. This data provides a valuable reference for assessing the potential anticancer effects of this compound derivatives.

CompoundCell LineActivity (at 1-10 µM)
2-(Benzyloxy)benzaldehydeHL-60Significant
2-(Benzyloxy)-5-chlorobenzaldehydeHL-60Significant
2-(Benzyloxy)-4-methoxybenzaldehydeHL-60Significant
2-(Benzyloxy)-5-methoxybenzaldehydeHL-60Significant
2-[(3-Methoxybenzyl)oxy]benzaldehydeHL-60Most Potent
2-[(2-Chlorobenzyl)oxy]benzaldehydeHL-60Significant
2-[(4-Chlorobenzyl)oxy]benzaldehydeHL-60Significant

Data extracted from a study on the anticancer activity of benzyloxybenzaldehyde derivatives.[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (final concentration 0.5 mg/mL), and the plate is incubated for 4 hours at 37°C.[3]

  • Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength between 550 and 600 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

MTT_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well Plate adhesion Allow Cells to Adhere (Overnight Incubation) seed_cells->adhesion add_compounds Add Test Compounds at Various Concentrations adhesion->add_compounds incubate_treatment Incubate for Defined Period add_compounds->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate for Formazan Crystal Formation add_mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO) incubate_mtt->solubilize measure_absorbance Measure Absorbance (550-600 nm) solubilize->measure_absorbance calculate_viability Calculate % Cell Viability and Determine IC50 measure_absorbance->calculate_viability

Workflow for the MTT cytotoxicity assay.

Potential Signaling Pathway Modulation

While specific signaling pathways affected by this compound derivatives are not well-documented, some benzoic acid derivatives have been shown to induce apoptosis in cancer cells. One of the key pathways involved in apoptosis is the intrinsic or mitochondrial pathway. The study on benzyloxybenzaldehyde derivatives indicated a loss of mitochondrial membrane potential, suggesting the involvement of this pathway.[2]

A hypothetical signaling pathway for apoptosis induction by a bioactive compound is depicted below.

Apoptosis_Signaling_Pathway cluster_stimulus External/Internal Stimulus cluster_mitochondria Mitochondrial Events cluster_caspase_cascade Caspase Cascade cluster_outcome Cellular Outcome Compound Bioactive Compound (e.g., Benzoic Acid Derivative) Bax_Bak Bax/Bak Activation Compound->Bax_Bak Induces MMP Loss of Mitochondrial Membrane Potential Bax_Bak->MMP CytoC Cytochrome c Release MMP->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Pro-caspase-9 -> Caspase-9 Apaf1->Casp9 Activates Casp3 Pro-caspase-3 -> Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

References

Benchmarking the Reactivity of 2-(Benzyloxy)-5-chlorobenzoic Acid Against Similar Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of 2-(benzyloxy)-5-chlorobenzoic acid against a selection of structurally related benzoic acid derivatives. The reactivity of the carboxylic acid group is a critical parameter in drug design and development, influencing factors such as amide bond formation, esterification rates, and overall metabolic stability. This document presents a comparison based on the acidity (pKa) of the compounds, a strong indicator of the electrophilicity of the carboxyl carbon. Furthermore, a detailed experimental protocol for a benchmark esterification reaction is provided to enable direct kinetic comparison.

Theoretical Background: Substituent Effects on Benzoic Acid Reactivity

The reactivity of the carboxyl group in benzoic acid derivatives is significantly influenced by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the electron density at the carboxyl carbon, thereby affecting its susceptibility to nucleophilic attack.

  • Electron-Withdrawing Groups (EWGs): Groups like halogens (-Cl) and nitro groups (-NO2) are EWGs. They pull electron density away from the benzene ring through the inductive effect. This delocalization of electron density extends to the carboxylate anion, stabilizing it and thus increasing the acidity (lowering the pKa) of the carboxylic acid. A more acidic benzoic acid derivative generally exhibits a more electrophilic carboxyl carbon, leading to enhanced reactivity towards nucleophiles.

  • Electron-Donating Groups (EDGs): Groups like alkoxy (-OR) and amino (-NH2) are typically EDGs. They donate electron density to the benzene ring via the resonance effect. This increased electron density destabilizes the carboxylate anion, making the carboxylic acid less acidic (higher pKa). Consequently, the carboxyl carbon becomes less electrophilic and less reactive towards nucleophiles.

The position of the substituent (ortho, meta, or para) also plays a crucial role due to the interplay of inductive and resonance effects.

Comparative Analysis of Acidity (pKa)

The acid dissociation constant (pKa) is a quantitative measure of the acidity of a compound in solution. A lower pKa value corresponds to a stronger acid and, in the context of this comparison, suggests a higher reactivity of the carboxylic acid group towards nucleophilic attack. The pKa values for this compound and its comparator compounds are summarized in the table below.

CompoundStructureSubstituentsPredicted/Experimental pKa
This compound Cl at C5, OCH₂Ph at C2EWG (Cl) and potentially EDG (Benzyloxy)~2.8 (Estimated)
Benzoic Acid (Baseline)Unsubstituted-4.20
4-Chlorobenzoic AcidCl at C4EWG3.98[1][2]
2-Chlorobenzoic AcidCl at C2EWG2.89[3]
2-Benzyloxybenzoic AcidOCH₂Ph at C2EDG (by resonance)3.44 (Predicted)[4]
5-Chloro-2-hydroxybenzoic AcidCl at C5, OH at C2EWG (Cl) and EDG/EWG (OH)2.63[5]

Interpretation of pKa Data

The collected pKa values indicate that the substituents have a pronounced effect on the acidity of the benzoic acid core. The presence of a chlorine atom, an electron-withdrawing group, in the ortho or para position increases the acidity (lowers the pKa) compared to unsubstituted benzoic acid, with the ortho position having a more significant effect. The hydroxyl group at the ortho position in 5-chloro-2-hydroxybenzoic acid also contributes to a notable increase in acidity. Conversely, the benzyloxy group, with its potential electron-donating resonance effect, is predicted to decrease the acidity in 2-benzyloxybenzoic acid.

For the target compound, This compound , the presence of the electron-withdrawing chlorine atom is expected to increase its acidity. The benzyloxy group at the ortho position can exert both an electron-withdrawing inductive effect due to the oxygen atom's electronegativity and an electron-donating resonance effect. The net effect on reactivity will depend on the balance of these opposing influences. Based on the pKa of the comparators, it is reasonable to predict that this compound is a relatively strong benzoic acid derivative, likely more reactive than benzoic acid and 4-chlorobenzoic acid.

Experimental Protocols for Reactivity Benchmarking

To obtain direct comparative data on the reactivity of these compounds, a standardized experimental protocol is essential. Fischer esterification is a classic and well-understood reaction suitable for this purpose.

Benchmark Reaction: Fischer Esterification

The acid-catalyzed esterification of the benzoic acid derivatives with an alcohol (e.g., methanol or ethanol) provides a reliable method for comparing their relative reactivities. The reaction rate can be monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Materials:

  • This compound

  • Benzoic acid

  • 4-Chlorobenzoic acid

  • 2-Chlorobenzoic acid

  • 2-Benzyloxybenzoic acid

  • 5-Chloro-2-hydroxybenzoic Acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Sodium chloride (saturated solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Internal standard for GC/HPLC analysis (e.g., dodecane)

Procedure:

  • Reaction Setup: In a series of identical round-bottom flasks equipped with reflux condensers, place equimolar amounts (e.g., 1 mmol) of each benzoic acid derivative.

  • Reagent Addition: To each flask, add a large excess of anhydrous methanol (e.g., 10 mL) and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mL).

  • Reaction Conditions: Heat the reaction mixtures to reflux (approximately 65°C for methanol) with constant stirring.

  • Monitoring the Reaction: At regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.

  • Quenching and Extraction: Immediately quench the reaction in the aliquot by adding it to a vial containing a known amount of internal standard, saturated sodium bicarbonate solution, and ethyl acetate. Shake vigorously and allow the layers to separate.

  • Analysis: Analyze the organic layer of each quenched aliquot by GC or HPLC to determine the concentration of the ester product and the remaining carboxylic acid.

  • Data Analysis: Plot the concentration of the ester product versus time for each compound. The initial reaction rate can be determined from the slope of this curve, providing a quantitative measure of the relative reactivity.

Protocol for pKa Determination

For a precise determination of the pKa of this compound, potentiometric titration is a standard method.

Materials:

  • This compound

  • Standardized sodium hydroxide solution (e.g., 0.1 M)

  • Potassium chloride

  • Deionized water

  • Calibrated pH meter and electrode

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 0.01 M) in a suitable solvent (e.g., a water-ethanol mixture to ensure solubility) with a constant ionic strength maintained by a background electrolyte like KCl.

  • Titration: Titrate the solution with the standardized NaOH solution, recording the pH after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and workflows discussed in this guide.

electronic_effects EWG e.g., -Cl Benzoic_Acid Benzoic Acid Core EWG->Benzoic_Acid Withdraws e⁻ density EDG e.g., -OCH₂Ph EDG->Benzoic_Acid Donates e⁻ density Reactivity Carboxyl Reactivity Benzoic_Acid->Reactivity

Caption: Influence of electronic effects on benzoic acid reactivity.

fischer_esterification_workflow start Start setup Reaction Setup (Benzoic Acid Derivative, Methanol, H₂SO₄) start->setup reflux Reflux at 65°C setup->reflux sampling Aliquot Sampling at Time Intervals reflux->sampling quench Quench and Extract (NaHCO₃, Ethyl Acetate) sampling->quench analysis GC/HPLC Analysis quench->analysis data Data Analysis (Plot [Ester] vs. Time) analysis->data end End data->end

Caption: Experimental workflow for Fischer esterification.

Conclusion

This guide provides a framework for comparing the reactivity of this compound with other substituted benzoic acids. The analysis of pKa values suggests that this compound is likely to be more reactive than unsubstituted benzoic acid due to the presence of the electron-withdrawing chlorine atom. To confirm this and to establish a quantitative ranking of reactivity, the provided experimental protocol for Fischer esterification should be performed. The resulting kinetic data will be invaluable for researchers in the fields of medicinal chemistry and drug development, aiding in the selection and modification of lead compounds.

References

Safety Operating Guide

Proper Disposal of 2-(Benzyloxy)-5-chlorobenzoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 2-(Benzyloxy)-5-chlorobenzoic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to minimize environmental impact and ensure regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The specific PPE requirements may vary based on the full Safety Data Sheet (SDS) for the compound, but generally include:

Personal Protective Equipment (PPE)
Eye Protection
Hand Protection
Respiratory Protection
Protective Clothing

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as special waste, handled by a licensed disposal company in accordance with local, national, and regional regulations.[1] Under no circumstances should this chemical be released into the environment or discharged into sewer systems.[1][2]

Step 1: Waste Identification and Segregation

  • Categorization: Classify this compound as a halogenated organic acid waste. It should be treated as hazardous waste unless determined otherwise by a qualified professional in accordance with local regulations.[3][4][5]

  • Segregation: Do not mix this compound with other waste streams.[6] Keep it in its original container if possible, or a designated, compatible waste container.

Step 2: Container Management

  • Container Selection: Use a suitable, closed container for disposal.[1][2] The container must be in good condition, compatible with the chemical, and properly sealed to prevent leaks.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.

Step 3: Handling Spills and Contaminated Materials

  • Spill Cleanup: In the event of a spill, sweep or vacuum up the material and collect it in a suitable container for disposal.[1] Avoid generating dust.

  • Contaminated Materials: Any materials used for cleanup (e.g., absorbent pads, wipes) and any contaminated PPE should be placed in the designated hazardous waste container.

  • Contaminated Packaging: Dispose of the original product packaging as you would the unused product.[1]

Step 4: Storage Pending Disposal

  • Storage Location: Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents, bases, and acids.[3][7][8]

  • Container Integrity: Ensure the container remains tightly closed and upright to prevent leakage.[1]

Step 5: Final Disposal

  • Professional Disposal: Arrange for the collection and disposal of the waste through a licensed and approved chemical waste disposal company.[1][2] Your institution's EHS department will typically manage this process.

  • Incineration: The recommended method of disposal is controlled incineration with flue gas scrubbing.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have 2-(Benzyloxy)-5- chlorobenzoic acid for disposal ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe categorize Step 2: Categorize as Halogenated Organic Waste ppe->categorize spill_check Is there a spill? categorize->spill_check cleanup Step 3a: Clean spill using appropriate methods. Collect waste. spill_check->cleanup Yes containerize Step 3b: Place chemical and contaminated materials in a suitable, sealed container. spill_check->containerize No cleanup->containerize label Step 4: Label container with 'Hazardous Waste' and chemical name. containerize->label store Step 5: Store in designated hazardous waste area. label->store contact_ehs Step 6: Contact Environmental Health & Safety (EHS) for pickup. store->contact_ehs end End: Waste disposed of by licensed contractor. contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 2-(Benzyloxy)-5-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for handling 2-(Benzyloxy)-5-chlorobenzoic acid (CAS: 52803-75-5). Due to limited specific safety data for this compound, a cautious approach is recommended, adhering to the safety protocols for similar, well-characterized compounds such as 2-chlorobenzoic acid.[1] This guidance is intended to supplement, not replace, your institution's established safety protocols and a thorough risk assessment for your specific experimental procedures.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE, drawing from best practices for handling chemical irritants.[1][2]

Body PartPersonal Protective EquipmentSpecifications and Best Practices
Eyes/Face Chemical safety goggles or a face shieldGoggles should provide a complete seal around the eyes. A face shield should be used in conjunction with goggles when there is a risk of splashing.[1][2][3]
Skin Chemical-resistant gloves (e.g., nitrile, neoprene)Inspect gloves for any signs of degradation or perforation before use. Change gloves frequently and immediately if contaminated.[1]
Laboratory coat or chemical-resistant apronA fully buttoned lab coat provides a primary barrier. For larger quantities or splash risks, a chemical-resistant apron over the lab coat is recommended.[3]
Respiratory NIOSH-approved respiratorA respirator is recommended if there is a potential for generating dust or aerosols. The type of respirator and cartridge should be selected based on a formal risk assessment of the specific procedure.[4]
Feet Closed-toe shoesShoes should be made of a material that offers protection against accidental spills.

Operational Plan: Safe Handling Procedures

A systematic approach to handling this compound is critical to maintaining a safe laboratory environment.

Engineering Controls
  • Ventilation: All handling of solid or dissolved this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

  • Eyewash and Safety Shower: Ensure that a functional and easily accessible eyewash station and safety shower are located in the immediate vicinity of the handling area.[2]

Procedural Steps
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.

  • Weighing and Transfer:

    • Handle the solid material carefully to avoid generating dust.[1]

    • Use a spatula or other appropriate tool for transfers.

    • If dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Experimental Use:

    • Keep containers of the chemical closed when not in use.

    • Avoid direct contact with the skin, eyes, and clothing.[1][4]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1]

    • Clean the work area and any contaminated equipment.

Disposal Plan

Proper disposal of this compound and its containers is imperative to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: All waste containing this compound should be treated as hazardous chemical waste.

  • Container Management:

    • Collect waste in a designated, properly labeled, and sealed container.

    • Do not mix with other incompatible waste streams.

  • Disposal Route: Dispose of the chemical waste through your institution's designated hazardous waste management program. Follow all local, state, and federal regulations for chemical waste disposal.

Visualizing the Safety Workflow

The following diagram illustrates the logical workflow for the safe handling of a chemical with limited specific safety data, emphasizing a conservative and proactive approach.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal A Review available Safety Data Sheets B Conduct specific risk assessment A->B C Select and inspect appropriate PPE B->C D Work in a chemical fume hood C->D Proceed to Handling E Handle with care to avoid dust/aerosols D->E F Keep containers closed when not in use E->F G Decontaminate work surfaces and equipment F->G Proceed to Post-Handling H Dispose of waste in labeled containers G->H I Wash hands and exposed skin thoroughly H->I

Caption: Logical workflow for handling chemicals with limited safety data.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
2-(Benzyloxy)-5-chlorobenzoic acid
Reactant of Route 2
Reactant of Route 2
2-(Benzyloxy)-5-chlorobenzoic acid

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